molecular formula C10H15NO B092858 4-Phenoxybutan-1-amine CAS No. 16728-66-8

4-Phenoxybutan-1-amine

Cat. No.: B092858
CAS No.: 16728-66-8
M. Wt: 165.23 g/mol
InChI Key: XUOBVRURUPUPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxybutan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOBVRURUPUPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276178
Record name 4-phenoxybutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-66-8
Record name 16728-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenoxybutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenoxybutan-1-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenoxybutan-1-amine is an organic chemical compound that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Its structure, combining a flexible butylamine chain with a rigid phenoxy group, imparts specific chemical properties that make it a target for researchers in drug development and a key intermediate for various therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis methodologies, and applications, with a focus on its relevance to researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a primary amine group at one end of a four-carbon aliphatic chain (butane), with a phenoxy group attached to the other end. This arrangement provides both a nucleophilic amine for further reactions and an aromatic moiety that can influence molecular interactions and solubility.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Number 16728-66-8[1][2][3]
Molecular Formula C₁₀H₁₅NO[1][2][3]
Molecular Weight 165.23 g/mol [2][3]
Canonical SMILES C1=CC=C(C=C1)OCCCCN[2]
InChIKey XUOBVRURUPUPHB-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical state of this compound is typically a colorless liquid.[1] Its properties are influenced by the interplay between the polar amine group, the ether linkage, and the nonpolar aromatic ring and alkyl chain.

Table 2: Physicochemical Data

PropertyValueNotesSource(s)
Appearance Colorless liquidMay appear as light yellow.[1]
Molecular Weight 165.236 g/mol [1]
Predicted LogP 1.97A measure of lipophilicity.[1]
Polar Surface Area (PSA) 35.25 Ų[1]
GHS Classification H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.Danger pictogram.[2]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The key expected features in different spectroscopic techniques are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • N-H Stretch: As a primary amine, two characteristic stretching bands are expected in the region of 3400-3250 cm⁻¹.[4][5][6] These bands are typically weaker and sharper than the O-H stretch of alcohols.[4][5][6]

  • N-H Bend: A bending vibration for the primary amine (scissoring) is expected between 1650-1580 cm⁻¹.[4][7]

  • C-O Stretch: A strong C-O stretching band for the aromatic ether is anticipated around 1250 cm⁻¹.

  • C-N Stretch: The aliphatic C-N stretch will appear as a medium or weak band in the 1250–1020 cm⁻¹ region.[4][7]

  • Aromatic C-H Bends: Out-of-plane (OOP) bending bands for the monosubstituted benzene ring will be visible in the 770-730 cm⁻¹ and 710-690 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the aliphatic chain protons, and the amine protons.

    • Aromatic Protons (C₆H₅O-): Signals for these 5 protons will appear in the downfield region, typically between δ 6.8-7.4 ppm.

    • Methylene Protons (-OCH₂-): The protons on the carbon adjacent to the ether oxygen will be deshielded, appearing around δ 3.9-4.1 ppm as a triplet.

    • Methylene Protons (-CH₂N): The protons on the carbon adjacent to the amine nitrogen will be found around δ 2.7-2.9 ppm as a triplet.[5]

    • Internal Methylene Protons (-CH₂CH₂-): The two central methylene groups will appear as multiplets in the δ 1.6-2.0 ppm range.

    • Amine Protons (-NH₂): The amine protons typically appear as a broad singlet that can range from δ 0.5-5.0 ppm. Its chemical shift is concentration-dependent, and the signal will disappear upon shaking the sample with D₂O.[5][6]

  • ¹³C NMR:

    • Aromatic Carbons: Signals for the six aromatic carbons will be present in the δ 110-160 ppm region. The carbon directly attached to the ether oxygen (C-O) will be the most downfield.

    • Aliphatic Carbons: Carbons adjacent to the electronegative oxygen and nitrogen atoms will be deshielded and appear further downfield compared to the central carbons of the butyl chain. The expected range for these carbons is between δ 25-70 ppm.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 165.

  • Nitrogen Rule: Consistent with the presence of a single nitrogen atom, the molecular weight is an odd number.[5]

  • Fragmentation: Key fragmentation pathways would include alpha-cleavage adjacent to the nitrogen atom and cleavage of the ether bond, leading to characteristic fragment ions.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. A common and logical approach involves the nucleophilic substitution of a suitable 4-halobutyl precursor with phenol, followed by the conversion of a terminal functional group to an amine.

One plausible synthetic pathway involves the reduction of 4-phenoxybutyronitrile.

Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction Phenol Phenol Phenoxybutyronitrile 4-Phenoxybutyronitrile Phenol->Phenoxybutyronitrile Halobutyronitrile 4-Chlorobutyronitrile Halobutyronitrile->Phenoxybutyronitrile Base K₂CO₃ Phenoxybutyronitrile_ref 4-Phenoxybutyronitrile ReducingAgent LiAlH₄ or H₂/Catalyst FinalProduct This compound Phenoxybutyronitrile_ref->FinalProduct

Caption: A potential two-step synthesis of this compound.

Experimental Protocol: Synthesis via Reduction of 4-Phenoxybutyronitrile

This protocol is a representative example based on standard organic chemistry transformations. Researchers should always first consult peer-reviewed literature and conduct appropriate risk assessments.

Step 1: Synthesis of 4-Phenoxybutyronitrile

  • To a stirred solution of phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Heat the mixture to approximately 60-80 °C.

  • Add 4-chlorobutyronitrile (1.1 eq) dropwise to the reaction mixture.

  • Maintain the temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 4-phenoxybutyronitrile.

Step 2: Reduction to this compound

  • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. This procedure must be performed by trained personnel under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent.

  • Prepare a suspension of LiAlH₄ (approx. 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-phenoxybutyronitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by vacuum distillation.

Applications in Research and Drug Development

This compound is primarily utilized as a pharmaceutical intermediate. Its bifunctional nature allows it to be incorporated into larger molecules, acting as a linker between a pharmacophore and another functional group or modifying the overall physicochemical properties (e.g., solubility, lipophilicity) of a lead compound.

  • Anti-inflammatory Agents: The compound is associated with pharmaceutical preparations for treating inflammatory diseases, including bowel disease.[3] It may be used in the synthesis of agents that target tumor necrosis factor-alpha (TNF-α) mediated inflammatory pathways.[3]

  • Scaffold for Novel Therapeutics: The amine handle provides a reactive site for amide bond formation, reductive amination, or other C-N bond-forming reactions, making it a versatile starting material for creating libraries of new chemical entities for screening. The phenoxy-butyl portion can serve as a stable scaffold that positions other functional groups in a specific orientation for receptor binding. Amine-containing structures are common in designing GABA agonists and other CNS-active agents.[8]

Safety and Handling

As a corrosive primary amine, this compound must be handled with appropriate safety precautions.

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][9]

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[9]

References

An In-depth Technical Guide to 4-Phenoxybutan-1-amine (CAS: 16728-66-8): Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Phenoxybutan-1-amine, CAS number 16728-66-8, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. The document delineates its fundamental physicochemical properties, outlines common synthetic and purification methodologies, and explores its applications as a structural motif and building block in medicinal chemistry. Emphasis is placed on the causality behind experimental choices, detailed protocols for synthesis and analysis, and stringent safety and handling procedures. This guide serves as an in-depth resource, consolidating critical technical information to facilitate informed laboratory practice and to inspire future research and development endeavors.

Chapter 1: Introduction to this compound

Chemical Identity and Nomenclature

This compound is an organic compound featuring a primary amine group and a phenoxy group separated by a flexible four-carbon butyl chain. This unique combination of a basic amino group and a lipophilic phenoxy ether moiety makes it a valuable intermediate in organic synthesis.

  • IUPAC Name : this compound[1]

  • CAS Number : 16728-66-8[1][2][3][4][5]

  • Molecular Formula : C₁₀H₁₅NO[1][2][3][4][5]

  • Synonyms : 4-Phenoxybutylamine, 1-Butanamine, 4-phenoxy-[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
Molecular Weight 165.23 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 271.8°C at 760 mmHg[3]
Density 0.991 g/mL[3]
Flash Point 118.5°C[3]
Vapor Pressure 0.00632 mmHg at 25°C[3]
Significance and Scope

The structural attributes of this compound make it an attractive starting material for the synthesis of more complex molecules, particularly within the pharmaceutical industry. The primary amine serves as a reactive handle for a multitude of chemical transformations, such as acylation, alkylation, and reductive amination, allowing for the facile introduction of this moiety into larger scaffolds. The phenoxybutyl group can influence the pharmacokinetic properties of a parent molecule, such as lipophilicity and metabolic stability. This guide will cover the synthesis, reactivity, handling, and key applications of this compound, providing a technical foundation for its use in a research and development setting.

Chapter 2: Synthesis and Purification

The synthesis of this compound is typically achieved through multi-step sequences. The choice of a specific route often depends on the availability of starting materials, desired scale, and safety considerations.

Common Synthetic Route: Williamson Ether Synthesis and Subsequent Amine Introduction

A prevalent and logical approach involves a two-step process: first, the formation of the phenoxy-butane core via Williamson ether synthesis, followed by the conversion of a terminal functional group into the primary amine.

Step 1: Synthesis of 1-Bromo-4-phenoxybutane

The synthesis begins by coupling phenol with a bifunctional butane derivative, such as 1,4-dibromobutane. This reaction is a classic example of the Williamson ether synthesis.

  • Reaction : Phenol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then displaces a bromide from 1,4-dibromobutane in an Sₙ2 reaction.

  • Causality : Using a large excess of 1,4-dibromobutane is crucial. This minimizes the competing reaction where the newly formed 1-bromo-4-phenoxybutane reacts with another phenoxide ion, which would lead to the undesired symmetrical diether by-product (1,4-diphenoxybutane).

Step 2: Conversion to this compound

The terminal bromide of 1-bromo-4-phenoxybutane is then converted to the primary amine. The Gabriel synthesis is a robust and widely used method for this transformation, as it prevents over-alkylation, a common issue when using ammonia directly.

  • Reaction : 1-Bromo-4-phenoxybutane is treated with potassium phthalimide to form the N-substituted phthalimide intermediate. Subsequent hydrolysis or, more commonly, hydrazinolysis (the Ing-Manske procedure) with hydrazine cleaves the phthalimide group to release the desired primary amine.

  • Causality : The Gabriel synthesis is chosen for its high efficiency in producing primary amines cleanly. Direct amination with ammonia can lead to a mixture of primary, secondary, and tertiary amines, which are often difficult to separate.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Gabriel Synthesis Phenol Phenol Intermediate 1-Bromo-4-phenoxybutane Phenol->Intermediate 1. Deprotonation Base Base (e.g., NaOH) Dibromobutane 1,4-Dibromobutane (Excess) Dibromobutane->Intermediate 2. Sₙ2 Attack Phthalimide Potassium Phthalimide Intermediate->Phthalimide Reacts with Product This compound Phthalimide->Product 1. Nucleophilic Substitution Hydrazine Hydrazine Hydrazine->Product 2. Cleavage

Caption: General workflow for the synthesis of this compound.

Purification and Characterization
  • Purification : The final product is typically an oil. Purification is best achieved by vacuum distillation to remove non-volatile impurities and any remaining solvent.

  • Characterization : The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C) : To confirm the molecular structure. Key signals to look for in ¹H NMR include the aromatic protons of the phenoxy group, the triplet signals for the -O-CH₂- and -CH₂-NH₂ groups, and the multiplet signals for the central methylene groups.

    • Mass Spectrometry (MS) : To confirm the molecular weight (165.23 g/mol ).[1][2]

    • Infrared (IR) Spectroscopy : To identify key functional groups. Look for N-H stretching bands (typically two bands for a primary amine around 3300-3400 cm⁻¹) and C-O ether stretching bands.

Chapter 3: Handling, Storage, and Safety

Material Safety Data Sheet (MSDS) Highlights

Working with any chemical requires a thorough understanding of its potential hazards. Based on available GHS data, this compound presents significant hazards.[1]

Hazard ClassGHS Hazard Statement
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[1]
Recommended Storage and Handling
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Handling : All handling should be performed in a well-ventilated fume hood.[6] Wear suitable protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid breathing vapors or mist. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Chapter 4: Applications in Research and Development

This compound is primarily utilized as a versatile building block in organic synthesis, especially in the discovery of new pharmacologically active agents.

Role as a Building Block in Medicinal Chemistry

The compound serves as a key intermediate for introducing the phenoxybutylamine scaffold into larger molecules. This moiety is found in a number of compounds investigated for various therapeutic applications. The primary amine allows for the construction of amides, sulfonamides, ureas, and other functional groups common in drug molecules.

For instance, it can be a precursor in the synthesis of compounds targeting inflammatory diseases.[2] The phenoxy group can engage in pi-stacking or hydrophobic interactions within a biological target, while the flexible butyl chain provides conformational adaptability, and the amine group can act as a hydrogen bond donor or a basic center for salt formation.

Use in the Synthesis of Novel Compounds

Researchers can leverage the reactivity of the primary amine to create libraries of new chemical entities for screening. For example, reacting this compound with a series of substituted acyl chlorides would rapidly generate a library of amides, each with unique properties.

Chapter 5: Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory conditions and scale.

Protocol 1: Synthesis of N-(4-phenoxybutyl)acetamide

This protocol details a straightforward acylation of this compound.

  • Setup : To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a suitable aprotic solvent (e.g., Dichloromethane). Cool the flask in an ice bath (0°C).

  • Addition : Add a mild base, such as triethylamine (1.1 eq), to the solution.

  • Reaction : Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution. Causality: The base is necessary to neutralize the HCl by-product of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-phenoxybutyl)acetamide.

ExperimentalWorkflow A 1. Dissolve this compound and Triethylamine in DCM at 0°C B 2. Add Acetyl Chloride (dropwise) A->B C 3. Stir and Warm to RT (Monitor by TLC) B->C D 4. Aqueous Workup (Quench, Extract, Dry) C->D E 5. Concentrate Under Reduced Pressure D->E F 6. Purify by Column Chromatography E->F G N-(4-phenoxybutyl)acetamide (Characterize) F->G

Caption: Experimental workflow for the acylation of this compound.

Chapter 6: Conclusion and Future Outlook

This compound (CAS: 16728-66-8) is a chemical intermediate with well-defined properties and established synthetic routes. Its primary value lies in its utility as a building block for introducing the phenoxybutylamine moiety in medicinal chemistry and materials science. The dual functionality of the ether and amine groups provides a scaffold that can be readily elaborated, making it a staple in many research programs.

Future research may focus on developing more stereoselective or greener synthetic pathways to this compound and its derivatives. Furthermore, the continued exploration of its use in the synthesis of novel bioactive molecules remains a promising avenue for drug discovery and development.

References

synthesis of 4-phenoxybutan-1-amine from phenol and butylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Phenoxybutan-1-amine from Phenol

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic route to this compound, a valuable building block in pharmaceutical and materials science. Acknowledging the challenges of direct amination, this document details a strategically designed multi-step synthesis commencing from phenol. The core of this guide is a validated pathway leveraging the principles of the Williamson ether synthesis and the Gabriel synthesis of primary amines. This approach ensures high selectivity and avoids common pitfalls such as over-alkylation. This paper is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each stage of the synthesis.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a phenoxy group and a primary aliphatic amine. This structure makes it a key intermediate for introducing a flexible phenoxybutyl moiety into larger molecules, a common motif in pharmacologically active compounds. A direct synthesis from phenol and butylamine is not chemically feasible due to the low reactivity and potential for undesirable side reactions. Therefore, a multi-step, rational approach is necessary.

This guide focuses on a highly reliable three-step sequence:

  • Gabriel Alkylation: Synthesis of an amine-protected building block, N-(4-bromobutyl)phthalimide, from 1,4-dibromobutane and potassium phthalimide. This step strategically installs a masked primary amine.

  • Williamson Ether Synthesis: Formation of the target carbon-oxygen bond by reacting phenol with the previously synthesized N-(4-bromobutyl)phthalimide.

  • Hydrazinolysis (Deprotection): Liberation of the final primary amine, this compound, from the phthalimide-protected intermediate.

This pathway is selected for its high yields, selectivity, and the commercial availability of the starting materials. The use of the phthalimide group is crucial as it acts as an excellent protecting group for the primary amine, preventing its participation in unwanted side reactions, particularly over-alkylation, which is a common issue with direct amination of alkyl halides.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Gabriel Alkylation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrazinolysis Phenol Phenol Intermediate2 N-(4-phenoxybutyl)phthalimide Phenol->Intermediate2 Butylamine Butylamine (Target Moiety) Dibromobutane 1,4-Dibromobutane Intermediate1 N-(4-bromobutyl)phthalimide Dibromobutane->Intermediate1 Phthalimide Potassium Phthalimide Phthalimide->Intermediate1 Intermediate1->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-Bromobutyl)phthalimide

This initial step utilizes the principles of the Gabriel synthesis to create an alkyl halide with a protected amine function. The reaction involves the nucleophilic substitution of one bromine atom from 1,4-dibromobutane by the phthalimide anion. Using a significant excess of 1,4-dibromobutane is a critical experimental choice; it statistically favors mono-alkylation and minimizes the formation of the undesired bis-substituted byproduct, 2,2'-(butane-1,4-diyl)bis(isoindoline-1,3-dione).

Step1_Reaction R1 Potassium Phthalimide P1 N-(4-Bromobutyl)phthalimide R1->P1 R1->P1 90-100 °C, 10h R2 1,4-Dibromobutane (excess) R2->P1 Solvent DMF P2 KBr

Caption: Synthesis of N-(4-bromobutyl)phthalimide.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Potassium Phthalimide185.2210.0 g0.0541.0
1,4-Dibromobutane215.9058.3 g (28.7 mL)0.2705.0
Dimethylformamide (DMF)73.0950 mL--
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add potassium phthalimide (10.0 g, 0.054 mol), 1,4-dibromobutane (28.7 mL, 0.270 mol), and dry dimethylformamide (50 mL).

  • Reaction: Heat the mixture in an oil bath set to 90-100 °C. Stir the reaction mixture vigorously for 10 hours.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. A precipitate of potassium bromide will be visible.

    • Pour the mixture into 200 mL of cold deionized water and stir. This will cause the organic product to precipitate.

    • Collect the white solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual DMF and KBr.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[2]

    • Dry the purified white crystalline solid under vacuum. A typical yield is 85-92%.

Step 2: Williamson Ether Synthesis of N-(4-phenoxybutyl)phthalimide

This step forms the core phenoxy ether linkage. The reaction proceeds via a classic SN2 mechanism, where the phenoxide ion, a potent nucleophile, displaces the bromide from the alkyl chain of N-(4-bromobutyl)phthalimide.[3] The use of a polar aprotic solvent like DMF is advantageous as it solvates the cation (Na+) but not the nucleophile, thereby increasing the nucleophile's reactivity.

Step2_Reaction R1 Phenol P1 N-(4-phenoxybutyl)phthalimide R1->P1 R1->P1 1) 0 °C to RT 2) 60-80 °C R2 N-(4-bromobutyl)phthalimide R2->P1 Base NaH Solvent DMF P2 NaBr + H₂

Caption: Williamson ether synthesis to form the phenoxy ether.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Phenol94.114.33 g0.0461.1
Sodium Hydride (60% in oil)24.00 (NaH)1.84 g0.0461.1
N-(4-bromobutyl)phthalimide282.1311.8 g0.0421.0
Dimethylformamide (DMF), dry73.09100 mL--
  • Phenoxide Formation:

    • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenol (4.33 g, 0.046 mol) and dry DMF (50 mL).

    • Cool the solution in an ice bath (0 °C).

    • Carefully add sodium hydride (1.84 g of 60% dispersion, 0.046 mol) portion-wise. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until gas evolution ceases (approx. 30-60 minutes), indicating the complete formation of sodium phenoxide.

  • Alkylation:

    • Add a solution of N-(4-bromobutyl)phthalimide (11.8 g, 0.042 mol) in 50 mL of dry DMF to the sodium phenoxide solution.

    • Heat the reaction mixture to 70 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature and carefully pour it into 500 mL of ice-water.

    • A solid product will precipitate. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash with water.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield N-(4-phenoxybutyl)phthalimide as a white solid. Expected yield is typically >90%.

Step 3: Hydrazinolysis for Deprotection of Phthalimide

The final step is the removal of the phthalimide protecting group to unveil the primary amine. The Ing-Manske procedure, using hydrazine hydrate, is the most common and effective method.[4] Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring, leading to the formation of a stable five-membered phthalhydrazide ring and liberating the desired primary amine.[5][6]

Step3_Reaction R1 N-(4-phenoxybutyl)phthalimide P1 This compound R1->P1 R1->P1 Reflux R2 Hydrazine Hydrate (N₂H₄·H₂O) R2->P1 Solvent Ethanol P2 Phthalhydrazide (precipitate)

Caption: Hydrazinolysis to liberate the primary amine.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-(4-phenoxybutyl)phthalimide295.3410.0 g0.0341.0
Hydrazine Hydrate (~64% N₂H₄)50.063.3 mL (~3.4 g)~0.068~2.0
Ethanol46.07100 mL--
Hydrochloric Acid (conc.)36.46As needed--
Sodium Hydroxide40.00As needed--
  • Reaction:

    • In a 250 mL round-bottom flask, suspend N-(4-phenoxybutyl)phthalimide (10.0 g, 0.034 mol) in ethanol (100 mL).

    • Add hydrazine hydrate (3.3 mL, ~0.068 mol) to the suspension.

    • Heat the mixture to reflux. The reaction should become homogeneous and then a voluminous white precipitate (phthalhydrazide) will form. Reflux for 2-4 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Add concentrated hydrochloric acid until the solution is acidic (pH ~1-2) to dissolve any remaining precipitate and to form the hydrochloride salt of the product amine.

    • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Isolation of Free Amine:

    • To the remaining aqueous solution, add a concentrated solution of sodium hydroxide (e.g., 50% w/w) with cooling until the solution is strongly basic (pH > 12).

    • The free amine will separate, often as an oil.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The product can be further purified by vacuum distillation to afford a colorless liquid. Typical yields are in the range of 70-85%.[7]

Characterization and Data

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons of the phenoxy group, the methylene protons of the butyl chain (including distinct signals for -O-CH₂- and -CH₂-NH₂), and the amine protons.

    • ¹³C NMR will show the expected number of signals for the 10 unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Key signals will include N-H stretching for the primary amine (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, and C-O stretching for the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (165.23 g/mol ).

Conclusion

The synthesis of this compound from phenol is effectively achieved through a well-designed three-step pathway that combines a Gabriel alkylation with a Williamson ether synthesis, followed by a final deprotection step. This method is superior to direct amination approaches as it circumvents issues of selectivity and over-alkylation, providing a reliable and high-yielding route to the desired product. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

A Comprehensive Technical Guide to 4-Phenoxybutan-1-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxybutan-1-amine is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide range of target compounds in the pharmaceutical and agrochemical industries.[1][2][3] Its structure, which combines a terminal primary amine with a phenoxy group connected by a flexible four-carbon linker, makes it an ideal building block for introducing these key pharmacophoric elements into more complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, robust synthetic methodologies with mechanistic considerations, and current applications. Emphasis is placed on providing field-proven insights and detailed protocols to support professionals in research and development.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for regulatory compliance, literature searches, and experimental replication.

2.1 IUPAC Name and CAS Registry

  • Systematic IUPAC Name: this compound[4]

  • CAS Registry Number: 16728-66-8[1][4]

2.2 Synonyms and Common Identifiers

The compound is referenced in literature and commercial catalogs under various names. Awareness of these synonyms is critical for comprehensive information retrieval.

  • 4-Phenoxybutylamine[4]

  • 1-Butanamine, 4-phenoxy-[1][4]

  • (4-Phenoxybutyl)amine[4]

  • 4-Phenoxy-1-butanamine[4]

  • PubChem CID: 116240[1][4]

2.3 Chemical Structure

The molecular structure consists of a phenyl group linked via an ether oxygen to a butane chain, which is terminated by an amino group.

  • Molecular Formula: C₁₀H₁₅NO[1][4]

  • SMILES: C1=CC=C(C=C1)OCCCCN[4]

  • InChIKey: XUOBVRURUPUPHB-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, reactivity, and pharmacokinetic profile when incorporated into larger molecules. The data presented below are compiled from authoritative chemical databases.

PropertyValueSource
Molecular Weight 165.23 g/mol [4]
Appearance Colorless liquid[1]
Molecular Formula C₁₀H₁₅NO[1][4]
CAS Number 16728-66-8[1][4]
Predicted LogP 1.97[1]
Topological Polar Surface Area 35.25 Ų[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several reliable routes. The most common and scalable strategies originate from readily available precursors like phenol and a C4 building block. The choice of pathway often depends on the availability of reagents, desired purity, and scale of production. Below, we detail a robust two-step protocol that offers high yields and purity.

4.1 Detailed Protocol: Synthesis via Nitrile Reduction

This method is favored for its avoidance of over-alkylation issues common in direct amination of halides and the clean conversion of the nitrile to the primary amine.

Step 1: Synthesis of 4-Phenoxybutyronitrile via Williamson Ether Synthesis

This step establishes the core phenoxy-butane skeleton. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion acts as a nucleophile, displacing a halide from a 4-halobutyronitrile.

  • Reactants: Phenol, 4-Chlorobutyronitrile (or 4-Bromobutyronitrile), Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone or N,N-Dimethylformamide (DMF).

  • Causality: Potassium carbonate is a mild, cost-effective base sufficient to deprotonate phenol to the more nucleophilic phenoxide. Acetone is a suitable solvent that facilitates the reaction and is easily removed. DMF can be used to accelerate the reaction for less reactive halides due to its high polarity and aprotic nature.

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add 4-chlorobutyronitrile (1.1 eq.) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with dilute NaOH solution to remove unreacted phenol, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-phenoxybutyronitrile as a crude oil, which can be purified by vacuum distillation.

Step 2: Reduction of 4-Phenoxybutyronitrile to this compound

The reduction of the nitrile functional group is a highly efficient method for producing primary amines. Lithium aluminum hydride (LiAlH₄) is an exceptionally effective, albeit highly reactive, reducing agent for this transformation.

  • Reactant: 4-Phenoxybutyronitrile.

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

  • Causality: LiAlH₄ is a powerful source of hydride (H⁻) ions that readily reduces the carbon-nitrogen triple bond of the nitrile. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

  • Methodology:

    • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

    • Suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF and cool the slurry to 0 °C in an ice bath.

    • Dissolve 4-phenoxybutyronitrile (1.0 eq.) in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.

    • Cool the reaction mixture back to 0 °C.

    • Crucial Step (Quenching): Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is critical for safety and results in a granular, easily filterable precipitate of aluminum salts.

    • Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield crude this compound.

    • Purify the final product by vacuum distillation to obtain a colorless liquid.

4.2 Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the two-step synthesis protocol described.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction Phenol Phenol Intermediate 4-Phenoxybutyronitrile Phenol->Intermediate K₂CO₃, Acetone (Reflux) Halide 4-Chlorobutyronitrile Halide->Intermediate Intermediate_ref 4-Phenoxybutyronitrile Product This compound Reagents 1. LiAlH₄, Anhydrous THF 2. H₂O/NaOH Quench Reagents->Product Intermediate_ref->Product Reduction

Caption: Two-step synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the strategic combination of its functional groups.

  • Pharmaceutical Intermediate: The compound is widely used in the synthesis of pharmaceutical intermediates.[1] It has been identified as a component of "Phenoxybutanamine," a preparation investigated for treating inflammatory conditions such as bowel disease, potentially through the modulation of tumor necrosis factor-alpha (TNF-α).[2]

  • Medicinal Chemistry Scaffold: In drug design, the phenoxy group can engage in π-stacking or hydrophobic interactions within protein binding pockets, while the flexible butyl chain provides optimal spacing to position the amine for crucial interactions. The primary amine is a key functional handle for forming salts to improve solubility and bioavailability, for creating hydrogen bonds, or for further derivatization to build more complex molecules.[5]

  • Agrochemical Synthesis: The structural motifs present in this compound are also relevant in agrochemistry. A recent study detailed the synthesis of novel 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives that exhibited significant post-emergence herbicidal activity, identifying a lead compound that may act as a protoporphyrinogen IX oxidase (PPO) inhibitor.[3]

Safety and Handling

As a primary amine and corrosive substance, proper handling of this compound is essential to ensure laboratory safety.

6.1 GHS Hazard Classification

  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4]

  • Signal Word: Danger[4]

6.2 Recommended Handling Procedures

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile, neoprene).

    • Wear chemical safety goggles and a face shield.

    • Use a lab coat and closed-toe shoes.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from incompatible materials such as strong oxidizing agents and acids.

6.3 First Aid Measures

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a fundamentally important chemical intermediate with significant value for researchers in medicinal and agricultural chemistry. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it a reliable building block. The strategic combination of a terminal amine and a phenoxy group allows for its incorporation into diverse molecular scaffolds, facilitating the development of novel therapeutics and other bioactive compounds. A thorough understanding of its synthesis, properties, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in a professional research environment.

References

physical and chemical properties of 4-phenoxybutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 4-phenoxybutylamine. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, methodologies for its synthesis and characterization, and its applications as a versatile chemical scaffold. Quantitative data is presented in structured tables, while key experimental and logical workflows are visualized through diagrams to enhance understanding. Safety protocols and handling guidelines are also included to ensure safe laboratory practices.

Chemical Identity and Structure

4-Phenoxybutylamine is a primary amine featuring a phenoxy group connected to a butyl chain. This bifunctional architecture—a terminal nucleophilic amino group and a lipophilic aromatic ether—makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry.

The fundamental structure of 4-phenoxybutylamine is illustrated below.

Figure 1: Chemical structure of 4-phenoxybutylamine.

Physicochemical Properties

The physical and chemical properties of 4-phenoxybutylamine are summarized in the table below. These computed properties provide a foundational understanding of the compound's behavior in various chemical environments.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Exact Mass 165.115364102 Da
CAS Number 16728-66-8
Topological Polar Surface Area 35.3 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Complexity 100
XLogP3 2.1

Data sourced from PubChem CID 116240.

Synthesis and Reactivity

A prevalent and reliable method for the synthesis of 4-phenoxybutylamine involves the reduction of a suitable carboxylic acid derivative, such as an amide or nitrile. Given the availability of precursors like 4-phenoxybutanoic acid or 4-phenoxybutyronitrile, a lithium aluminum hydride (LiAlH₄) reduction presents a robust synthetic strategy. LiAlH₄ is a potent reducing agent capable of converting amides and nitriles to their corresponding amines.[1][2][3][4]

The causality for choosing LiAlH₄ over a milder reducing agent like sodium borohydride (NaBH₄) lies in the stability of the amide functional group; NaBH₄ is generally not strong enough to effect this transformation.[1][2][3] The reaction must be conducted under anhydrous conditions, typically in an ether-based solvent such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water.[4]

Proposed Synthetic Workflow: Amide Reduction

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reduction P1 4-Phenoxybutanoic Acid I1 4-Phenoxybutanoyl Chloride (Intermediate) P1->I1 Acyl Chloride Formation R1 SOCl₂ or (COCl)₂ P2 4-Phenoxybutyramide I1->P2 Amination R2 Ammonia (aq. NH₃) P2_c 4-Phenoxybutyramide P2->P2_c P3 4-Phenoxybutylamine (Final Product) P2_c->P3 Amide Reduction R3 1. LiAlH₄ in THF 2. H₂O workup

Figure 2: Proposed two-step synthesis of 4-phenoxybutylamine.

Experimental Protocol: Synthesis via Amide Reduction

Part A: Synthesis of 4-Phenoxybutyramide

  • Acyl Chloride Formation: To a solution of 4-phenoxybutanoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (N₂), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-phenoxybutanoyl chloride.

  • Amination: Carefully add the crude acyl chloride to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide (excess).

  • Isolation: Stir the mixture vigorously for 1 hour. The resulting solid precipitate, 4-phenoxybutyramide, is collected by vacuum filtration, washed with cold water, and dried.

Part B: Reduction to 4-Phenoxybutylamine

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Amide Addition: Add the 4-phenoxybutyramide (1.0 eq), dissolved in a minimal amount of anhydrous THF, dropwise to the LiAlH₄ suspension at 0 °C. Causality: This controlled addition is crucial to manage the exothermic reaction.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to safely quench the excess hydride and precipitate the aluminum salts in a granular, easily filterable form.

  • Purification: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure 4-phenoxybutylamine.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural verification of 4-phenoxybutylamine. The expected spectral data are derived from established principles of NMR, IR, and mass spectrometry.[5][6]

1H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule.

  • Aromatic Protons (δ 6.8-7.3 ppm): The protons on the phenyl ring will appear in this region. The protons ortho to the ether linkage (δ ~6.9 ppm) will be shifted upfield compared to the meta (δ ~7.3 ppm) and para (δ ~7.0 ppm) protons due to the electron-donating nature of the oxygen atom. The signals will likely present as complex multiplets.

  • Methylene Protons (O-CH₂; δ ~4.0 ppm): The two protons on the carbon adjacent to the phenoxy oxygen will be deshielded, appearing as a triplet.

  • Methylene Protons (N-CH₂; δ ~2.8 ppm): The two protons on the carbon adjacent to the amino group will appear as a triplet.

  • Methylene Protons (-CH₂-CH₂-; δ ~1.7-1.9 ppm): The four protons of the two central methylene groups will likely appear as overlapping multiplets (a quintet or multiplet for each).

  • Amine Protons (-NH₂; δ ~1.5-2.5 ppm): This signal is typically a broad singlet and its chemical shift is concentration and solvent dependent. It can be confirmed by D₂O exchange, where the peak disappears.

13C NMR Spectroscopy

The carbon NMR spectrum provides information on the unique carbon environments.

  • Aromatic Carbons (δ 114-159 ppm): Six distinct signals are expected. The ipso-carbon attached to the oxygen will be the most downfield (δ ~159 ppm).

  • Methylene Carbon (O-CH₂; δ ~67 ppm): The carbon attached to the phenoxy oxygen.

  • Methylene Carbon (N-CH₂; δ ~41 ppm): The carbon attached to the nitrogen.

  • Methylene Carbons (-CH₂-CH₂-; δ ~25-30 ppm): The two central carbons of the butyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

  • N-H Stretch (3300-3400 cm⁻¹): A primary amine will show two characteristic medium-intensity bands in this region (asymmetric and symmetric stretching).

  • C-H Stretch (Aromatic) (3000-3100 cm⁻¹): A sharp, medium-intensity peak characteristic of C-H bonds on a benzene ring.

  • C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Strong, sharp peaks corresponding to the C-H bonds of the butyl chain.

  • C=C Stretch (Aromatic) (~1600 cm⁻¹ and ~1500 cm⁻¹): Two sharp bands of variable intensity.

  • C-O Stretch (Aryl Ether) (1200-1250 cm⁻¹): A strong, characteristic absorption for the aryl-O-C bond.

  • C-N Stretch (1000-1250 cm⁻¹): A medium-intensity band.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would include the loss of the butylamine side chain and cleavage at the ether linkage, leading to a prominent peak for the phenoxy radical (m/z = 93) or the phenoxonium ion (m/z = 94).

Applications in Research and Drug Development

The 4-phenoxybutylamine structure represents a "privileged scaffold" in medicinal chemistry.[8][9][10] This term refers to molecular frameworks that are capable of binding to multiple biological targets. The combination of a flexible alkylamine chain and a rigid, lipophilic phenoxy group allows derivatives to interact with a variety of receptors and enzymes.

  • CNS Drug Design: The general structure of an aromatic ring separated from an amino group by an alkyl linker is a common motif in drugs targeting the central nervous system (CNS).[8] The amine group can be protonated at physiological pH, allowing for ionic interactions with target proteins, while the phenoxy moiety can engage in hydrophobic or π-stacking interactions.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

These guidelines are based on general safety protocols for chemicals with similar functional groups. Always consult a specific, verified SDS for the compound before use.

References

4-Phenoxybutan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Phenoxybutan-1-amine (C₁₀H₁₅NO) for Advanced Research and Development

Executive Summary: this compound is a primary amine featuring a flexible butyl chain linked to a phenoxy group. This unique structural motif makes it a valuable and versatile building block in medicinal chemistry and agrochemical synthesis. While its direct therapeutic applications are limited, its utility as a key intermediate in the development of more complex, high-value molecules is significant. This guide provides a comprehensive overview of its core properties, a validated synthesis protocol, robust analytical methodologies for quality control, and an exploration of its applications, particularly in the synthesis of novel herbicides and as a scaffold in drug discovery.

Core Molecular Profile

The fundamental physicochemical properties of this compound are critical for its application in synthesis and formulation. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [1]
IUPAC Name This compound[1]
CAS Number 16728-66-8[1]
Appearance Colorless liquid[3]
Boiling Point 271.8°C at 760 mmHg[3]
Density 0.991 g/mL[3]
Flash Point 118.5°C[3]

Synthesis and Purification: A Validated Approach

The synthesis of this compound is most reliably achieved through the reduction of a nitrile precursor, 4-phenoxybutyronitrile. This method is favored in research and industrial settings due to the high yields, selectivity, and the commercial availability of the starting material. The nitrile group provides a stable and accessible handle that can be cleanly converted to the primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes the reduction of 4-phenoxybutyronitrile using LiAlH₄ in an anhydrous ether solvent.

Reagents and Equipment:

  • 4-phenoxybutyronitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Sodium hydroxide (NaOH), 20% aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere to ensure anhydrous conditions. All glassware must be thoroughly dried.

  • Reagent Preparation: In the three-neck flask, prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether. Stir the suspension gently.

  • Addition of Precursor: Dissolve 4-phenoxybutyronitrile (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. The exothermic nature of the reaction requires careful control of the addition rate.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the complete reduction of the nitrile.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 20% aqueous NaOH solution. This procedure is critical for safely decomposing the reactive aluminum complexes and precipitating aluminum salts.

  • Filtration: Filter the resulting slurry through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with diethyl ether.

  • Extraction: Combine the filtrate and washes. If an aqueous layer is present, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Prepare LiAlH₄ Suspension in Anhydrous Ether B 2. Add 4-Phenoxybutyronitrile Solution Dropwise A->B C 3. Reflux for 4-6 Hours B->C D 4. Quench Reaction at 0°C C->D E 5. Filter Aluminum Salts D->E F 6. Extract with Ether E->F G 7. Dry & Concentrate F->G H 8. Vacuum Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Robust analytical methods are essential for confirming the identity and purity of synthesized this compound, a critical step in any research or drug development pipeline. The methodologies for the related compound, 4-phenylbutylamine, provide a validated template for analysis.[4]

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is ideal for quantifying the purity of the amine and detecting any non-volatile impurities. The acidic mobile phase ensures the amine is protonated, which results in sharp, symmetrical peaks and reproducible retention times.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 254 nm, where the phenyl group exhibits strong absorbance.[4]

  • Column Temperature: 30°C.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[4]

Protocol: Structural Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the structural identification capabilities of MS, making it the definitive method for confirming the molecular weight and structure of the final product.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A low-bleed capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • MS Ionization: Electron Impact (EI), 70 eV.

  • Expected Result: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with specific biological activities.

Pharmaceutical and Prodrug Development

The amine functional group is a common feature in many bioactive molecules but can present challenges such as poor membrane penetration due to ionization at physiological pH.[5] this compound serves as a scaffold that can be further modified to create derivatives or prodrugs designed to overcome these limitations. Its use has been noted in preparations for treating inflammatory and bowel diseases. The phenoxybutyl moiety can modulate the lipophilicity and metabolic stability of a parent drug, making it a valuable component in drug design.

Case Study: Synthesis of Novel Herbicides

A significant application of this compound is in the synthesis of 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives.[6] These compounds have demonstrated potent post-emergence herbicidal activity by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO).[6] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants. Its inhibition leads to the accumulation of a phototoxic intermediate, causing rapid cell death. One derivative, designated BA-1, was identified as a particularly promising lead compound with broad-spectrum activity and good crop safety.[6]

Mechanism of Action: PPO Inhibition

G A Protoporphyrinogen IX D X A->D PPO Enzyme B Protoporphyrin IX C Chlorophyll & Heme (Essential for Plant Survival) B->C D->B E BA-1 Derivative (Synthesized from This compound) E->D

Caption: Inhibition of the PPO enzyme by a BA-1 herbicide derivative.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

This compound is a deceptively simple molecule with significant strategic importance for researchers in drug development and agrochemical science. Its defined molecular structure and accessible amine functionality provide a reliable starting point for the synthesis of novel compounds with tailored biological activities. The validated protocols for its synthesis and analysis outlined in this guide provide a framework for its consistent and safe application in advanced research, underscoring its role as a key building block for future innovations.

References

An In-Depth Technical Guide to 4-Phenoxybutan-1-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-phenoxybutan-1-amine, a molecule of interest in pharmaceutical and chemical research. While the specific historical genesis of this compound is not prominently documented in scientific literature, its structural motifs are characteristic of phenoxyalkylamines, a class of compounds explored for various therapeutic applications. This guide will delve into the logical synthetic pathways, physicochemical properties, and potential biological activities of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₅NO, is a primary amine featuring a phenoxy group connected to a butyl chain.[1][2][3] This structure imparts both lipophilic (phenoxy and butyl groups) and hydrophilic (amine group) characteristics, influencing its solubility, membrane permeability, and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16728-66-8[2][3]
Molecular Formula C₁₀H₁₅NO[2][3]
Molecular Weight 165.23 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 271.8 °C at 760 mmHg[2]
Flash Point 118.5 °C[2]
Density 0.991 g/cm³[2]

Synthetic Methodologies

The synthesis of this compound can be approached through several established chemical transformations. The choice of a particular route may depend on the availability of starting materials, desired scale, and safety considerations. Two primary retrosynthetic pathways are outlined below.

Pathway A: Williamson Ether Synthesis followed by Amination

This is a classic and versatile approach for constructing the phenoxy ether linkage. The synthesis begins with the formation of a phenoxide, which then acts as a nucleophile to displace a leaving group on a four-carbon chain. The terminal functional group of this chain is then converted to an amine.

Workflow Diagram for Pathway A

Pathway_A Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K₂CO₃) Base->Phenoxide Ether_Intermediate 1-Halo-4-phenoxybutane or 4-Phenoxybutan-1-ol Phenoxide->Ether_Intermediate SN2 Reaction Halobutane 1,4-Dihalobutane or 4-Halo-1-butanol Halobutane->Ether_Intermediate Product This compound Ether_Intermediate->Product Nucleophilic Substitution or Conversion to Amine Amination Aminating Agent (e.g., NaN₃ then reduction, or NH₃) Amination->Product Pathway_B Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide Nitrile_Intermediate 4-Phenoxybutyronitrile Phenoxide->Nitrile_Intermediate SN2 Reaction Halonitrile 4-Halobutyronitrile Halonitrile->Nitrile_Intermediate Product This compound Nitrile_Intermediate->Product Nitrile Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) Reducing_Agent->Product

References

4-Phenoxybutan-1-amine biological activities and screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Evaluation of 4-Phenoxybutan-1-amine

Abstract

This guide provides a comprehensive framework for the investigation of this compound, a chemical entity with structural motifs suggestive of potential activity within the central nervous system (CNS). While not extensively characterized in public literature, its core structure, featuring a phenoxy ring linked by a butyl chain to a primary amine, bears resemblance to established pharmacophores known to interact with key neurological targets. This document outlines a hypothesis-driven, multi-tiered screening strategy designed to elucidate its potential biological activities, determine its mechanism of action, and characterize its pharmacological profile. We will detail the scientific rationale behind target selection, provide robust, step-by-step protocols for primary and secondary assays, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness, thereby providing a solid foundation for any research program focused on this or structurally related compounds.

Introduction: Structural Rationale for Investigation

This compound (PubChem CID: 116240) is an organic compound with the molecular formula C₁₀H₁₅NO.[1] Its structure is characterized by a terminal primary amine separated from a phenoxy group by a flexible four-carbon alkyl chain.

While direct biological data on this compound is sparse, its constituent parts are present in numerous CNS-active agents. This structural analogy forms the basis of our hypothesis that it may modulate monoaminergic systems.

  • Phenoxy-alkylamine Motif: This core structure is found in potent and selective inhibitors of monoamine transporters. For example, Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), contains a phenoxy-propyl-amine structure.[2] Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), also utilizes a similar scaffold.

  • Phenyl-alkylamine Backbone: This broader class is foundational to a vast number of neurotransmitters (e.g., dopamine, norepinephrine) and psychostimulants. The length and substitution of the alkyl chain, as well as aromatic substitutions, critically determine target affinity and selectivity.

  • Potential for Antidepressant Activity: The structural relationship to known antidepressants suggests that this compound or its derivatives could be explored for similar indications.[3][4]

Based on this analysis, the most probable biological targets for this compound are the proteins that regulate monoamine neurotransmitter concentration and metabolism. Therefore, a logical screening strategy should prioritize the evaluation of its interaction with monoamine transporters and enzymes.

A Multi-Tiered Strategy for Biological Screening

A successful screening campaign balances throughput with depth of information. We propose a tiered approach, beginning with broad primary screens to identify initial activity, followed by more complex secondary and tertiary assays to confirm hits, determine potency and selectivity, and elucidate the mechanism of action.

Screening_Workflow cluster_0 Tier 1: Primary Screening (Hit Identification) cluster_1 Tier 2: Hit-to-Lead (Confirmation & Potency) cluster_2 Tier 3: Lead Optimization (Mechanism & Profiling) P_Target Target-Based Assays (MAO, SERT, DAT, NET) P_Pheno Phenotypic Assays (e.g., Neurite Outgrowth) S_Dose Dose-Response Curves (IC50 / EC50 Determination) P_Target->S_Dose Active Compounds ('Hits') P_Pheno->S_Dose Active Compounds ('Hits') S_Ortho Orthogonal Assays (e.g., Transporter Uptake vs. Binding) T_MOA Mechanism of Action (e.g., Competitive vs. Non-competitive) S_Dose->T_MOA Confirmed Potent Hits S_Select Initial Selectivity Panel (e.g., SERT vs DAT/NET) S_Select->T_MOA T_Broad Broad Panel Profiling (e.g., GPCRs, Ion Channels) T_Vivo In Vivo Model Validation

Caption: A multi-tiered workflow for screening this compound.

Tier 1: Primary Screening for Hit Identification

The initial goal is to efficiently determine if this compound possesses any activity at its most probable targets.

  • Target-Based Screening: This approach directly measures the interaction of the compound with isolated, purified proteins or membrane preparations.

    • Monoamine Oxidase (MAO) Inhibition: MAOs are mitochondrial enzymes that catabolize monoamines. Inhibition of MAO-A is a validated mechanism for treating depression.[5][6] A fluorometric assay can be used to screen for inhibition of both MAO-A and MAO-B.[7][8]

    • Monoamine Transporter Binding: The serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are primary targets for many antidepressants.[9][10] Radioligand binding assays are the gold standard for determining a compound's affinity for these transporters.[11][12][13]

  • Phenotypic Screening: This is a target-agnostic approach that measures a compound's effect on a cellular phenotype, which is particularly useful for CNS drug discovery.[14][15][16] An assay measuring neurite outgrowth in a neuronal cell line (e.g., PC12 or SH-SY5Y) can identify compounds that promote neuronal health and connectivity, a desirable trait for neurodegenerative and psychiatric drug candidates.[17][18]

Tier 2: Hit Confirmation and Potency Determination

If activity is observed in Tier 1, the next step is to confirm the hit and quantify its potency.

  • Dose-Response Analysis: Compounds are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve, from which the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration can be calculated.

  • Orthogonal Assays: A hit should be confirmed using a different assay methodology to rule out artifacts. For example, if a compound is a hit in a transporter binding assay, its activity should be confirmed in a functional transporter uptake assay.[19][20][21] This ensures the observed binding translates to a functional consequence.

  • Initial Selectivity Profiling: The compound's activity against the three primary monoamine transporters (SERT, DAT, NET) should be compared to determine its selectivity profile (e.g., selective for SERT, dual SERT/NET inhibitor, etc.).

Tier 3: Lead Characterization and Mechanism of Action

Confirmed, potent hits are advanced to more in-depth studies.

  • Mechanism of Action (MoA) Studies: For enzyme inhibitors, kinetic studies can determine if the inhibition is competitive, non-competitive, or uncompetitive. For transporter ligands, saturation analysis experiments can reveal if the compound competes directly with the endogenous substrate.

  • Broad Target Profiling: To identify potential off-target effects and liabilities, the compound should be screened against a broad panel of receptors and enzymes, such as those offered by commercial vendors (e.g., Eurofins SafetyScreen, DiscoverX). This often includes a wide range of G-Protein Coupled Receptors (GPCRs).[22][23][24]

Detailed Experimental Protocols

The following protocols are detailed examples of key assays described in the screening strategy. They are designed to be robust and include necessary controls for data validation.

Protocol: Radioligand Binding Assay for Monoamine Transporters (hSERT, hDAT, hNET)

Principle of the Assay This is a competitive binding assay that measures the ability of a test compound (this compound) to displace a specific, high-affinity radioligand from its target transporter.[11] The amount of radioactivity bound to the transporter at equilibrium is inversely proportional to the affinity of the test compound.

Materials

  • Transporter Source: Membrane preparations from HEK293 or CHO cells stably expressing human SERT, DAT, or NET.[12][25][26]

  • Radioligands:

    • hSERT: [³H]-Citalopram or [³H]-Paroxetine

    • hDAT: [³H]-WIN 35,428[27]

    • hNET: [³H]-Nisoxetine[11]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-Specific Binding (NSB) Definers:

    • hSERT: Fluoxetine (10 µM)

    • hDAT: GBR 12909 (10 µM)[9]

    • hNET: Desipramine (10 µM)[11]

  • Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution series (e.g., 100 µM to 5 nM final concentration).

  • Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Step-by-Step Methodology

  • Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding (TB; radioligand + buffer), Non-Specific Binding (NSB; radioligand + NSB definer), and test compound concentrations. All conditions should be run in triplicate.

  • Reagent Addition:

    • To all wells, add 25 µL of the appropriate reagent: assay buffer (for TB), NSB definer (for NSB), or test compound dilution.

    • Add 25 µL of the appropriate radioligand (diluted in assay buffer to a final concentration near its Kd value, e.g., 1-3 nM).

    • Initiate the reaction by adding 200 µL of diluted membrane preparation (typically 5-20 µg protein/well) to all wells.

  • Incubation: Seal the plate and incubate at room temperature (or 4°C for DAT) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of the plate onto the pre-soaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters 3-5 times with 200 µL of ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Binding_Assay_Principle cluster_0 cluster_1 cluster_2 TB_Receptor Transporter TB_Radio [³H]-Ligand TB_Receptor->TB_Radio TB_Radio->TB_Receptor Binds Comp_Receptor Transporter Comp_Radio [³H]-Ligand Comp_Receptor->Comp_Radio Comp_Test Test Cmpd Comp_Receptor->Comp_Test Result Bound [³H]-Ligand (Low CPM) Comp_Receptor->Result Displacement leads to Comp_Test->Comp_Receptor Competes

Caption: Principle of a competitive radioligand binding assay.

Data Analysis

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition for each test compound concentration: % Inhibition = (1 - (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB))) * 100.

  • Plot % Inhibition versus log[Compound Concentration] and fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Protocol: Fluorometric Monoamine Oxidase (MAO-A/B) Inhibition Assay

Principle of the Assay This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like p-tyramine.[5][6] A fluorescent probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. An inhibitor of MAO will reduce the rate of H₂O₂ production, resulting in a decreased fluorescence signal.

Materials

  • Enzyme Source: Recombinant human MAO-A or MAO-B enzyme.

  • Substrate: p-Tyramine.

  • Detection Reagents: HRP, a fluorescent probe (e.g., Amplex Red, OxiRed™ Probe).

  • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4.

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

  • Test Compound: this compound, prepared in a 10-point serial dilution.

  • Plate: Solid black 96-well microplate suitable for fluorescence.

  • Fluorescence Microplate Reader (e.g., Ex/Em = 535/590 nm).

Step-by-Step Methodology

  • Plate Setup: Add 50 µL of assay buffer to all wells. Add 10 µL of test compound dilutions or positive controls to the appropriate wells. Add 10 µL of buffer for "No Inhibitor" controls.

  • Enzyme Addition: Add 20 µL of the MAO-A or MAO-B enzyme solution to all wells except for a "No Enzyme" control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing the fluorescent probe, HRP, and MAO substrate in assay buffer. Add 20 µL of this mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control.

    • Plot % Inhibition versus log[Compound Concentration] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from dose-response experiments should be summarized in a clear, tabular format for easy comparison of potency and selectivity.

Table 1: Hypothetical Pharmacological Profile of this compound

Target Assay Type Potency (IC₅₀ / Kᵢ, nM)
hSERT [³H]-Citalopram Binding 85
Serotonin Uptake 120
hNET [³H]-Nisoxetine Binding 750
Norepinephrine Uptake 980
hDAT [³H]-WIN 35,428 Binding > 10,000
Dopamine Uptake > 10,000
hMAO-A Fluorometric Inhibition 2,300

| hMAO-B | Fluorometric Inhibition | > 10,000 |

Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound is a potent inhibitor of the serotonin transporter (SERT) with approximately 9-fold selectivity over the norepinephrine transporter (NET) and no significant activity at the dopamine transporter (DAT) or MAO enzymes at relevant concentrations. The close agreement between the binding (Kᵢ) and functional uptake (IC₅₀) assays for SERT provides strong, self-validating evidence for its mechanism of action.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to characterizing the biological activities of this compound. By leveraging knowledge from its structural analogs, we have established a clear hypothesis focusing on the monoaminergic system. The proposed multi-tiered screening cascade, from high-throughput primary assays to detailed mechanistic studies, provides a clear path from initial discovery to lead characterization. The detailed protocols for key target-based assays serve as a practical starting point for laboratory investigation.

Should initial screening confirm activity, future work would involve medicinal chemistry efforts to explore the structure-activity relationship (SAR) of the this compound scaffold, aiming to optimize potency, selectivity, and drug-like properties. Subsequent evaluation in animal models of depression or other CNS disorders would be the final step in validating its therapeutic potential.

References

4-Phenoxybutan-1-amine safety, hazards, and toxicity information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Hazards, and Toxicity of 4-Phenoxybutan-1-amine

Introduction

This compound (CAS No: 16728-66-8) is a primary amine containing a phenoxy ether functional group.[1] Its unique structure makes it a valuable intermediate in organic synthesis, particularly within the fields of pharmaceutical and fine chemical development. As with any reactive chemical intermediate, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known hazards, toxicity, and safety protocols associated with this compound, synthesized from available public data to ensure the highest standards of laboratory safety and scientific integrity.

Chemical and Physical Properties

A foundational element of chemical safety is understanding a substance's physical and chemical identity. This data informs storage conditions, potential reactivity, and appropriate handling procedures.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
CAS Number 16728-66-8[1]
Canonical SMILES C1=CC=C(C=C1)OCCCCN[1]
InChIKey XUOBVRURUPUPHB-UHFFFAOYSA-N[1]

Hazard Identification and GHS Classification

According to data submitted to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] This classification is the primary driver for all handling, storage, and emergency protocols.

Hazard ClassCategoryGHS CodeStatementPictogramSignal Word
Skin Corrosion/Irritation1BH314Causes severe skin burns and eye damageCorrosiveDanger
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritationIrritantWarning

The dual classification indicates that this compound is not only corrosive, capable of causing irreversible damage to skin and eyes upon contact, but also acts as an irritant to the respiratory system if inhaled.[1]

Toxicological Profile

The toxicological profile provides insight into the adverse health effects of a substance. Based on available data, the primary toxicological concerns are acute and target-organ effects.

  • Acute Toxicity : While specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound are not available in the reviewed literature, the GHS classification H314 (Causes severe skin burns and eye damage) implies a significant acute hazard upon dermal or ocular contact.[1] Corrosive materials can cause tissue destruction, and absorption through the skin may lead to systemic effects.[2]

  • Skin Corrosion/Irritation : Classified as Skin Corrosion Category 1B, the substance is expected to cause irreversible damage to the skin after an exposure of up to one hour.[1][3]

  • Serious Eye Damage/Irritation : The H314 classification also signifies a profound risk of serious, permanent eye damage upon contact.[1]

  • Respiratory Irritation : The H335 classification indicates that inhalation of vapors or aerosols may lead to irritation of the respiratory tract, with symptoms such as coughing and shortness of breath.[1][2]

  • Chronic Toxicity, Carcinogenicity, and Mutagenicity : There is no available data in the consulted sources regarding the long-term toxicological effects of this compound, including its potential for carcinogenicity, mutagenicity, or reproductive toxicity. In the absence of data, the substance should be handled as a chemical with unknown long-term effects, and exposure should be minimized.

Safe Handling, Storage, and Exposure Controls

Given its hazardous nature, strict protocols must be followed to minimize exposure and ensure a safe laboratory environment. These protocols are derived directly from the GHS classifications and associated precautionary statements.[1]

Hierarchy of Controls

The most effective method for mitigating risk is to follow the hierarchy of controls. This framework prioritizes engineering and administrative controls over a sole reliance on personal protective equipment (PPE).

cluster_controls Hierarchy of Controls for this compound elimination Elimination (Not Feasible - Required Intermediate) substitution Substitution (Use a less hazardous alternative if possible) engineering Engineering Controls • Work in a certified chemical fume hood • Ensure eyewash stations and safety showers are accessible substitution->engineering Most Effective admin Administrative Controls • Develop Standard Operating Procedures (SOPs) • Restrict access to authorized personnel • Provide documented training on hazards engineering->admin ppe Personal Protective Equipment (PPE) (Last line of defense) admin->ppe Least Effective

Figure 1: Hierarchy of controls for managing chemical risks.
Recommended Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection : Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection :

    • Gloves : Wear chemically resistant, impermeable gloves (e.g., nitrile, neoprene). Glove integrity should be checked before each use.

    • Clothing : A flame-retardant lab coat is required. For operations with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[2]

  • Respiratory Protection : All work should be conducted in a certified chemical fume hood to prevent inhalation.[5] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[4]

Handling and Storage Protocol

Handling:

  • Preparation : Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

  • Aliquotting : Use non-sparking tools for transfers.[6] Avoid generating aerosols or mists.

  • Contamination : Do not allow the chemical to come into contact with skin, eyes, or clothing.[4]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

  • The storage location should be a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[7][8]

  • Store locked up and ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.[6][7]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the substance.

First Aid Measures

The following decision tree outlines the immediate steps to take in the event of an exposure.

cluster_first_aid First Aid Decision Tree for this compound Exposure start Exposure Event Occurs exposure_type What is the route of exposure? start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_action 1. Immediately remove all contaminated clothing. 2. Drench the affected skin with running water for at least 15 minutes. 3. Seek immediate medical attention. skin->skin_action eye_action 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate specialist medical attention. eye->eye_action inhalation_action 1. Move person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If not breathing, give artificial respiration (do not use mouth-to-mouth). 4. Seek immediate medical attention. inhalation->inhalation_action ingestion_action 1. Rinse mouth with water. Do NOT induce vomiting. 2. If conscious, give water to drink. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. ingestion->ingestion_action

Figure 2: First aid response workflow for exposure incidents.
Accidental Release Measures

  • Small Spills : Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Collect into a suitable, labeled container for disposal.

  • Large Spills : Evacuate the area immediately. Remove all sources of ignition.[8] Ventilate the area. Contain the spill if possible without risk. Do not let the chemical enter drains.[6] Professional hazardous material response may be required.

Fire Fighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6] A water spray can be used to cool fire-exposed containers, but a solid stream may spread the fire.[9]

  • Specific Hazards : In combustion, toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) may be emitted.[2]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Stability and Reactivity

  • Reactivity : No specific reactivity data is available. However, as a primary amine, it may react exothermically with acids.

  • Chemical Stability : The substance is expected to be stable under recommended storage conditions.[7]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[7]

  • Hazardous Decomposition Products : Upon thermal decomposition, it can release toxic gases including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Conclusion

This compound is a hazardous chemical classified as corrosive to skin and eyes and an irritant to the respiratory system. While comprehensive toxicological data is limited, the known hazards demand strict adherence to safety protocols. All handling must be performed within a chemical fume hood with appropriate PPE. Researchers and laboratory managers must ensure that all personnel are trained on these hazards and that emergency equipment is readily accessible. By integrating the principles of chemical safety and the specific guidance outlined in this document, the risks associated with the use of this compound can be effectively managed.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenoxybutan-1-amine via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Phenoxybutan-1-amine is a valuable building block in medicinal chemistry and drug discovery, often incorporated into more complex molecules to modulate their pharmacokinetic and pharmacodynamic properties. The synthesis of this primary amine can be efficiently achieved through the classic Williamson ether synthesis. This method, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the formation of ethers from an alkoxide and an alkyl halide.[1]

This application note provides a comprehensive, in-depth guide to the synthesis of this compound. It outlines a robust, three-step protocol that addresses the challenge of the nucleophilic amine group through the use of a tert-butyloxycarbonyl (Boc) protecting group. The causality behind experimental choices, from reagent selection to purification strategies, is explained to provide a deeper understanding of the synthetic process.

Strategic Overview of the Synthesis

The primary challenge in synthesizing this compound via a Williamson ether synthesis lies in the inherent nucleophilicity of the amine functionality. The amine can compete with the desired phenoxide nucleophile, leading to undesired side reactions. To circumvent this, a protection-deprotection strategy is employed. The overall synthetic workflow is as follows:

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection Start 4-Bromobutylamine (or precursor) Protect Boc Protection (Boc)2O, Base Start->Protect Intermediate1 N-Boc-4-bromobutylamine Protect->Intermediate1 Etherification SN2 Reaction Intermediate1->Etherification Phenol Phenol Phenoxide Sodium Phenoxide (in situ) Phenol->Phenoxide Base Base (e.g., NaH) Base->Phenoxide Phenoxide->Etherification Intermediate2 N-Boc-4-phenoxybutan-1-amine Etherification->Intermediate2 Deprotect Acidic Cleavage (e.g., TFA) Intermediate2->Deprotect FinalProduct This compound Deprotect->FinalProduct

Caption: Overall synthetic workflow for this compound.

Part 1: Amine Protection

To prevent the amine from acting as a nucleophile in the subsequent Williamson ether synthesis, it is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the ether synthesis but can be readily removed under acidic conditions.

Protocol 1: Synthesis of tert-Butyl (4-bromobutyl)carbamate

This protocol details the synthesis of the key intermediate, N-Boc-4-bromobutylamine, from 4-(tert-butoxycarbonylamino)-1-butanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-(tert-Butoxycarbonylamino)-1-butanol189.255.791.06 g
Triphenylphosphine262.2910.922.86 g
Carbon tetrabromide331.6310.923.62 g
Anhydrous Tetrahydrofuran (THF)--54 mL
Diethyl ether--As needed
Hexane--As needed
Ethyl acetate--As needed

Procedure:

  • To a solution of 4-(tert-butoxycarbonylamino)-1-butanol (1.06 g, 5.79 mmol) in anhydrous THF (54 mL) in a round-bottom flask, add triphenylphosphine (2.86 g, 10.92 mmol).

  • Slowly add carbon tetrabromide (3.62 g, 10.92 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the triphenylphosphine oxide byproduct. Wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (3:1) eluent system to yield tert-butyl (4-bromobutyl)carbamate as a white solid.[2]

Part 2: Williamson Ether Synthesis

This step involves the core SN2 reaction between the in situ generated sodium phenoxide and the N-Boc protected alkyl bromide.

Williamson_Ether_Synthesis Phenol Phenol (pKa ~10) Phenoxide Sodium Phenoxide (Nucleophile) Phenol->Phenoxide Deprotonation NaH Sodium Hydride (Strong Base) NaH->Phenoxide Product N-Boc-4-phenoxybutan-1-amine Phenoxide->Product SN2 Attack Alkyl_Halide N-Boc-4-bromobutylamine (Electrophile) Alkyl_Halide->Product Byproduct NaBr

Caption: Mechanism of the Williamson ether synthesis step.

Protocol 2: Synthesis of N-Boc-4-phenoxybutan-1-amine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Phenol94.111.2113 mg
Sodium hydride (60% dispersion in oil)24.001.560 mg
tert-Butyl (4-bromobutyl)carbamate252.151.0252 mg
Anhydrous Dimethylformamide (DMF)--10 mL
Ethyl acetate--As needed
Saturated aqueous NH₄Cl solution--As needed
Brine--As needed
Anhydrous sodium sulfate--As needed

Procedure:

  • Safety First: Sodium hydride is a highly reactive and flammable solid. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.[3] Phenol is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a fume hood.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add sodium hydride (60 mg, 1.5 mmol of 60% dispersion).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous DMF (5 mL) to the flask.

  • In a separate flask, dissolve phenol (113 mg, 1.2 mmol) in anhydrous DMF (5 mL).

  • Slowly add the phenol solution to the sodium hydride suspension at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.

  • Add a solution of tert-butyl (4-bromobutyl)carbamate (252 mg, 1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.[4]

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-phenoxybutan-1-amine.

Part 3: Deprotection

The final step is the removal of the Boc protecting group under acidic conditions to yield the target primary amine. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[3]

Protocol 3: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
N-Boc-4-phenoxybutan-1-amine265.351.0265 mg
Dichloromethane (DCM)--5 mL
Trifluoroacetic acid (TFA)114.02-1-2 mL
Saturated aqueous NaHCO₃ solution--As needed
1 M aqueous NaOH solution--As needed
Ethyl acetate--As needed
Brine--As needed
Anhydrous sodium sulfate--As needed

Procedure:

  • Dissolve N-Boc-4-phenoxybutan-1-amine (265 mg, 1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask at 0 °C.

  • Slowly add trifluoroacetic acid (1-2 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.[5]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • To isolate the free amine, the aqueous layer can be basified with 1 M NaOH until pH > 10 and then extracted with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by column chromatography on silica gel, often with a mobile phase containing a small percentage of a basic modifier like triethylamine to prevent streaking.[6]

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO[7]
Molar Mass165.23 g/mol [7]
AppearanceColorless to pale yellow liquid
Boiling Point-
IUPAC NameThis compound[7]
CAS Number16728-66-8[7]

Spectroscopic Data:

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. The expected chemical shifts (δ) in ppm are approximately:

    • Aromatic protons (Ar-H): 6.8-7.3 ppm (multiplet, 5H)

    • -O-CH₂-: ~4.0 ppm (triplet)

    • -CH₂-N: ~2.8 ppm (triplet)

    • Internal methylene groups (-CH₂-CH₂-): 1.7-2.0 ppm (multiplet, 4H)

    • -NH₂: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[8][9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will further confirm the carbon skeleton of the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show characteristic absorption bands for the functional groups present:

    • N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹ (asymmetric and symmetric stretching).[10]

    • C-O-C stretch (aryl ether): Strong band around 1240 cm⁻¹.

    • C-N stretch (aliphatic amine): In the range of 1250–1020 cm⁻¹.[10]

    • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom, a characteristic fragmentation for amines, leading to a base peak.[11][12]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Williamson ether synthesis. By employing a Boc protection strategy, the challenges associated with the nucleophilic amine are effectively overcome, enabling a high-yielding and reliable synthetic route. The provided step-by-step procedures, coupled with explanations of the underlying chemical principles and characterization data, offer a comprehensive guide for researchers in the field of organic and medicinal chemistry.

References

Application Notes and Protocols for the Analytical Detection of 4-Phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Phenoxybutan-1-amine

This compound is a primary amine that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its purity and concentration are critical parameters that can significantly impact the yield, impurity profile, and overall quality of the final product. Therefore, robust and reliable analytical methods for the detection and quantification of this compound are essential for researchers, scientists, and drug development professionals to ensure process control, quality assurance, and regulatory compliance.

This comprehensive guide provides detailed application notes and protocols for the analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with a focus on the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Workhorse for Routine Analysis

HPLC-UV is a widely accessible and reliable technique for the routine quantification of this compound, particularly in less complex sample matrices. The presence of the phenoxy group provides a chromophore that allows for sensitive UV detection.

Scientific Rationale for Method Development

The primary challenge in the HPLC analysis of amines like this compound is their basic nature, which can lead to poor peak shape (tailing) due to interactions with residual silanol groups on silica-based columns. To mitigate this, a reversed-phase C18 column is chosen, and the mobile phase is acidified. The acidic mobile phase protonates the primary amine, reducing its interaction with the stationary phase and resulting in a more symmetrical peak shape. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_output Data Output s1 Weigh Standard s2 Dissolve in Diluent s1->s2 s3 Prepare Calibration Curve s2->s3 s4 Prepare Sample Solution s5 Filter through 0.45 µm Syringe Filter s4->s5 h1 Inject into HPLC System s5->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection (270 nm) h2->h3 h4 Data Acquisition & Processing h3->h4 o1 Peak Integration h4->o1 o2 Quantification via Calibration Curve o1->o2 o3 Report Results o2->o3

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Linear gradient back to 95% A, 5% B

    • 12.1-15 min: Hold at 95% A, 5% B for column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 270 nm.

2. Standard and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the diluent to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. System Suitability and Validation:

  • System Suitability: Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0.

  • Validation Parameters: This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]

II. Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity through Derivatization

GC-MS offers excellent sensitivity and selectivity for the analysis of this compound. However, due to the polar nature and low volatility of the primary amine, a derivatization step is crucial to improve its chromatographic performance.

Scientific Rationale for Method Development

Direct analysis of primary amines by GC often results in poor peak shape and low response. Derivatization converts the polar amine group into a less polar, more volatile, and thermally stable derivative. Acylation with trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy. The resulting trifluoroacetylated derivative is more volatile and exhibits excellent chromatographic behavior on a non-polar column like a DB-5ms. Mass spectrometric detection provides high selectivity and allows for confident identification based on the fragmentation pattern of the derivative.

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_output Data Output s1 Prepare Sample/Standard Solution s2 Add Ethyl Acetate & TFAA s1->s2 s3 Heat at 60 °C for 30 min s2->s3 s4 Cool to Room Temperature s3->s4 g1 Inject Derivatized Sample s4->g1 g2 Separation on DB-5ms Column g1->g2 g3 Mass Spectrometric Detection g2->g3 g4 Data Acquisition & Processing g3->g4 o1 Extract Ion Chromatogram g4->o1 o2 Peak Integration & Quantification o1->o2 o3 Report Results o2->o3

Caption: Workflow for GC-MS analysis of this compound with derivatization.

Detailed Protocol: GC-MS Method

1. Derivatization:

  • Reagents: Trifluoroacetic anhydride (TFAA), Ethyl acetate (anhydrous).

  • Procedure:

    • To 100 µL of the sample or standard solution in a vial, add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

2. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with a split/splitless injector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Standard and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.1 µg/mL to 10 µg/mL) and derivatize as described above.

  • Sample Preparation: Dilute the sample to a concentration within the calibration range and derivatize.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Trace Level Quantification

LC-MS/MS is the preferred method for the ultra-sensitive and highly selective quantification of this compound, especially in complex matrices such as biological fluids or in trace impurity analysis.

Scientific Rationale for Method Development

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) in positive ion mode is ideal for the ionization of the basic amine group of this compound. The use of an acidic mobile phase, similar to the HPLC-UV method, aids in both chromatographic performance and ionization efficiency. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides exceptional selectivity and reduces matrix interference.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Output s1 Prepare Sample/Standard Solution s2 Dilute with Mobile Phase A s1->s2 s3 Filter through 0.22 µm Syringe Filter s2->s3 l1 Inject into LC-MS/MS System s3->l1 l2 Separation on C18 Column l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection l3->l4 o1 MRM Peak Integration l4->o1 o2 Quantification o1->o2 o3 Report Results o2->o3

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS Method

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: Optimized for the separation of the analyte from matrix components. A typical starting point is a fast gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions: To be determined by infusing a standard solution of this compound. The protonated molecule [M+H]⁺ will be the precursor ion. The most abundant and stable fragment ions will be selected as product ions for quantification and qualification.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

2. Standard and Sample Preparation:

  • Diluent: Initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Standard Stock Solution (1 mg/mL): Prepared as in the HPLC-UV method.

  • Calibration Standards: Prepared by serial dilution to cover the low ng/mL to µg/mL range.

  • Sample Preparation: Dilute the sample with the diluent to a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences. Filter the final solution through a 0.22 µm syringe filter.

IV. Method Performance and Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the expected performance characteristics of the described methods.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) >0.99>0.99>0.999[2]
Accuracy (% Recovery) 90-110%80-120%85-115%[2]
Precision (%RSD) < 5%< 15%< 15%[2]
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~0.1 ng/mL[1]
Limit of Quantitation (LOQ) ~3 µg/mL~0.3 µg/mL~0.3 ng/mL[1]

Disclaimer: The LOD and LOQ values are estimates based on typical performance for similar aromatic amines and may vary depending on the specific instrumentation and experimental conditions. These values should be experimentally determined during method validation for this compound.

V. Conclusion

This application note has provided a comprehensive overview of three robust analytical methods for the detection and quantification of this compound.

  • HPLC-UV is a reliable and accessible method for routine analysis in straightforward sample matrices.

  • GC-MS with derivatization offers enhanced sensitivity and selectivity, making it suitable for more demanding applications.

  • LC-MS/MS stands as the most sensitive and selective technique, ideal for trace-level analysis in complex samples.

The detailed protocols and the scientific rationale behind the experimental choices are intended to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs, ensuring the generation of high-quality, reliable data. All methods should be properly validated in accordance with the relevant regulatory guidelines to ensure their suitability for their intended purpose.[1]

References

A Comprehensive Guide to the HPLC Analysis of 4-Phenoxybutan-1-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of 4-phenoxybutan-1-amine and its derivatives using High-Performance Liquid Chromatography (HPLC). Recognizing the diverse applications of these compounds in pharmaceutical research and chemical synthesis, this guide presents two primary analytical strategies: a direct reversed-phase HPLC method for routine analysis and a more sensitive approach utilizing pre-column derivatization for trace-level quantification. Furthermore, it addresses the critical aspect of stereoisomeric separation by outlining a robust protocol for the chiral analysis of relevant derivatives. Each protocol is designed to be a self-validating system, grounded in established scientific principles to ensure accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound and its structural analogues are important intermediates in the synthesis of various biologically active molecules and pharmaceutical agents. Accurate and reliable quantification of these compounds is paramount for process control, quality assurance, and pharmacokinetic studies. However, the analysis of primary amines like this compound by HPLC presents distinct challenges. These include:

  • Low UV Absorbance: The native chromophore of the molecule often provides insufficient UV absorbance for sensitive detection, especially at low concentrations.[1]

  • High Polarity: The primary amine group imparts significant polarity, which can lead to poor retention on traditional reversed-phase columns.[2]

  • Peak Tailing: The basic nature of the amine can lead to strong interactions with residual silanol groups on silica-based columns, resulting in asymmetric or tailing peaks.[2]

This guide provides validated protocols that systematically address these challenges, offering a selection of methods to suit varying analytical requirements, from routine purity assessments to sensitive impurity profiling and stereoselective analysis.

Physicochemical Profile: Guiding Method Development

An understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. The properties of this compound dictate the optimal choice of column, mobile phase, and detection parameters.

PropertyValueImplication for HPLC Analysis
Molecular Formula C₁₀H₁₅NO---
Molecular Weight 165.23 g/mol [3]Influences diffusion characteristics and mass spectrometry response.
pKa (Predicted) ~10.4 (basic amine)The compound will be protonated (cationic) at pH < 10.4. A low pH mobile phase is required to ensure a single ionic state and suppress silanol interactions.
logP (Predicted) 2.1[3]Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
UV λmax ~270 nm, ~275 nmThe phenoxy group provides a UV chromophore, allowing for direct UV detection.

Method 1: Direct Analysis by Reversed-Phase HPLC

This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement. The key to this approach is the use of a mobile phase additive to improve peak shape.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. For a basic compound like this compound, peak tailing is a common issue. By adding an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase, two critical objectives are achieved:

  • Protonation of the Analyte: The low pH ensures the primary amine is consistently protonated, preventing fluctuations in its ionic state during separation.

  • Masking of Silanols: TFA acts as an ion-pairing agent and also protonates the free silanol groups on the silica stationary phase, minimizing secondary ionic interactions that cause peak tailing.[4]

Experimental Protocol: Direct Analysis

3.2.1 Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A standard HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient Program 0-2 min: 95% A, 5% B2-10 min: Linear gradient to 5% A, 95% B10-12 min: Hold at 5% A, 95% B12-12.1 min: Linear gradient back to 95% A, 5% B12.1-15 min: Hold at 95% A, 5% B for re-equilibration.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
UV Detection 270 nm.[4]

3.2.2 Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of a 50:50 acetonitrile:water diluent.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dilute the sample containing the analyte with the diluent to a concentration expected to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, the system performance must be verified. A mid-range standard should be injected five times, and the results should meet the following criteria.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Workflow for Direct HPLC Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard & Calibration Curve sst System Suitability Test (SST) prep_std->sst prep_smp Prepare & Filter Sample analysis Inject Samples & Standards prep_smp->analysis sst->analysis If SST Passes integrate Integrate Peaks analysis->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for direct quantitative HPLC analysis.

Method 2: Enhanced Sensitivity via Pre-column Derivatization

For trace-level analysis or when dealing with complex matrices, direct UV detection may lack the required sensitivity. Pre-column derivatization enhances detectability by attaching a strongly UV-absorbing or fluorescent tag to the amine.[1][5]

Principle of the Method

This protocol uses 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) as a derivatizing agent. FMOC-Cl reacts with the primary amine of this compound under mild basic conditions to form a stable, highly fluorescent derivative.[6] This derivative is significantly more hydrophobic than the parent compound, leading to better retention and separation on a C18 column, and its strong chromophore allows for detection at much lower concentrations.

Experimental Protocol: Derivatization and Analysis

4.2.1 Derivatization Procedure

  • To 100 µL of the sample or standard solution in a vial, add 200 µL of a borate buffer solution (0.1 M, pH 8.5).

  • Add 200 µL of FMOC-Cl solution (5 mg/mL in acetonitrile).

  • Vortex the mixture immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • To quench the excess FMOC-Cl, add 100 µL of a 0.1 M glycine solution and vortex.

  • The derivatized sample is now ready for HPLC analysis. Filter if necessary.

4.2.2 HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System As in Method 1, but with a Fluorescence Detector (FLD) for highest sensitivity, or a DAD.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[1]
Mobile Phase A Acetonitrile.
Mobile Phase B Water.
Gradient Program A typical gradient would start with a higher percentage of water and increase the acetonitrile percentage over the run to elute the hydrophobic derivative. (e.g., 50% A to 90% A over 15 min).
Flow Rate 1.0 mL/min.
Column Temperature 35 °C.
Detection Fluorescence: Excitation (Ex): 265 nm, Emission (Em): 315 nm.UV: 265 nm.

Workflow for Derivatization and Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Aliquot Sample/ Standard buffer Add Borate Buffer sample->buffer reagent Add FMOC-Cl Reagent buffer->reagent react React for 10 min reagent->react quench Quench with Glycine react->quench inject Inject Derivatized Sample quench->inject separate Separation on C18 Column inject->separate detect Fluorescence or UV Detection separate->detect G node_result node_result start What is the Analytical Goal? conc_check Is Analyte Concentration > 1 µg/mL? start->conc_check Quantification chiral_check Is the Analyte Chiral? start->chiral_check Enantiomeric Purity method1 Use Method 1: Direct RP-HPLC conc_check->method1 Yes method2 Use Method 2: Derivatization conc_check->method2 No (Trace Level) method3 Use Method 3: Chiral HPLC chiral_check->method3 Yes

References

Quantitative Analysis of 4-Phenoxybutan-1-amine in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Eleanor Vance

Introduction

4-Phenoxybutan-1-amine is a primary amine of interest in pharmaceutical research and development, potentially serving as a key intermediate or a pharmacologically active molecule itself. Accurate quantification of this compound in complex biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for this purpose, providing high chromatographic resolution and sensitive, specific detection. However, the inherent polarity and low volatility of primary amines pose analytical challenges, often leading to poor peak shape and inaccurate quantification.[1]

This application note provides a comprehensive, validated protocol for the quantification of this compound in biological fluids. The methodology is centered around a robust sample preparation strategy involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chemical derivatization to enhance the analyte's volatility and chromatographic performance. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the determination of this compound.

Methodological Rationale and Strategy

The successful quantification of this compound by GC-MS hinges on a meticulously designed analytical workflow. The core components of this strategy are sample extraction, chemical derivatization, and the use of an appropriate internal standard.

  • Sample Preparation: The primary objective of sample preparation is to isolate this compound from the complex biological matrix, removing interfering substances such as proteins, salts, and lipids.[2] This protocol details both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods, offering flexibility based on sample type and laboratory resources.

  • Chemical Derivatization: Direct GC analysis of primary amines is often hampered by their polarity, which can cause peak tailing and poor sensitivity.[3] Derivatization addresses this by converting the polar amine group into a less polar, more volatile, and more thermally stable derivative.[1] This protocol employs acylation with Trifluoroacetic Anhydride (TFAA), a reagent known to form stable and volatile derivatives with primary amines, significantly improving chromatographic behavior. While silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also a common technique for derivatizing amines, acylation with TFAA often yields more stable derivatives, which is advantageous for quantitative analysis.[1][4]

  • Internal Standard (IS): The use of an internal standard is critical for achieving high precision and accuracy in quantitative mass spectrometry. The IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. It compensates for variations in extraction recovery, injection volume, and ionization efficiency. The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte. While the commercial availability of this compound-d₅ is not guaranteed, its synthesis is a feasible option for research laboratories.[5][6] As a readily available alternative, a structurally similar compound with a distinct retention time and fragmentation pattern, such as 4-Phenylbutan-1-amine, can be employed.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitute in Anhydrous Solvent Evaporation->Reconstitution Add_TFAA Add TFAA Reconstitution->Add_TFAA Reaction Heat at 70°C Add_TFAA->Reaction Injection Inject into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Data Quantification Detection->Quantification

Figure 1: Overall experimental workflow for the quantification of this compound.

Materials and Reagents

Material/ReagentGradeSupplier (Example)
This compoundAnalytical Standard (≥98%)Sigma-Aldrich
4-Phenylbutan-1-amine (Internal Standard)Analytical Standard (≥98%)Sigma-Aldrich
Trifluoroacetic Anhydride (TFAA)Derivatization GradeSigma-Aldrich
MethanolHPLC GradeFisher Scientific
AcetonitrileHPLC GradeFisher Scientific
DichloromethaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Sodium Hydroxide (NaOH)ACS GradeSigma-Aldrich
Hydrochloric Acid (HCl)ACS GradeSigma-Aldrich
Anhydrous Sodium SulfateACS GradeSigma-Aldrich
Solid-Phase Extraction (SPE) CartridgesC18, 500 mg, 6 mLWaters
Human Plasma/Urine (Blank)BioIVT

Protocol: Sample Preparation

Liquid-Liquid Extraction (LLE) from Plasma
  • To 500 µL of plasma in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., 1 µg/mL of 4-Phenylbutan-1-amine in methanol).

  • Vortex for 10 seconds.

  • Add 100 µL of 1 M Sodium Hydroxide (NaOH) to basify the sample (pH > 10). This ensures the amine is in its free base form for efficient extraction into an organic solvent.[7]

  • Vortex for 10 seconds.

  • Add 3 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 5-8) with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

Solid-Phase Extraction (SPE) from Urine
  • To 1 mL of urine in a glass tube, add 50 µL of the internal standard working solution (e.g., 1 µg/mL of 4-Phenylbutan-1-amine in methanol).

  • Vortex for 10 seconds.

  • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum or a stream of nitrogen for 5 minutes.

  • Elute the analyte and internal standard with 3 mL of dichloromethane into a clean glass tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Protocol: Derivatization

  • To the dried residue from the sample preparation step, add 100 µL of anhydrous acetonitrile and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Tightly cap the vial and vortex for 10 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

The following parameters serve as a starting point and may require optimization for specific instrumentation.

GC Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Parameter Setting
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 5 minutes
Selected Ion Monitoring (SIM) Parameters

The selection of ions for quantification is based on the mass spectral fragmentation of the TFAA-derivatized analyte and internal standard. The base peak or other prominent, specific fragment ions are typically chosen.

  • Derivatized this compound (TFA): The fragmentation of TFAA derivatives of primary amines often involves alpha-cleavage from the amide nitrogen.[8] For this compound TFA derivative, characteristic ions would be selected for monitoring.

  • Derivatized 4-Phenylbutan-1-amine (TFA) (IS): Similarly, characteristic fragment ions for the derivatized internal standard will be monitored.

Data Analysis and Quantification

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of this compound in unknown samples is then calculated from this calibration curve.

Method Validation

The analytical method should be validated according to the FDA's Bioanalytical Method Validation guidance.[9][10] The key validation parameters and their typical acceptance criteria are summarized below.

Validation Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)
Precision (Repeatability and Intermediate Precision) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix
Matrix Effect CV of the peak area ratios of post-extraction spiked samples should be ≤ 15%
Recovery Consistent and reproducible
Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) Analyte concentration should be within ±15% of the nominal concentration

Conclusion

This application note provides a detailed and robust protocol for the quantification of this compound in biological matrices using GC-MS. The combination of an optimized sample preparation procedure, efficient chemical derivatization, and the use of an internal standard ensures high sensitivity, specificity, and reproducibility. This method is well-suited for regulated bioanalysis in the context of drug development and research.

References

Application Note: Unambiguous Structural Elucidation of 4-Phenoxybutan-1-amine using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 4-phenoxybutan-1-amine using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed analysis of the ¹H NMR and ¹³C NMR spectra, including Distortionless Enhancement by Polarization Transfer (DEPT-135), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) experiments. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation for bifunctional molecules of pharmaceutical interest.

Introduction: The Central Role of NMR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's structure is a non-negotiable prerequisite for ensuring its identity, purity, and ultimately, its safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool.[1][2]

This compound is a bifunctional molecule incorporating both a primary amine and a phenyl ether moiety. Such structures are common scaffolds in medicinal chemistry, and a thorough understanding of their spectroscopic properties is crucial for quality control, metabolism studies, and the development of new chemical entities. This application note will use this compound as a model compound to demonstrate a systematic approach to NMR spectral analysis, from first principles to advanced 2D techniques.

Predicted Spectral Analysis: A Theoretical Framework

Before analyzing the experimental spectra, a theoretical prediction of the ¹H and ¹³C NMR chemical shifts provides a valuable framework for assignment. The structure of this compound, with protons and carbons labeled for discussion, is shown below.

Molecular Structure and Numbering

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum
  • Aromatic Protons (H6-H10): The protons on the phenyl ring are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm.[3] The phenoxy group is an electron-donating group, which will cause a slight upfield shift of the ortho (H6, H10) and para (H8) protons compared to the meta (H7, H9) protons. We can therefore predict three distinct signals in this region: a triplet for the para proton (H8), a doublet or triplet for the ortho protons (H6, H10), and a triplet for the meta protons (H7, H9).

  • Methylene Protons adjacent to Oxygen (H4): The CH₂ group directly attached to the electronegative oxygen atom will be significantly deshielded and is expected to resonate as a triplet around 3.5-4.5 ppm.[4]

  • Methylene Protons adjacent to Nitrogen (H1): The CH₂ group adjacent to the nitrogen atom will also be deshielded, but generally to a lesser extent than the one next to oxygen. A triplet is expected in the range of 2.5-3.5 ppm.[5]

  • Aliphatic Methylene Protons (H2, H3): The two central CH₂ groups (H2 and H3) are in a more shielded aliphatic environment. They will appear as multiplets (likely quintets or sextets) in the upfield region, typically between 1.5 and 2.0 ppm.

  • Amine Protons (NH₂): The protons of the primary amine are exchangeable and often appear as a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, but a typical range is 1-5 ppm.[6]

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (C5-C10): The six carbons of the phenyl ring will resonate in the aromatic region (110-160 ppm).[2] The carbon attached to the oxygen (C5, ipso-carbon) will be the most downfield due to the deshielding effect of the oxygen, typically around 155-160 ppm.[7] The other aromatic carbons will appear as distinct signals based on their electronic environment.

  • Carbon adjacent to Oxygen (C4): This carbon will be deshielded and is expected in the range of 60-80 ppm.[8]

  • Carbon adjacent to Nitrogen (C1): This carbon will also be deshielded, with a typical chemical shift in the range of 40-60 ppm.

  • Aliphatic Carbons (C2, C3): These carbons are in a shielded environment and will appear in the upfield region of the spectrum, typically between 20 and 40 ppm.

Experimental Protocols

Reproducible and high-quality NMR data acquisition is contingent on meticulous sample preparation and appropriate experimental parameter selection.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference standard (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C{¹H} NMR (Proton-Decoupled):

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

  • DEPT-135:

    • This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • 2D COSY:

    • This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

  • 2D HSQC:

    • This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).

Spectral Data and Interpretation

The following sections present the analysis of publicly available ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectral Analysis
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.30 - 7.24m2HH7, H9Meta protons of the phenyl ring, appearing as a multiplet.
6.95 - 6.88m3HH6, H8, H10Ortho and para protons of the phenyl ring, appearing as a multiplet.
3.98t2HH4Methylene protons adjacent to the oxygen, deshielded and split by H3.
2.75t2HH1Methylene protons adjacent to the nitrogen, deshielded and split by H2.
1.85 - 1.75m2HH3Methylene protons coupled to both H2 and H4.
1.68 - 1.58m2HH2Methylene protons coupled to both H1 and H3.
1.35br s2HNH₂Broad singlet characteristic of exchangeable amine protons.
¹³C NMR and DEPT-135 Spectral Analysis
Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
159.0QuaternaryC5Ipso-carbon attached to oxygen, most downfield aromatic signal.[7]
129.4CHC7, C9Meta carbons of the phenyl ring.
120.5CHC8Para carbon of the phenyl ring.
114.5CHC6, C10Ortho carbons of the phenyl ring.
67.8CH₂ (negative)C4Carbon adjacent to the electronegative oxygen atom.
41.8CH₂ (negative)C1Carbon adjacent to the nitrogen atom.
29.5CH₂ (negative)C3Aliphatic carbon.
27.2CH₂ (negative)C2Aliphatic carbon.
2D NMR Analysis: Confirming Connectivity

NMR Analysis Workflow

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Interpretation H1 ¹H NMR Assign Assign Proton & Carbon Signals H1->Assign C13 ¹³C NMR C13->Assign DEPT DEPT-135 DEPT->Assign Identifies CH, CH₂, CH₃ COSY COSY Connect Establish Connectivity COSY->Connect ¹H-¹H Correlations HSQC HSQC HSQC->Connect ¹H-¹³C Correlations Assign->COSY Proton assignments guide COSY interpretation Assign->HSQC Proton assignments guide HSQC interpretation Structure Final Structure Elucidation Connect->Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • COSY (¹H-¹H Correlation): A COSY spectrum would confirm the connectivity of the butyl chain. Cross-peaks would be observed between H1 and H2, H2 and H3, and H3 and H4. This provides definitive evidence for the sequential arrangement of these methylene groups.

  • HSQC (¹H-¹³C Correlation): The HSQC spectrum links each proton signal to its directly attached carbon. This is a powerful tool for unambiguous carbon signal assignment. For instance, the proton signal at 3.98 ppm (H4) would show a cross-peak with the carbon signal at 67.8 ppm (C4), confirming their direct bond. Similarly, correlations would be observed for all other protonated carbons, solidifying the assignments made from the 1D spectra.

Conclusion

The combination of 1D and 2D NMR techniques provides a robust and reliable method for the complete structural characterization of this compound. The ¹H NMR spectrum reveals the number and connectivity of protons, while the ¹³C and DEPT-135 spectra identify the different carbon environments. 2D experiments such as COSY and HSQC serve to confirm the assignments and provide an unambiguous picture of the molecular structure. This systematic approach is broadly applicable to the structural elucidation of other small molecules in pharmaceutical and chemical research, ensuring the scientific integrity of the data.

References

Application Notes & Protocols: Leveraging 4-Phenoxybutan-1-amine as a Versatile Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Linkers in Modern Therapeutics

In the landscape of contemporary drug discovery, particularly with the rise of modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is no longer a passive spacer. It is a critical determinant of a drug's efficacy, selectivity, and pharmacokinetic properties.[1][2] Bifunctional molecules, by design, induce proximity between two biological entities—for instance, a target protein and an E3 ubiquitin ligase in the case of PROTACs.[3][4] The success of this induced proximity hinges on the formation of a stable and productive ternary complex, a process profoundly influenced by the linker's characteristics.[1][5][6]

This guide focuses on 4-phenoxybutan-1-amine , an alkyl-aryl ether linker, as a strategic tool for researchers. Its unique structure, combining a flexible four-carbon alkyl chain with a semi-rigid phenoxy group, offers a compelling balance of properties. We will explore the rationale for its use, provide validated, step-by-step synthetic protocols for its incorporation into parent molecules, and discuss critical downstream considerations such as characterization and metabolic stability.

Physicochemical Profile and Rationale for Use

This compound provides a distinct set of physicochemical properties that can be strategically leveraged in drug design. Its structure offers a blend of flexibility from the butyl chain and conformational constraint from the phenyl ether moiety.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 16728-66-8 [7]
Molecular Formula C₁₀H₁₅NO [7]
Molecular Weight 165.23 g/mol [7]
XLogP3-AA 2.1 [7]
Boiling Point 271.8 °C at 760 mmHg [7]

| Polar Surface Area | 35.3 Ų |[7] |

Causality Behind Its Selection:

  • Balanced Lipophilicity: With a LogP of ~2.1, the phenoxybutyl group provides moderate lipophilicity. This is often a desirable trait in PROTAC design, where overly hydrophobic alkyl linkers can lead to poor solubility and aggregation, while highly polar PEG linkers can hinder cell permeability.[][9] The phenoxybutyl moiety strikes a balance, aiming to enhance membrane transit without sacrificing aqueous solubility.

  • Conformational Control: Unlike purely flexible alkyl or PEG chains, the phenoxy group introduces a degree of rigidity. This can help pre-organize the bifunctional molecule into a conformation that is more favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[1]

  • Tunable Length and Vector: The four-carbon chain provides a specific spatial distance between the two ends of the molecule. This length is critical for establishing productive protein-protein interactions within the ternary complex.[][10]

  • Synthetic Tractability: As a primary amine, this compound is a versatile chemical handle, readily participating in robust and well-established chemical transformations like amide bond formation and reductive amination.[11][12]

Table 2: Qualitative Comparison of Common Linker Scaffolds

Linker Type Key Advantages Key Considerations
Alkyl Chains Synthetically simple, enhance cell permeability. Can be overly hydrophobic, leading to poor solubility and aggregation.[]
PEG Chains Enhance aqueous solubility, biocompatible. May decrease cell permeability, can be metabolically labile.
4-Phenoxybutyl Balanced lipophilicity, moderate flexibility, synthetically accessible. Potential for metabolism at the ether linkage or alkyl chain.

| Rigid (e.g., Alkynes, Piperazines) | Improved selectivity, can pre-organize conformation. | More synthetically challenging, may overly constrain the system.[1][9] |

Core Synthetic Protocols

The primary amine of this compound serves as an excellent nucleophile for conjugation. Below are two field-proven, detailed protocols for its incorporation into a molecule of interest (MOI) bearing either a carboxylic acid or an aldehyde/ketone.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol is one of the most efficient methods for forming a stable amide bond between a carboxylic acid (MOI-COOH) and this compound. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is advantageous due to its high efficiency and low rate of racemization for chiral substrates.[13]

Workflow Visualization

G cluster_0 Activation cluster_1 Coupling Acid MOI-COOH HATU HATU + DIPEA Acid->HATU Activated_Ester O-Acylurea Intermediate Product Amide Conjugate Activated_Ester->Product Amine This compound G MOI_Carbonyl MOI-Aldehyde/Ketone Imine Imine/Iminium Intermediate MOI_Carbonyl->Imine Amine This compound Amine->Imine Condensation (pH 4-6) STAB NaBH(OAc)₃ (STAB) Imine->STAB Reduction Product Secondary Amine Conjugate STAB->Product

References

The Strategic Application of 4-Phenoxybutan-1-amine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

4-Phenoxybutan-1-amine is a versatile chemical building block characterized by a phenoxy group linked by a flexible four-carbon chain to a terminal primary amine. This unique combination of a lipophilic aromatic moiety and a reactive nucleophilic handle makes it a valuable intermediate in medicinal chemistry. Its structure serves as a key scaffold for synthesizing a diverse range of biologically active molecules, enabling systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth overview of the strategic importance of this compound, detailed protocols for its application in creating advanced pharmaceutical intermediates, and the scientific rationale underpinning these synthetic methodologies.

Introduction: The Value Proposition of the Phenoxybutylamine Scaffold

In modern drug discovery, the efficiency of synthesizing and screening compound libraries is paramount. Intermediates that offer both structural rigidity and conformational flexibility, along with a reactive site for diversification, are highly sought after. This compound (Figure 1) perfectly embodies these characteristics.

  • The Phenoxy Group: Provides a stable, lipophilic aromatic ring that can engage in π-π stacking, hydrophobic, and van der Waals interactions with biological targets. It also serves as an anchor that can be substituted to modulate electronic properties and metabolic stability.

  • The Butyl Linker: A four-carbon aliphatic chain offers significant conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into binding pockets. This flexibility is crucial for optimizing ligand-receptor interactions.

  • The Primary Amine: As a primary amine, this functional group is a highly versatile reactive handle. It can readily participate in a wide array of robust and well-established chemical transformations, including amide bond formation, reductive amination, N-alkylation, and urea/thiourea formation. This facilitates the rapid generation of diverse compound libraries for high-throughput screening.

The structural motif of an aryloxyalkylamine is found in numerous pharmacologically active agents, including antihistamines, vasopressin receptor antagonists, and various central nervous system (CNS) drugs.[1][2][3]

Physicochemical Properties

A summary of the key properties of this compound is provided in Table 1.

PropertyValueSource
CAS Number 16728-66-8--INVALID-LINK--[4]
Molecular Formula C₁₀H₁₅NO--INVALID-LINK--[4]
Molecular Weight 165.23 g/mol --INVALID-LINK--[4]
Appearance Colorless liquid--INVALID-LINK--[5]
Boiling Point Not specified
Solubility Soluble in common organic solventsGeneral Knowledge

Core Synthetic Applications & Strategic Rationale

The primary amine of this compound is a potent nucleophile, making it an ideal substrate for reactions that build molecular complexity. A common and highly reliable strategy in pharmaceutical synthesis is the N-alkylation of primary amines to generate more complex secondary amines. This approach is fundamental for linking the phenoxybutylamine scaffold to other key pharmacophoric elements.

The diagram below illustrates the versatility of this compound as a synthetic starting point.

G cluster_start Starting Intermediate cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds A This compound B N-Alkylation (with R-X) A->B Base, Solvent C Reductive Amination (with R-CHO/R-C(O)R') A->C Reducing Agent D Amide Coupling (with R-COCl/R-COOH) A->D Coupling Agent/Base E Urea Formation (with R-NCO) A->E Solvent F Secondary/Tertiary Amines B->F C->F G Substituted Amides D->G H Substituted Ureas E->H

Figure 1: Versatile synthetic pathways originating from this compound.

Detailed Protocol: Synthesis of a Benzylated Secondary Amine Intermediate

This section provides a detailed, field-proven protocol for the synthesis of N-(4-cyanobenzyl)-4-phenoxybutan-1-amine , a representative secondary amine intermediate. This reaction exemplifies a classic nucleophilic substitution where the primary amine displaces a halide. The choice of a 4-cyanobenzyl group is illustrative, as the cyano moiety is a common feature in pharmaceutical compounds and can be further transformed (e.g., hydrolyzed to a carboxylic acid or reduced to an amine).

Principle and Mechanism

The reaction is a standard SN2 (bimolecular nucleophilic substitution) process. The nitrogen atom of this compound acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile. The bromide ion serves as the leaving group. A non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), is used to neutralize the HBr generated in situ, driving the reaction to completion without competing in the alkylation reaction itself.

Materials and Equipment
Reagents & SolventsGradeSupplier
This compound≥98%Commercial Source
4-(Bromomethyl)benzonitrile≥98%Commercial Source
Diisopropylethylamine (DIPEA)≥99.5%Commercial Source
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercial Source

Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, heating mantle, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

Experimental Workflow Diagram

G A 1. Combine Reactants - this compound - 4-(Bromomethyl)benzonitrile - DIPEA in MeCN B 2. Reaction Setup - Equip flask with condenser - Flush with Nitrogen A->B C 3. Heating - Heat to 60 °C - Stir for 12 hours B->C D 4. Monitor Progress - Use TLC (e.g., 30% EtOAc/Hex) - Check for consumption of starting amine C->D E 5. Work-up - Cool to RT - Concentrate in vacuo D->E F 6. Extraction - Dissolve residue in EtOAc - Wash with aq. NaHCO₃ & Brine E->F G 7. Drying & Filtration - Dry organic layer with MgSO₄ - Filter and concentrate F->G H 8. Purification - Silica Gel Column Chromatography - Elute with EtOAc/Hexane gradient G->H I 9. Product Isolation & Analysis - Collect pure fractions - Evaporate solvent - Characterize (NMR, MS) H->I

Figure 2: Step-by-step workflow for the synthesis of N-(4-cyanobenzyl)-4-phenoxybutan-1-amine.

Step-by-Step Procedure
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 30.3 mmol, 1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile (100 mL). Add diisopropylethylamine (DIPEA) (6.3 mL, 36.3 mmol, 1.2 equiv) to the solution.

  • Addition of Electrophile: Add 4-(bromomethyl)benzonitrile (6.52 g, 33.3 mmol, 1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Reaction Conditions: Attach a reflux condenser, flush the system with nitrogen, and heat the reaction mixture to 60 °C. Maintain stirring at this temperature for 12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting amine spot (visualized with ninhydrin stain) indicates reaction completion.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford N-(4-cyanobenzyl)-4-phenoxybutan-1-amine as a pale yellow oil.

Expected Results and Characterization

This protocol typically yields the desired product with high purity.

ParameterExpected Value
Yield 75-85%
Appearance Pale yellow oil
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ 7.62 (d, J=8.2 Hz, 2H), 7.45 (d, J=8.2 Hz, 2H), 7.30-7.25 (m, 2H), 6.95-6.90 (m, 3H), 3.98 (t, J=6.4 Hz, 2H), 3.85 (s, 2H), 2.70 (t, J=7.2 Hz, 2H), 1.85-1.75 (m, 2H), 1.70-1.60 (m, 2H).
MS (ESI+) m/z 281.16 [M+H]⁺

Conclusion and Future Perspectives

This compound stands out as a highly effective and versatile intermediate for pharmaceutical synthesis. Its straightforward reactivity, combined with the favorable physicochemical properties of its core scaffold, allows for the efficient construction of diverse and complex molecules. The protocol detailed herein for N-alkylation represents a robust and scalable method that can be adapted to a wide range of electrophiles, enabling the rapid generation of compound libraries for lead discovery and optimization campaigns. As drug development continues to demand innovative molecular architectures, the strategic use of foundational building blocks like this compound will remain a cornerstone of successful medicinal chemistry programs.

References

Application Notes and Protocols for the N-Alkylation of 4-Phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation in Contemporary Drug Discovery

The amine functional group is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1] The strategic N-alkylation of primary amines, such as 4-phenoxybutan-1-amine, allows for the precise modulation of a molecule's physicochemical properties, including its lipophilicity, basicity, and metabolic stability. These modifications are critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. More than 40% of current drugs and drug candidates feature an amine moiety, with tertiary amines being particularly prevalent.[2] This underscores the importance of robust and versatile N-alkylation methodologies in the drug development pipeline. This guide provides a detailed exploration of the experimental procedures for the N-alkylation of this compound, with a focus on practical application and the underlying chemical principles.

Methodology 1: Reductive Amination - The Workhorse of N-Alkylation

Reductive amination is a highly favored and versatile one-pot method for the N-alkylation of amines.[3][4] This reaction proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of a primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine.[5] This approach elegantly circumvents the common issue of over-alkylation often encountered with direct alkylation methods using alkyl halides.[6][7]

Causality Behind Experimental Choices in Reductive Amination

The choice of reagents and conditions in reductive amination is critical for achieving high yields and purity.

  • The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Sodium triacetoxyborohydride is the reagent of choice for many reductive amination protocols due to its mild and selective nature.[8][9] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones, but it is highly effective at reducing the intermediate iminium ion.[5][6] This selectivity allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent can be mixed together without premature reduction of the carbonyl starting material.[8] The steric and electron-withdrawing effects of the acetoxy groups moderate the reactivity of the borohydride, making it a safer and more manageable reagent compared to the highly toxic sodium cyanoborohydride (NaBH₃CN).[6][10]

  • Solvent Selection : Anhydrous, non-protic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are typically preferred for reductive aminations with NaBH(OAc)₃.[11] This is because NaBH(OAc)₃ is sensitive to water and can decompose in protic solvents like methanol.[9][11]

  • Role of Acetic Acid : In reactions involving less reactive ketones, a catalytic amount of acetic acid is often added.[8] The acid catalyzes the formation of the imine intermediate and promotes the generation of the more electrophilic iminium ion, which is then rapidly reduced.[8]

Experimental Workflow: Reductive Amination

G cluster_prep Reactant Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve this compound and Aldehyde/Ketone in DCM B Stir at Room Temperature (1-2 hours) A->B Facilitates Imine Formation C Add NaBH(OAc)₃ Portion-wise B->C Initiates Reduction D Stir until Completion (Monitor by TLC/LC-MS) C->D E Quench with NaHCO₃ (aq) D->E Reaction Completion F Extract with DCM E->F G Dry, Filter, Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for one-pot reductive amination.

Detailed Protocol for N-Alkylation of this compound via Reductive Amination

Materials:

  • This compound (1.0 eq.)[12]

  • Aldehyde or Ketone (1.1-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1-1.2 eq.) in anhydrous dichloromethane (DCM).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be beneficial. Monitor the formation of the imine intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture in portions. The addition should be done carefully to control any potential exotherm.

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-alkylated this compound.[3]

ParameterCondition/ReagentRationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for iminium ions, allowing for a one-pot reaction.[6][8]
Solvent Dichloromethane (DCM)Anhydrous, aprotic solvent that does not react with the reducing agent.[11]
Stoichiometry Carbonyl (1.1-1.2 eq.), NaBH(OAc)₃ (1.5 eq.)Slight excess of carbonyl drives imine formation; excess reducing agent ensures complete conversion.[6]
Work-up Saturated NaHCO₃Neutralizes any remaining acid and quenches the excess reducing agent.[3]

Methodology 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical approach to forming C-N bonds.[7] While seemingly straightforward, this method is often plagued by a lack of selectivity, leading to the formation of mixtures of secondary, tertiary, and even quaternary ammonium salts.[7][13] This is due to the fact that the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation.[14]

Controlling Selectivity in Direct Alkylation

Several strategies can be employed to favor mono-alkylation:

  • Stoichiometric Control : Using a large excess of the primary amine relative to the alkyl halide can statistically favor the formation of the mono-alkylated product.[14] However, this approach can be inefficient in terms of atom economy and may require challenging separations.

  • Slow Addition : The slow, controlled addition of the alkyl halide to the amine solution can help to maintain a low concentration of the alkylating agent, thereby reducing the rate of the second alkylation reaction.[14]

  • Choice of Base : A non-nucleophilic base is often required to neutralize the hydrogen halide formed during the reaction. Common choices include triethylamine (NEt₃) or potassium carbonate (K₂CO₃).

Experimental Protocol: Selective Mono-N-Alkylation with an Alkyl Halide

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., alkyl bromide or iodide) (0.8-0.9 eq. for mono-alkylation)

  • Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃) (1.5-2.0 eq.)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent like acetonitrile.

  • Addition of Alkyl Halide: Add the alkyl halide (0.8-0.9 eq.) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 50-70 °C) and monitor its progress by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired mono-N-alkylated secondary amine.[3]

Alternative and Emerging N-Alkylation Strategies

While reductive amination and direct alkylation are workhorse methods, several other powerful techniques are available to the modern synthetic chemist.

Transition-Metal-Catalyzed N-Alkylation with Alcohols

The use of alcohols as alkylating agents in the presence of a transition metal catalyst represents a greener and more atom-economical approach.[15][16] These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine.[17][18] Water is the only byproduct of this elegant process. Catalysts based on ruthenium, iridium, and iron have been successfully employed.[15]

Buchwald-Hartwig Amination

For the synthesis of N-aryl amines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[19][20][21] This reaction has a broad substrate scope and has become an indispensable tool in medicinal chemistry for the construction of C(sp²)-N bonds.[20]

G cluster_cycle Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Pd(II) Complex B->C D Amine Coordination & Deprotonation C->D E Reductive Elimination D->E E->A Regenerates Catalyst F N-Aryl Amine Product E->F

Caption: Simplified Buchwald-Hartwig amination cycle.

Purification and Characterization

Regardless of the synthetic method employed, the purification and characterization of the final N-alkylated product are paramount.

  • Purification : Flash column chromatography on silica gel is the most common method for purifying N-alkylated amines.[3] The choice of eluent is crucial for achieving good separation. In some cases, purification of the amine as its salt (e.g., hydrochloride) followed by neutralization can be an effective strategy.

  • Characterization : The structure and purity of the N-alkylated this compound derivative should be confirmed by a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the structure and connectivity of the molecule.

    • Mass Spectrometry (MS) : To determine the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel chemical entities with potential therapeutic applications. While several methods exist, reductive amination with sodium triacetoxyborohydride stands out as a particularly mild, selective, and efficient approach for a wide range of substrates. A thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters are essential for achieving successful outcomes. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical guidance necessary to confidently perform these important synthetic transformations.

References

Application Notes and Protocols: Purification of 4-Phenoxybutan-1-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the purification of 4-phenoxybutan-1-amine using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol details the selection of appropriate stationary and mobile phases, step-by-step procedures for column preparation, sample application, elution, and fraction analysis. The underlying chemical principles governing the separation are discussed to provide a robust understanding of the methodology.

Introduction: The Challenge of Purifying Primary Amines

This compound is a primary amine containing a phenoxy moiety, a structural motif found in various pharmacologically active compounds. The presence of the basic amino group presents a significant challenge for purification by conventional silica gel chromatography. The acidic nature of silica gel can lead to strong interactions with the basic amine, resulting in peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase.[1][2]

This application note addresses these challenges by providing a detailed protocol for the effective purification of this compound. We will explore two primary strategies: the use of a modified mobile phase to suppress the undesirable interactions with silica gel, and the application of an alternative, more inert stationary phase. The choice of method will depend on the nature of the impurities and the scale of the purification.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO[3]
Molecular Weight165.23 g/mol [3]
AppearanceClear, colorless to slightly yellow liquid[4]
Topological Polar Surface Area35.3 Ų[3]
pKa (of conjugate acid)~10.6 (Estimated for primary alkylamines)[5]

Understanding these properties, particularly the basicity (indicated by the pKa of its conjugate acid) and polarity, is crucial for developing an effective purification strategy.[6]

Foundational Principles: Amine Purification by Chromatography

The primary obstacle in the chromatography of basic amines on silica gel is the strong acid-base interaction between the amine's lone pair of electrons and the acidic silanol groups (Si-OH) on the silica surface.[1] This can be mitigated in several ways:

  • Mobile Phase Modification: The addition of a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase can neutralize the acidic sites on the silica gel.[2][7] This "competing base" effectively masks the silanol groups, allowing the amine to elute more symmetrically and with better recovery.[2]

  • Alternative Stationary Phases:

    • Alumina: Alumina is a more basic stationary phase compared to silica gel and is often a good choice for the purification of basic compounds.[8] It is available in neutral, basic, and acidic forms, with the neutral or basic forms being most suitable for amines.

    • Amine-functionalized Silica: This stationary phase has an organic amine covalently bonded to the silica surface, which effectively neutralizes the acidic silanols.[1][9] This allows for the use of standard normal-phase solvent systems like hexane/ethyl acetate without the need for basic additives.[9]

The choice between these approaches depends on the specific separation required. For closely eluting impurities, the selectivity can differ significantly between stationary phases. Therefore, initial method development using Thin Layer Chromatography (TLC) is highly recommended.

Safety and Handling Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or goggles

  • A lab coat

In case of contact, immediately flush the affected area with copious amounts of water.[10] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][11]

Experimental Protocols

Method 1: Purification using Silica Gel with a Modified Mobile Phase

This method is often the first approach due to the ubiquity and cost-effectiveness of silica gel. The key to success is the addition of a basic modifier to the eluent.

4.1.1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium hydroxide (2M in Methanol)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Fraction collection tubes

  • Visualization reagent for TLC (e.g., Ninhydrin or Potassium Permanganate stain)

4.1.2. Thin Layer Chromatography (TLC) for Method Development:

The goal of TLC is to identify a solvent system that provides good separation between this compound and its impurities, with a target Rf value of ~0.2-0.4 for the desired compound.

  • Prepare Eluent Systems: Prepare a series of developing solvents with varying polarities. A good starting point for amines is a mixture of a non-polar solvent (Hexane or DCM) and a polar solvent (Ethyl Acetate or Methanol), with the addition of a small amount of a basic modifier.

    • Example Systems:

      • 95:5:0.5 Hexane/Ethyl Acetate/TEA

      • 90:10:1 DCM/MeOH/Ammonium Hydroxide (2M in MeOH)

  • Spot the TLC Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM). Spot the solution onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent.

  • Visualize the Plate: After the solvent front has reached the top of the plate, remove it and allow it to dry. Visualize the spots under UV light (if applicable) and then with a suitable stain. Ninhydrin is excellent for visualizing primary amines, typically producing a pink or purple spot upon heating.[12]

  • Optimize: Adjust the solvent ratio to achieve the desired Rf value. Increased polarity of the mobile phase will increase the Rf value.

4.1.3. Column Chromatography Protocol:

  • Column Packing:

    • Slurry Packing (Recommended): In a beaker, prepare a slurry of silica gel in the initial, least polar eluent identified during TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended for better resolution): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent and carefully apply it to the top of the column.

  • Elution:

    • Begin eluting with the initial, low-polarity solvent system determined from TLC.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in an appropriate volume based on the column size.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Method 2: Purification using Amine-Functionalized Silica

This method is often simpler as it eliminates the need for a basic modifier in the mobile phase, which can simplify solvent removal.[13]

4.2.1. Materials and Reagents:

  • Crude this compound

  • Amine-functionalized silica gel

  • Hexane (or Heptane)

  • Ethyl acetate

  • TLC plates (amine-functionalized silica)

  • Glass chromatography column

  • Fraction collection tubes

  • Visualization reagent for TLC (e.g., Potassium Permanganate stain)

4.2.2. TLC for Method Development:

The procedure is similar to that described in 4.1.2, but using amine-functionalized TLC plates and eluent systems without a basic modifier.

  • Example Systems:

    • 90:10 Hexane/Ethyl Acetate

    • 80:20 Hexane/Ethyl Acetate

4.2.3. Column Chromatography Protocol:

The protocol for column packing, sample loading, elution, and fraction analysis is analogous to that described in 4.1.3, but using the amine-functionalized silica and the optimized solvent system from the TLC analysis.

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product Crude Crude this compound TLC TLC Method Development (Select Stationary/Mobile Phase) Crude->TLC Pack Pack Column TLC->Pack Safety Safety Precautions (PPE) Safety->Pack Load Load Sample Pack->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound streaks on TLC/Column Strong interaction with acidic silica.Add a basic modifier (e.g., 0.1-1% TEA) to the eluent.[14] Use an alternative stationary phase like alumina or amine-functionalized silica.[14]
Poor Separation Inappropriate solvent system.Optimize the mobile phase polarity through further TLC trials. Consider a different solvent system (e.g., DCM/MeOH instead of Hexane/EtOAc).
Compound does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Low Recovery Irreversible adsorption to the stationary phase.Ensure sufficient basic modifier is used. Switch to a more inert stationary phase like amine-functionalized silica.

Conclusion

The successful purification of this compound by column chromatography is readily achievable with careful consideration of the interactions between the basic amine and the stationary phase. The protocols outlined in this application note provide two robust methods to overcome the challenges associated with purifying primary amines. Method development using TLC is a critical first step to ensure an efficient and effective separation. By understanding the underlying principles and following the detailed procedures, researchers can obtain high-purity this compound for their downstream applications.

References

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-Phenoxybutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

4-Phenoxybutan-1-amine is a primary amine that serves as a valuable building block in medicinal chemistry and drug development. Its structural motif, featuring a flexible butoxy chain linking a phenyl ether to a terminal amine, is found in various pharmacologically active agents. The primary amine functionality provides a key reactive handle for the construction of more complex molecules, including ligands for various biological targets.

The hydrochloride salt form is often preferred for therapeutic agents as it can enhance critical physicochemical properties such as solubility, stability, and bioavailability.[1] The conversion of the free base amine into its hydrochloride salt is a crucial final step that facilitates purification through crystallization and improves handling characteristics, transforming the often-liquid free base into a stable, crystalline solid.[2][3]

This document provides a detailed, field-tested protocol for the synthesis of this compound, starting from 4-phenoxybutyl bromide via the Gabriel synthesis, followed by its conversion to the hydrochloride salt. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and offer insights into characterization and safety.

Strategic Overview of the Synthesis

The synthesis of a primary amine from an alkyl halide presents a common challenge: the potential for over-alkylation. Direct reaction of an alkyl halide with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as the product amine is often more nucleophilic than ammonia itself, leading to difficult and inefficient purifications.[4]

To circumvent this issue, we employ the Gabriel Synthesis , a robust and reliable method for the exclusive preparation of primary amines.[5][6] This strategy utilizes the phthalimide anion as a surrogate for the ammonia anion (H₂N⁻). The nitrogen atom in phthalimide is significantly less nucleophilic after the first alkylation due to the presence of two electron-withdrawing carbonyl groups, thus preventing subsequent reactions.[4]

The overall synthetic pathway is a three-stage process:

  • N-Alkylation: Potassium phthalimide is reacted with 4-phenoxybutyl bromide in a classic SN2 reaction to form N-(4-phenoxybutyl)phthalimide.

  • Amine Liberation: The primary amine is cleaved from the phthalimide intermediate. While acidic hydrolysis is possible, we utilize the Ing-Manske procedure , which involves hydrazinolysis.[7] This method proceeds under milder conditions and often results in higher yields, producing the desired amine and a stable phthalhydrazide precipitate that is easily removed.[5]

  • Salt Formation: The purified this compound free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent, facilitating final purification by recrystallization.[8]

G cluster_0 Stage 1: N-Alkylation (Gabriel) cluster_1 Stage 2: Amine Liberation (Hydrazinolysis) cluster_2 Stage 3: Salt Formation & Purification A Potassium Phthalimide C N-(4-Phenoxybutyl)phthalimide A->C D Hydrazine (N2H4) B 4-Phenoxybutyl Bromide B->C E This compound (Free Base) C->E D->E G Hydrochloric Acid (HCl) F Phthalhydrazide (Precipitate) H This compound HCl (Final Product) E->H G->H

Figure 1: Overall synthetic workflow for the preparation of this compound HCl.

Detailed Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.AmountNotes
4-Phenoxybutyl BromideC₁₀H₁₃BrO229.111.011.46 gStarting material
Potassium PhthalimideC₈H₄KNO₂185.221.110.19 gAmmonia surrogate
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-100 mLAnhydrous, reaction solvent
Hydrazine MonohydrateH₆N₂O50.061.53.76 mLCleavage reagent
Ethanol (EtOH)C₂H₆O46.07-150 mLReaction solvent
Diethyl Ether (Et₂O)C₄H₁₀O74.12-As neededExtraction/precipitation
HCl in Diethyl EtherHCl36.46-As needed2.0 M solution
Sodium Hydroxide (NaOH)NaOH40.00-As neededFor workup
Magnesium Sulfate (MgSO₄)MgSO₄120.37-As neededDrying agent
Part A: Synthesis of N-(4-Phenoxybutyl)phthalimide

Rationale: This step involves the nucleophilic substitution of the bromide in 4-phenoxybutyl bromide by the potassium phthalimide anion. Anhydrous DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates SN2 reactions.[7] A slight excess of potassium phthalimide is used to ensure complete consumption of the alkyl bromide.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (10.19 g, 55.0 mmol).

  • Add anhydrous DMF (100 mL) to the flask and stir to create a suspension.

  • Add 4-phenoxybutyl bromide (11.46 g, 50.0 mmol) to the suspension.

  • Heat the reaction mixture to 80-90 °C using an oil bath and maintain for 4-6 hours.

    • Expert Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-phenoxybutyl bromide spot indicates completion.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 400 mL of vigorously stirred ice-cold water. A white precipitate of N-(4-phenoxybutyl)phthalimide will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Dry the white solid product under vacuum to a constant weight. The expected yield is typically >90%.

Part B: Liberation of this compound (Hydrazinolysis)

Rationale: Hydrazine is a potent nucleophile that attacks the carbonyl carbons of the phthalimide group. This leads to a cyclization reaction that forms the highly stable, insoluble phthalhydrazide, effectively liberating the desired primary amine.[5][7] Ethanol is a suitable solvent that dissolves the starting imide and is compatible with hydrazine.

Procedure:

  • Place the dried N-(4-phenoxybutyl)phthalimide from Part A into a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Add ethanol (150 mL) to the flask.

  • Warm the mixture gently to dissolve the solid, then add hydrazine monohydrate (3.76 mL, ~75 mmol) dropwise.

    • Safety Warning: Hydrazine is toxic and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[9]

  • Upon addition of hydrazine, a thick white precipitate of phthalhydrazide will begin to form.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature. The phthalhydrazide precipitate can be removed by vacuum filtration.

    • Alternative Workup: To ensure complete removal of the amine from the precipitate, it is often easier to first remove the ethanol under reduced pressure. Add 100 mL of 2 M HCl to the resulting slurry and stir for 30 minutes. Filter to remove the phthalhydrazide, washing it with a small amount of fresh 2 M HCl. The desired amine is now in the acidic aqueous filtrate as its hydrochloride salt.

  • Transfer the filtrate to a separatory funnel. Make the solution basic (pH > 12) by the careful, dropwise addition of 50% aqueous NaOH solution. The flask should be cooled in an ice bath during this process as the neutralization is exothermic.

  • Extract the liberated free base amine with diethyl ether or dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield this compound as a colorless to pale yellow oil.

Part C: Formation and Purification of the Hydrochloride Salt

Rationale: The free base amine is an oil, which is difficult to purify further. Conversion to the hydrochloride salt provides a crystalline solid that can be easily purified by recrystallization.[8][10] The salt is formed via a simple acid-base reaction where the lone pair on the amine nitrogen is protonated by HCl.[3][11]

Procedure:

  • Dissolve the crude this compound oil from Part B in approximately 100 mL of anhydrous diethyl ether.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.

  • A white precipitate of this compound hydrochloride will form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Expert Note: Avoid a large excess of HCl, which can trap impurities. The pH of the solution can be checked with moist pH paper; a pH of 2-3 is sufficient.

  • Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any non-basic impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot isopropanol or an ethanol/ether mixture to dissolve the solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under high vacuum.

Characterization of the Final Product

The structure and purity of the final product, this compound hydrochloride, should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons (phenyl group) at ~6.9-7.3 ppm. Methylene protons adjacent to oxygen (-O-CH₂ -) at ~4.0 ppm. Protons of the ammonium group (-NH₃ ⁺) as a broad singlet at ~8.2 ppm. Aliphatic methylene protons as multiplets between ~1.8-3.1 ppm.[8]
¹³C NMR Aromatic carbons between ~114-159 ppm. Aliphatic carbons between ~25-68 ppm.
FT-IR Broad N-H stretching band from the -NH₃⁺ group around 2800-3100 cm⁻¹. C-O-C (ether) stretching around 1240 cm⁻¹. Aromatic C-H and C=C bands.
Mass Spec (ESI+) The free base will be detected. Expected [M+H]⁺ ion for C₁₀H₁₅NO at m/z = 166.12.
Melting Point A sharp melting point indicates high purity.

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Phenoxybutyl Bromide: Is a lachrymator and skin irritant. Avoid inhalation and contact.

  • Potassium Phthalimide: Can cause skin and eye irritation.

  • DMF: Is a skin and respiratory irritant and is readily absorbed through the skin. Use in a fume hood is mandatory.

  • Hydrazine: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.[9][12]

  • Hydrochloric Acid: Is highly corrosive. Handle with care to avoid skin and eye burns and inhalation of vapors.[13]

Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low yield in Part A Incomplete reaction or wet reagents.Ensure anhydrous DMF is used. Extend reaction time and confirm completion by TLC before workup.
"Oiling out" during salt recrystallization Impurities present or incorrect solvent system.Re-dissolve the oil in minimal hot solvent and add a "bad" solvent (e.g., hexane or ether) dropwise until turbidity appears, then re-heat to clarify and cool slowly.[10]
Product is an oil after HCl addition Product may be hygroscopic or impure.Ensure all solvents are anhydrous. Wash the crude salt thoroughly with cold ether before recrystallization.
Broad or messy NMR spectrum Residual solvent or moisture.Ensure the sample is thoroughly dried under high vacuum. A D₂O shake can be performed to confirm the -NH₃⁺ peak.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenoxybutan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind procedural choices, providing a robust framework for experimental design and optimization.

Overview of Synthetic Strategies

The synthesis of this compound (C₁₀H₁₅NO) typically proceeds through a multi-step sequence. The core transformations involve forming the phenoxy ether linkage and introducing the primary amine functionality. The choice of strategy often depends on the availability of starting materials, scale, and desired purity profile. The most common and logical approaches are:

  • Alkylation followed by Amine Introduction: This involves first creating 4-phenoxybutyl halide or a related derivative from phenol, followed by a reaction to introduce the amine group. This is often the most direct route.

  • Reductive Amination Pathway: This route involves the synthesis of 4-phenoxybutanal, which is then converted to the target amine via reductive amination.[1]

This guide will focus primarily on the first strategy, as it encompasses several key reactions where yield loss and side product formation are common. We will explore two main methods for introducing the amine: the Gabriel Synthesis and the Nitrile Reduction pathway.

Synthetic Workflow Overview

Below is a generalized workflow for the synthesis of this compound, highlighting the key stages where troubleshooting is often required.

G Phenol Phenol Intermediate1 4-Phenoxybutyl Halide Phenol->Intermediate1 1 Alkyl_Halide 1,4-Dihalobutane or 4-Halo-1-butanol deriv. Alkyl_Halide->Intermediate1 Base Base (e.g., K₂CO₃, NaH) Base->Intermediate1 Solvent1 Solvent (e.g., DMF, Acetone) Solvent1->Intermediate1 K_Phthalimide Potassium Phthalimide Intermediate1->K_Phthalimide 2a NaCN Sodium Cyanide Intermediate1->NaCN 2b Intermediate2a N-(4-Phenoxybutyl)phthalimide K_Phthalimide->Intermediate2a Hydrazine Hydrazine (N₂H₄) Intermediate2a->Hydrazine Final_Product_A This compound Hydrazine->Final_Product_A Intermediate2b 4-Phenoxybutyronitrile NaCN->Intermediate2b Reducing_Agent Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) Intermediate2b->Reducing_Agent Final_Product_B This compound Reducing_Agent->Final_Product_B

Caption: General synthetic workflows for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Part 1: Williamson Ether Synthesis (Phenol Alkylation)

Q1: My yield for the initial O-alkylation of phenol is low. What are the common causes and how can I improve it?

A1: Low yield in this SN2 reaction is a frequent issue. The primary factors to investigate are the base, solvent, temperature, and potential side reactions.

  • Causality - The Role of the Base: The base's role is to deprotonate phenol to form the more nucleophilic phenoxide ion.

    • Weak Bases (e.g., K₂CO₃): Potassium carbonate is a common, mild base. However, its lower basicity may lead to incomplete deprotonation and thus a slower reaction rate. It is often used in polar aprotic solvents like acetone or DMF at reflux.

    • Strong Bases (e.g., NaH): Sodium hydride is a much stronger, non-nucleophilic base that will irreversibly and completely deprotonate phenol. This significantly increases the concentration of the reactive phenoxide, often leading to higher yields and faster reaction times. However, NaH is moisture-sensitive and requires an anhydrous solvent (like THF or DMF).

  • Causality - Solvent Choice: The solvent must solvate the counter-ion (K⁺ or Na⁺) but not the nucleophile (phenoxide).

    • Polar Aprotic Solvents (DMF, DMSO, Acetone): These are ideal. They solvate the cation, leaving the phenoxide anion "naked" and highly reactive. DMF is a common choice for these reactions.[2]

    • Protic Solvents (e.g., Ethanol): Avoid protic solvents. They will protonate the phenoxide, reducing its nucleophilicity, and can also participate in SN1 reactions with the alkyl halide.

  • Troubleshooting Steps & Optimization:

    • Switch to a Stronger Base: If using K₂CO₃, consider switching to NaH in anhydrous DMF or THF. This is often the most effective single change.

    • Ensure Anhydrous Conditions: If using NaH, ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the NaH and the phenoxide.[3]

    • Increase Temperature: For slower reactions with K₂CO₃, increasing the temperature to reflux can improve the rate.[2]

    • Consider a Phase-Transfer Catalyst: If using a biphasic system or if solubility is an issue with K₂CO₃, adding a catalyst like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide into the organic phase, accelerating the reaction.

Q2: I'm observing a significant amount of a dialkylated byproduct, 1,4-diphenoxybutane. How can I prevent this?

A2: This side product arises when the newly formed 4-phenoxybutyl halide reacts with a second molecule of phenoxide.

  • Causality - Stoichiometry and Reaction Control: This is a classic problem of competing reactions. The phenoxide cannot distinguish between the starting 1,4-dihalobutane and the 4-phenoxybutyl halide product.

  • Troubleshooting Steps & Optimization:

    • Use a Large Excess of the Dihalide: The most straightforward solution is to use a significant molar excess (e.g., 4-10 equivalents) of the 1,4-dihalobutane. Le Châtelier's principle dictates that this will statistically favor the reaction of phenoxide with the dihalide over the mono-alkylated product. The unreacted dihalide can be removed later by distillation.

    • Slow Addition of Phenoxide: Instead of adding all reagents at once, try a slow, controlled addition of the sodium phenoxide solution to the heated solution of excess 1,4-dihalobutane. This maintains a low concentration of the nucleophile, further minimizing the chance of a second substitution.

    • Use an Alternative Starting Material: A better, though potentially more expensive, approach is to use a starting material with differentiated reactivity, such as 4-chlorobutan-1-ol . First, perform the Williamson ether synthesis on the alcohol (protecting the hydroxyl group if necessary, though often the phenoxide is selective enough for the more reactive alkyl halide). Then, convert the hydroxyl group of the resulting 4-phenoxybutan-1-ol to a better leaving group (e.g., tosylate or bromide) for the subsequent amination step. This completely avoids the possibility of dialkylation.

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Improvement
Base K₂CO₃ (1.2 eq)NaH (1.1 eq)Complete deprotonation of phenol increases nucleophile concentration.
Dihalide Stoich. 1,4-Dichlorobutane (1.5 eq)1,4-Dichlorobutane (5.0 eq)Statistically favors mono-alkylation over dialkylation.
Solvent AcetoneAnhydrous DMFBetter solvation of cation; higher boiling point allows for higher temp.
Temperature 56°C (Reflux)80-100°CIncreased reaction rate for the SN2 substitution.
Part 2: Amine Introduction - Troubleshooting Specific Routes
Route A: Gabriel Synthesis

The Gabriel synthesis is an excellent method for forming primary amines because it prevents the overalkylation that plagues direct amination with ammonia.[4][5][6] The phthalimide nitrogen is deprotonated and acts as an amine surrogate, and because the N-alkylated intermediate is no longer nucleophilic, the reaction stops cleanly after one substitution.[6][7][8]

Q3: The first step of my Gabriel synthesis (alkylation of potassium phthalimide) is not proceeding or is very slow. What's wrong?

A3: This is an SN2 reaction, so its success depends on the substrate, solvent, and temperature.

  • Causality - Substrate and Leaving Group: The reaction works best with primary alkyl halides.[4][8][9] The leaving group ability is critical: I > Br > Cl.

  • Causality - Solvent: A polar aprotic solvent like DMF is crucial to dissolve the potassium phthalimide and facilitate the SN2 mechanism.[10]

  • Troubleshooting Steps & Optimization:

    • Check Your Alkyl Halide: Ensure you are using 4-phenoxybutyl bromide or iodide . If you have the chloride, the reaction will be significantly slower.

    • In Situ Halide Exchange (Finkelstein Reaction): If you must start with 4-phenoxybutyl chloride, add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This will generate the more reactive alkyl iodide in situ.[2]

    • Increase Temperature: Heating the reaction in DMF (e.g., to 90-120°C) is often necessary to drive the reaction to completion.[11]

    • Verify Reagent Quality: Potassium phthalimide can degrade if it has absorbed moisture. Ensure it is dry.[11]

Q4: The final deprotection step with hydrazine is giving me a low yield of the amine, and purification is difficult.

A4: The hydrazinolysis step cleaves the N-alkylphthalimide to release the primary amine and form the phthalhydrazide byproduct.[4] Incomplete reaction or difficulty in separating the product from the byproduct are common issues.

  • Causality - Reaction Conditions & Byproduct Removal: The reaction requires heat (reflux in a solvent like ethanol) to proceed efficiently. The phthalhydrazide byproduct is often a poorly soluble solid, which should precipitate, aiding in purification. However, sometimes it can co-precipitate with the product or remain in solution.

  • Troubleshooting Steps & Optimization:

    • Ensure Sufficient Hydrazine & Reflux Time: Use a slight excess of hydrazine hydrate and ensure the reaction is refluxed for a sufficient period (monitor by TLC).

    • Acidic Workup: After the reaction, cool the mixture and acidify with aqueous HCl (e.g., 2M). This accomplishes two things:

      • It protonates your desired amine (R-NH₃⁺Cl⁻), making it water-soluble.

      • It helps to fully precipitate the phthalhydrazide, which is poorly soluble in acidic aqueous solution.

    • Purification Protocol: a. After acidification, filter off the solid phthalhydrazide and wash it with a little cold water or dilute HCl. b. Take the aqueous filtrate (which contains your protonated amine) and wash it with an organic solvent (e.g., dichloromethane or ether) to remove any non-basic organic impurities. c. Basify the aqueous layer with cold NaOH or KOH solution until it is strongly alkaline (pH > 12). This deprotonates the amine salt (R-NH₃⁺ → R-NH₂). d. Extract the free amine into an organic solvent (like ethyl acetate or dichloromethane). e. Dry the organic extracts (e.g., over Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified amine.

G start Hydrazinolysis Reaction Mixture (Amine + Phthalhydrazide in Ethanol) step1 Cool and Add 2M HCl start->step1 step2 Filter the Mixture step1->step2 solid Solid: Phthalhydrazide (Discard) step2->solid filtrate Aqueous Filtrate: Amine Salt (R-NH₃⁺Cl⁻) step2->filtrate step3 Wash filtrate with DCM filtrate->step3 step4 Basify Aqueous Layer with NaOH (pH > 12) step3->step4 step5 Extract with DCM (3x) step4->step5 aq_waste Aqueous Layer (Waste) step5->aq_waste org_layer Combined Organic Layers (Amine R-NH₂ in DCM) step5->org_layer step6 Dry (Na₂SO₄), Filter, Evaporate org_layer->step6 product Pure this compound step6->product

Caption: Purification workflow for Gabriel synthesis via acidic workup.
Route B: Nitrile Reduction

This route involves converting the 4-phenoxybutyl halide to 4-phenoxybutyronitrile, followed by reduction to the primary amine. This avoids the use of phthalimide and hydrazine.

Q5: During the reduction of 4-phenoxybutyronitrile with H₂/Pd-C, I'm forming significant amounts of the secondary amine byproduct. How can I suppress this?

A5: This is a very common side reaction in the catalytic hydrogenation of nitriles.[12] The primary amine product can react with an intermediate imine species, which then gets reduced to form a secondary amine.

  • Causality - Imine Intermediate Reactivity: The reduction proceeds through a partially reduced imine intermediate. The primary amine product is nucleophilic and can attack this imine, leading to a dimer that is subsequently reduced to the secondary amine.

  • Troubleshooting Steps & Optimization:

    • Use an Additive: The most effective solution is to add ammonia (often as a solution in methanol, or by bubbling ammonia gas) to the reaction mixture.[12][13] The large excess of ammonia outcompetes the primary amine product in reacting with the imine intermediate, thus suppressing secondary amine formation.

    • Switch Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that cleanly reduces nitriles to primary amines without the secondary amine side product.[12][14][15] The reaction is fast and high-yielding.

      • Caveat: LiAlH₄ is highly reactive with water and protic solvents. The reaction must be performed in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar), followed by a careful aqueous workup (e.g., Fieser workup).

Reducing AgentProsCons
H₂/Pd-C or H₂/Raney Ni "Greener" (no metal waste), good for large scale.Often requires high pressure; can form secondary amine byproduct.[12]
LiAlH₄ High yield, clean conversion to primary amine, fast reaction.[14]Requires strictly anhydrous conditions, pyrophoric reagent, careful workup needed.
BH₃-THF or BH₃-SMe₂ Milder than LiAlH₄, good functional group tolerance.Can be slower, requires heating, borane reagents need careful handling.[12]

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

This protocol assumes the successful synthesis of 4-phenoxybutyl bromide as the starting material.

Step A: N-Alkylation of Potassium Phthalimide

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~3 mL per gram of phthalimide).

  • Addition: Add 4-phenoxybutyl bromide (1.05 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 90-100°C using an oil bath. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting bromide spot has disappeared (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing an equal volume of cold water. A white precipitate of N-(4-phenoxybutyl)phthalimide will form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, then with a small amount of cold ethanol to aid in drying. Dry the solid product under vacuum.

Step B: Hydrazinolysis (Amine Liberation)

  • Setup: To a 250 mL round-bottom flask, add the dried N-(4-phenoxybutyl)phthalimide from the previous step (1.0 eq) and ethanol (95%, ~4 mL per gram of phthalimide).

  • Addition: Add hydrazine monohydrate (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux. The suspension will initially become homogeneous before a thick white precipitate (phthalhydrazide) forms. Continue refluxing for 2-4 hours. Monitor by TLC to confirm the disappearance of the starting material.

  • Workup & Purification: a. Cool the flask to room temperature. Add 2M aqueous HCl until the solution is strongly acidic (pH ~1). b. Filter the white precipitate of phthalhydrazide and wash it with a small amount of 2M HCl. c. Transfer the filtrate to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities. Discard the organic layers. d. Cool the aqueous layer in an ice bath and slowly add 6M NaOH solution with stirring until the pH is >12. e. Extract the liberated amine into ethyl acetate (3 x 75 mL). f. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as an oil.

References

troubleshooting common issues in 4-Phenoxybutan-1-amine purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Phenoxybutan-1-amine

Welcome to the technical support guide for the purification of this compound (CAS No: 16728-66-8). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile intermediate. The purity of this compound is critical for its downstream applications, particularly in pharmaceutical synthesis where impurities can impact reaction outcomes, biological activity, and safety profiles.

This guide provides in-depth, field-proven insights into common purification challenges. It is structured in a question-and-answer format to directly address specific issues you may encounter. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity.

Compound Profile: this compound

A foundational understanding of the physicochemical properties of this compound is essential for selecting an appropriate purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 271.8°C at 760 mmHg[1]
Density ~0.991 g/mL[1]
Solubility Soluble in water and organic solvents[3]
pKa ~10.4 (Predicted)N/A

Part 1: Troubleshooting Column Chromatography

Column chromatography is a primary method for purifying this compound from non-volatile impurities. However, the basic nature of the amine functional group often leads to challenges when using standard silica gel.

Q1: My this compound is streaking or tailing badly on my silica gel column, leading to poor separation and mixed fractions. What's happening and how do I fix it?

A1: This is the most common issue when purifying amines on silica gel.

  • Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine (R-NH₂) interacts strongly with these acidic sites via an acid-base interaction, sometimes leading to irreversible adsorption or slow, uneven elution. This causes the characteristic "streaking" or "tailing" of the spot on a TLC plate and the corresponding broad, overlapping peaks during column chromatography.[4] This interaction can also potentially lead to compound degradation on the silica surface.[5]

  • Solution: The key is to neutralize the acidic silanol groups. This is typically achieved by adding a small amount of a volatile competing amine to your mobile phase (eluent).[4]

    • Recommended Additive: Triethylamine (TEA) is the most common choice. Add 0.5% to 1% (v/v) of TEA to your chosen eluent system (e.g., ethyl acetate/hexanes).

    • Mechanism: The TEA is a stronger base than your product and will preferentially bind to the acidic sites on the silica, effectively "passivating" the column. Your this compound will then elute based on polarity interactions with a significantly improved peak shape.[4][6]

    • Alternative: In some cases, ammonium hydroxide can be used, particularly in more polar solvent systems like dichloromethane/methanol.[4][5]

Workflow for Mitigating Amine Tailing on Silica Gel

G start Observe Tailing/Streaking on TLC or Column check_base Is a basic additive (e.g., TEA) in the eluent? start->check_base add_tea Prepare eluent with 0.5-1% Triethylamine (TEA) check_base->add_tea No run_column Run column as normal check_base->run_column Yes equilibrate Equilibrate column with ~5 column volumes of TEA-containing eluent add_tea->equilibrate equilibrate->run_column success Achieve Symmetrical Peaks & Good Separation run_column->success

Caption: Workflow for troubleshooting amine tailing in silica gel chromatography.

Q2: I have trouble dissolving my crude product in the chromatography eluent for loading. Can I use a stronger solvent like dichloromethane (DCM)?

A2: Yes, but you must use a technique called "dry loading" to avoid compromising your separation.

  • Causality: Dissolving your sample in a solvent significantly more polar than your starting eluent (a "strong" solvent) and loading it directly onto the column ("wet loading") will cause the sample to spread out and move down the column uncontrollably with the strong solvent front.[7] This leads to very poor separation, often resulting in all components eluting together at the beginning.

  • Protocol for Dry Loading:

    • Dissolve your crude this compound in a suitable solvent in which it is highly soluble (e.g., DCM, methanol, or ethyl acetate).

    • Add a portion of dry silica gel to this solution (typically 5-10 times the mass of your crude product).[7]

    • Thoroughly mix the slurry to ensure the product is evenly adsorbed onto the silica.

    • Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.

    • Gently add this silica-adsorbed sample to the top of your packed chromatography column.

    • Carefully add a thin layer of sand on top to prevent disturbance, and begin eluting as planned.[7] This ensures your compound starts as a very narrow band at the top of the column, maximizing the potential for good separation.

Part 2: Recrystallization and Salt Formation

For removing impurities with similar polarity or for large-scale purification, recrystallization can be more effective and economical than chromatography. Since this compound is a liquid or low-melting solid at room temperature, direct recrystallization is often challenging.

Q3: My purified this compound is an oil, making recrystallization impossible. How can I get a crystalline solid for purification?

A3: The most effective strategy is to convert the basic free amine into an acid addition salt. The resulting ionic salt typically has a much higher melting point and greater crystallinity, making it amenable to recrystallization.[8] The hydrochloride (HCl) salt is a common and effective choice.

  • Causality: The free base form of many amines, especially those with flexible alkyl chains, may not pack efficiently into a crystal lattice, resulting in an oil. By reacting the basic nitrogen with an acid, you form an ammonium salt (R-NH₃⁺Cl⁻). The strong ionic interactions in the salt facilitate the formation of a stable, ordered crystal lattice.[9][10]

  • Protocol for Hydrochloride Salt Formation & Recrystallization:

    • Salt Formation: Dissolve the crude amine in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol (IPA). While stirring, slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl followed by azeotropic removal of water with toluene).[11] The hydrochloride salt will often precipitate directly.

    • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ether to remove non-basic impurities.

    • Recrystallization: Choose a suitable solvent system for recrystallization. This typically involves dissolving the salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or isopropanol) and then either cooling slowly or adding a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, or hexanes) until turbidity is observed, followed by cooling.

    • Recovery of Free Base (Optional): After recrystallization, the pure salt can be converted back to the free amine. Dissolve the salt in water, basify the solution to pH >12 with an aqueous base (e.g., 2M NaOH), and extract the pure free amine into an organic solvent like DCM or ethyl acetate.[12][13]

Acid-Base Purification Cycle

G cluster_org Organic Phase cluster_aq Aqueous Phase crude_amine Crude Amine (R-NH₂) add_acid Add HCl crude_amine->add_acid amine_salt Amine Salt (R-NH₃⁺Cl⁻) add_acid->amine_salt extract_pure Extract with Et₂O/DCM pure_amine Pure Amine (R-NH₂) extract_pure->pure_amine wash_org Wash with Et₂O to remove neutral impurities amine_salt->wash_org add_base Add NaOH (pH > 12) wash_org->add_base add_base->extract_pure

Caption: Diagram of purification via acid-base extraction and salt formation.

Part 3: General FAQs and Stability

Q4: I've purified my compound, but the yield is very low. Where could my product have gone?

A4: Low recovery can stem from several issues:

  • Irreversible Adsorption on Silica: As discussed in Q1, strong acid-base interactions can cause some of the amine to remain permanently bound to the silica gel column. Using a TEA-treated system minimizes this.[4]

  • Compound Instability: Amines can be susceptible to oxidation, especially when exposed to air and light over long periods.[9] While the phenoxybutyl group is generally stable, forced degradation studies on similar molecules show potential for N-oxide formation.[14] Ensure your solvents are peroxide-free and consider running reactions and purifications under an inert atmosphere (N₂ or Argon) if you suspect degradation.

  • Volatility: While the boiling point of this compound is high (271.8°C), it can be lost under high vacuum, especially if heated.[1] When removing solvents on a rotary evaporator, use moderate temperatures and be mindful of the vacuum level.

  • Aqueous Extractions: During workup, ensure the pH of the aqueous layer is sufficiently basic (pH >12) before extracting your free amine. If the pH is too low, some of your product will remain in the aqueous layer as the protonated salt, leading to low recovery in the organic phase.

Q5: How should I store purified this compound?

A5: Proper storage is crucial to maintain purity.

  • Atmosphere: Store under an inert atmosphere like nitrogen or argon to prevent air oxidation.

  • Temperature: Room temperature is generally acceptable for short-term storage, but for long-term stability, refrigeration (2-8°C) is recommended.

  • Light: Protect from light by storing in an amber vial or in a dark location.[15]

  • Container: Use a tightly sealed container to prevent absorption of moisture and CO₂ from the air, which can form carbonate salts.

Q6: What analytical methods are best for assessing the final purity?

A6: A combination of methods provides the most complete picture of purity.

  • ¹H and ¹³C NMR Spectroscopy: This is essential for confirming the structure of the compound and identifying any organic impurities. The PubChem database contains reference spectra for this compound.[2]

  • Quantitative NMR (qNMR): This powerful technique can determine the absolute purity of a sample against a certified internal standard, providing a more accurate assessment than chromatographic methods which may not detect non-UV active or non-volatile impurities.[16]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly effective for detecting trace-level impurities. The mass spectrometer provides molecular weight information that helps in identifying unknown peaks.[14]

  • Gas Chromatography (GC): Given its volatility, GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) is an excellent method for assessing purity and detecting volatile impurities.[17]

References

optimizing reaction conditions for Williamson ether synthesis of amines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing N-Alkylation of Amines

A Senior Application Scientist's Guide to Troubleshooting and Protocol Optimization

Welcome to the technical support center for the N-alkylation of amines. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial C-N bond-forming reaction. While often compared to the Williamson ether synthesis due to its analogous SN2 mechanism, the N-alkylation of amines presents a unique set of challenges, primarily centered around selectivity and reactivity.[1][2]

This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues in your own reactions and rationally design more effective and robust protocols.

Core Principles & Mechanistic Overview

The direct N-alkylation of a primary or secondary amine with an alkyl halide is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group.

A critical challenge arises immediately after the first alkylation: the product (a secondary amine) is often more nucleophilic than the starting primary amine.[3] This increased nucleophilicity makes the product more likely to react again with the alkylating agent, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts—a phenomenon known as over-alkylation.[3][4][5]

Key Reaction Components & Side Reactions

dot digraph "N_Alkylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"];

} enddot Caption: General mechanism of amine N-alkylation, highlighting the desired path versus common side reactions like over-alkylation and elimination.

Frequently Asked Questions (FAQs)

Q1: Why is my primary amine yielding a mixture of secondary, tertiary, and quaternary ammonium salts? This is the classic problem of over-alkylation. The root cause is that the secondary amine product is typically more nucleophilic than the primary amine starting material, making it a better nucleophile and more likely to react with the remaining alkyl halide.[3] Strategies to control this are discussed in depth in the troubleshooting section below.[4]

Q2: My reaction isn't starting. What's the first thing I should check? First, assess your base and solvent. The base must be strong enough to deprotonate the amine (or the resulting ammonium salt) but not so strong that it promotes elimination.[6] The solvent plays a crucial role; polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[6][7]

Q3: Can I use a secondary or tertiary alkyl halide in this reaction? It is strongly discouraged. Secondary and especially tertiary alkyl halides are prone to undergo E2 elimination reactions, particularly in the presence of a base (amines are bases).[1][8][9] The reaction works best with methyl and primary alkyl halides.[8]

Q4: Should I protect the amine first? Protecting the amine, for instance as a sulfonamide or a Boc-carbamate, is a very reliable strategy to ensure mono-alkylation.[3] The protecting group reduces the nucleophilicity of the nitrogen, allowing for a single alkylation event. This is followed by a deprotection step. While this adds steps to your synthesis, it often saves significant time in purification.[3]

In-Depth Troubleshooting Guides

Problem 1: Low or No Conversion

Your reaction has been running for hours (or days), but TLC or LC-MS analysis shows mostly unreacted starting material.

Root Cause Analysis & Solutions

  • Insufficiently Reactive Electrophile: The reactivity of the leaving group is critical. The general trend is I > Br > Cl >> F.[7] If you are using an alkyl chloride with a slow reaction, switching to the corresponding bromide or iodide can dramatically increase the rate. Adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can in-situ generate the more reactive alkyl iodide.

  • Weak Base or Inappropriate pKa: The base is needed to neutralize the proton generated on the nitrogen after alkylation, freeing the lone pair for nucleophilic attack. If the base is too weak, the amine will exist as its protonated, non-nucleophilic ammonium salt, stalling the reaction.

  • Steric Hindrance: SN2 reactions are highly sensitive to steric bulk on both the amine and the alkyl halide.[10][11][12] If either component is sterically demanding (e.g., a neopentyl halide or a diisopropylamine), the backside attack required for the SN2 mechanism is severely hindered.[10][13] In these cases, alternative methods like reductive amination may be necessary.[3]

  • Poor Solubility: If your base (e.g., K₂CO₃) or amine salt is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all.[7] Ensure vigorous stirring for heterogeneous mixtures or consider a solvent that better solubilizes all components.[7]

Parameter Recommendation for Low Conversion Scientific Rationale
Alkyl Halide Switch from R-Cl to R-Br or R-I. Add catalytic NaI or KI.Increases the reactivity of the electrophile by providing a better leaving group.
Base Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or DBU).A stronger base more effectively deprotonates the ammonium intermediate, regenerating the nucleophilic amine.
Temperature Gradually increase the temperature in 10-20 °C increments.Provides the necessary activation energy for the reaction to proceed, but monitor for side products.
Solvent Use a polar aprotic solvent like DMF, DMSO, or NMP.These solvents enhance the nucleophilicity of the amine by not solvating the lone pair as strongly as protic solvents.
Problem 2: Poor Selectivity & Over-alkylation

Your reaction works, but you get an inseparable mixture of mono-alkylated, di-alkylated, and sometimes quaternary products.

Root Cause Analysis & Solutions

This is the most common failure mode, driven by the increased nucleophilicity of the product amine.[3]

  • Stoichiometry Control: The simplest approach is to use a large excess of the starting amine (3 to 10 equivalents).[3] This increases the statistical probability that the alkyl halide will encounter a molecule of the starting amine rather than the product amine. While atom-inefficient, it can be effective.

  • Controlled Addition: Slowly adding the alkylating agent (e.g., via syringe pump) over several hours can help maintain a low concentration of the electrophile, favoring reaction with the more abundant starting amine.

  • Alternative Methodologies: For selective mono-alkylation, direct alkylation is often not the best method.[5] Consider superior alternatives:

    • Reductive Amination: This is one of the most reliable methods for controlled N-alkylation.[3] It involves reacting the amine with an aldehyde or ketone to form an imine/enamine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). Over-alkylation is not an issue because the imine intermediate is not nucleophilic.[3]

    • Amine Protection/Deprotection: As mentioned in the FAQs, forming a sulfonamide (with TsCl) or carbamate (with Boc₂O), followed by alkylation (often requiring a stronger base like NaH) and subsequent deprotection, provides excellent control.[3]

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

} enddot Caption: A logical workflow for troubleshooting common issues in amine N-alkylation experiments.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation Using Excess Amine

This protocol is a starting point and should be optimized for specific substrates.

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (3.0 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF, approx. 0.2 M).

  • Addition of Base: Add a solid inorganic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or cesium carbonate (Cs₂CO₃, 1.2 equivalents).[6]

  • Addition of Electrophile: Add the alkyl halide (1.0 equivalent) to the stirring mixture.

  • Reaction: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic solids, and concentrate the filtrate under reduced pressure. The crude product can then be purified by extraction and/or column chromatography.

Protocol 2: Reductive Amination for Selective Mono-N-Alkylation

This is a highly reliable alternative to direct alkylation.[3]

  • Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). Add acetic acid (0.1 equivalents) to catalyze imine formation. Stir at room temperature for 1-2 hours.[3]

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise. Caution: Gas evolution may occur.[3]

  • Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify by column chromatography if necessary.[3]

References

Technical Support Center: Synthesis of 4-Phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenoxybutan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction outcomes.

Introduction: Navigating the Synthetic Landscape

This compound is a valuable building block, and its efficient synthesis is critical. There are several viable synthetic routes, each with its own set of advantages and potential pitfalls. The choice of route often depends on starting material availability, scale, and the desired purity profile. This guide will focus on the three most common approaches:

  • The Williamson Ether Synthesis: A classic and versatile method involving the reaction of a phenoxide with an alkyl halide.[1][2]

  • The Gabriel Synthesis: An excellent method for producing primary amines cleanly, avoiding the over-alkylation issues common in other methods.[3][4]

  • Reductive Amination: A powerful C-N bond-forming reaction that starts from an aldehyde and an amine source.[5][6]

Below is a diagram illustrating these primary synthetic pathways.

cluster_start Starting Materials cluster_methods Synthetic Routes cluster_end Product Phenol Phenol Williamson Williamson Ether Synthesis Phenol->Williamson AlkylHalide 4-Halo-butan-1-amine (or protected precursor) AlkylHalide->Williamson Phthalimide Potassium Phthalimide Gabriel Gabriel Synthesis Phthalimide->Gabriel PhenoxybutylHalide 4-Phenoxybutyl Halide PhenoxybutylHalide->Gabriel Phenoxybutanal 4-Phenoxybutanal Reductive Reductive Amination Phenoxybutanal->Reductive Product This compound Williamson->Product O-Alkylation Gabriel->Product 1. Alkylation 2. Hydrazinolysis Reductive->Product Imine formation & Reduction Ammonia Ammonia Ammonia->Reductive

Caption: Overview of primary synthetic routes to this compound.

Part 1: The Williamson Ether Synthesis Route

This approach typically involves the SN2 reaction between sodium or potassium phenoxide and a 4-halobutan-1-amine derivative. While straightforward, several side reactions can compromise yield and purity.

FAQ 1: My Williamson synthesis yield is low and I see multiple spots on TLC. What's going wrong?

Answer: Low yields in this synthesis are most commonly attributed to three competing side reactions: C-alkylation of the phenoxide, E2 elimination of the alkyl halide, and N-alkylation of the product.

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[7] Furthermore, because alkoxides are strong bases, they can promote the E2 elimination of the alkyl halide, especially with secondary halides or under harsh conditions.[8][9]

Start Phenoxide + 4-Chlorobutan-1-amine O_Alk O-Alkylation (SN2) [Desired Product] Start->O_Alk Favored by: Polar Aprotic Solvents Softer Cations (K+, Cs+) C_Alk C-Alkylation (SN2) [ortho/para Isomer] Start->C_Alk Favored by: Polar Protic Solvents Harder Cations (Li+, Na+) Elimination Elimination (E2) [But-3-en-1-amine] Start->Elimination Favored by: Strong, bulky bases High Temperatures

Caption: Competing reaction pathways in the Williamson ether synthesis.

Troubleshooting & Optimization Protocol:

To favor the desired O-alkylation, you must carefully control the reaction conditions to minimize the competing pathways.

Objective: Maximize O-alkylation over C-alkylation and elimination.

ParameterRecommendation to Minimize Side ReactionsRationale
Base/Cation Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).Softer cations like K⁺ and Cs⁺ dissociate more readily from the phenoxide, increasing the nucleophilicity of the oxygen atom and favoring O-alkylation. Harder cations like Na⁺ can chelate the phenoxide, exposing the ring to C-alkylation.
Solvent Use a polar aprotic solvent like DMF or acetonitrile.Polar aprotic solvents solvate the cation but not the nucleophile, enhancing the reactivity of the phenoxide oxygen. Protic solvents can hydrogen-bond with the oxygen, decreasing its nucleophilicity and relatively favoring C-alkylation.[2]
Temperature Maintain a moderate temperature (e.g., 60-80 °C).[7]Higher temperatures can provide the necessary activation energy for the E2 elimination pathway, which is often competitive with SN2.[8]
Alkyl Halide Use 4-bromobutan-1-amine or an equivalent tosylate.Bromides and tosylates are better leaving groups than chlorides, allowing the reaction to proceed under milder conditions, which helps suppress side reactions.

Step-by-Step Protocol for Optimized O-Alkylation:

  • To a stirred solution of phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.[1]

  • Add 4-chlorobutan-1-amine hydrochloride (1.1 eq) to the reaction mixture. Note: The excess K₂CO₃ will neutralize the hydrochloride salt.

  • Heat the reaction to 75 °C and stir for 12 hours, monitoring progress by TLC.[1]

  • After completion, cool the mixture, pour it into water, and extract the product with ethyl acetate.

  • Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via column chromatography.

Part 2: The Gabriel Synthesis Route

The Gabriel synthesis is a robust method to form primary amines by avoiding the common problem of over-alkylation.[4] It involves the N-alkylation of potassium phthalimide with a suitable substrate, in this case, a 4-phenoxybutyl halide.

step1_reagents Potassium Phthalimide + 4-Phenoxybutyl Bromide step1_process Step 1: SN2 Alkylation (DMF, 80°C) step1_reagents->step1_process intermediate N-(4-Phenoxybutyl)phthalimide step1_process->intermediate step2_process Step 2: Hydrazinolysis (EtOH, Reflux) intermediate->step2_process step2_reagents Hydrazine (NH2NH2) step2_reagents->step2_process product This compound step2_process->product side_product Phthalhydrazide (Precipitate) step2_process->side_product

Caption: Workflow for the Gabriel synthesis of this compound.

FAQ 2: My Gabriel synthesis is clean, but the final hydrazinolysis step is slow and gives a difficult-to-filter precipitate. How can I improve this?

Answer: This is a classic challenge with the Gabriel synthesis. The hydrazinolysis step, while effective, produces phthalhydrazide, a precipitate that can sometimes be gelatinous and trap the product, making filtration and purification difficult.[3] The reaction can also require prolonged heating.

Troubleshooting & Optimization Protocol (Ing-Manske Procedure):

The Ing-Manske procedure is the standard and most effective way to cleave the phthalimide.[3] Optimization focuses on ensuring complete reaction and managing the physical form of the byproduct.

Objective: Achieve clean and efficient cleavage of the N-alkylphthalimide intermediate.

  • Solvent Choice: The reaction is typically run in ethanol or methanol. Using a sufficient volume of solvent is key to prevent the phthalhydrazide from forming an unmanageable block.

  • Reaction Time & Temperature: Refluxing is standard. If the reaction is sluggish, ensure your hydrazine is of good quality (e.g., hydrazine monohydrate, ~64%).

  • Workup Strategy:

    • After the reaction is complete (monitored by TLC for the disappearance of the starting phthalimide), cool the mixture to room temperature. The phthalhydrazide should precipitate.

    • Acidify the mixture with dilute HCl. This serves two purposes: it protonates your desired amine product, making it soluble in the aqueous/alcoholic phase, and it helps to granulate the phthalhydrazide precipitate, making it easier to filter.

    • Filter off the solid phthalhydrazide and wash it with a small amount of cold ethanol.

    • Basify the filtrate with aqueous NaOH or K₂CO₃ to a pH > 12 to deprotonate the amine salt.

    • Extract the free primary amine into an organic solvent like dichloromethane or ethyl acetate.

Step-by-Step Protocol for Optimized Hydrazinolysis:

  • Dissolve the N-(4-phenoxybutyl)phthalimide intermediate (1.0 eq) in ethanol (approx. 10 mL per gram of substrate).

  • Add hydrazine monohydrate (1.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Acidify the slurry with 2M HCl until the pH is ~1-2.

  • Filter the white precipitate of phthalhydrazide through a Büchner funnel and wash the solid with cold ethanol.

  • Transfer the filtrate to a separatory funnel and make it basic (pH > 12) by the slow addition of 4M NaOH.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Part 3: The Reductive Amination Route

This route builds the C-N bond directly by reacting 4-phenoxybutanal with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.[5]

FAQ 3: I am attempting a one-pot reductive amination with ammonia and NaBH₃CN, but I am getting significant amounts of the secondary amine bis(4-phenoxybutyl)amine. How do I stop this over-alkylation?

Answer: This is the most common side reaction in reductive aminations aiming for a primary amine. The newly formed primary amine product is nucleophilic and can react with another molecule of the starting aldehyde to form a secondary imine, which is then reduced to the undesired secondary amine.[10]

Aldehyde 4-Phenoxybutanal PrimaryImine Primary Imine Aldehyde->PrimaryImine + NH3 - H2O SecondaryImine Secondary Imine Aldehyde->SecondaryImine Ammonia Ammonia (NH3) Ammonia->PrimaryImine PrimaryAmine This compound (Desired Product) PrimaryImine->PrimaryAmine + [H] PrimaryAmine->SecondaryImine + Aldehyde - H2O SecondaryAmine bis(4-phenoxybutyl)amine (Side Product) SecondaryImine->SecondaryAmine + [H] ReducingAgent [H] ReducingAgent->PrimaryAmine ReducingAgent->SecondaryAmine

Caption: Mechanism of over-alkylation in reductive amination.

Troubleshooting & Optimization Protocol:

The key to preventing over-alkylation is to use a large excess of the ammonia source and to control the addition of the reducing agent.

Objective: Maximize the formation of the primary amine by kinetically favoring the reaction of the aldehyde with ammonia over its reaction with the product amine.

ParameterRecommendation to Minimize Over-AlkylationRationale
Amine Source Use a large excess of the ammonia source (e.g., ammonium acetate, or a solution of ammonia in methanol). A 10-20 fold excess is recommended.Le Châtelier's principle. A high concentration of ammonia statistically favors the formation of the primary imine over the secondary imine, as the aldehyde is more likely to encounter an ammonia molecule than a product amine molecule.
Reducing Agent Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5]These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but readily reduce the protonated imine intermediate. This allows the imine formation to reach equilibrium before significant reduction occurs.
pH Control Maintain a weakly acidic pH (around 5-6).Imine formation is acid-catalyzed but requires the amine to be in its free base form to be nucleophilic. A weakly acidic pH is the optimal compromise to facilitate both imine formation and subsequent reduction.[7]
Reaction Mode Add the aldehyde slowly to the mixture of the ammonia source and the reducing agent.This strategy ensures that the aldehyde concentration is always low, minimizing the chance of it reacting with the primary amine product.

Step-by-Step Protocol for Selective Primary Amine Synthesis:

  • In a round-bottom flask, dissolve ammonium acetate (10 eq) in methanol.

  • Add sodium cyanoborohydride (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve 4-phenoxybutanal (1.0 eq) in a minimal amount of methanol.

  • Using a syringe pump, add the aldehyde solution dropwise to the stirred methanol mixture over 2-3 hours at room temperature.

  • Allow the reaction to stir overnight.

  • Quench the reaction by the slow addition of 2M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Make the remaining aqueous solution basic (pH > 12) with 4M NaOH and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be purified by distillation or chromatography.

References

Technical Support Center: Scaling Up 4-Phenoxybutan-1-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 4-Phenoxybutan-1-amine. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in overcoming common challenges encountered during the production of this key chemical intermediate.

Introduction to this compound Synthesis

This compound is a valuable primary amine used in the synthesis of various pharmaceutical compounds. Its production, particularly at a larger scale, presents a unique set of challenges that require careful consideration of reaction conditions, byproduct formation, and purification strategies. This guide will explore the most common synthetic routes and provide practical solutions to potential scale-up issues.

Common Synthetic Routes and Scale-Up Considerations

The synthesis of primary amines like this compound can be approached through several methods, each with its own advantages and disadvantages, especially when considering industrial-scale production.[1][2] The two most relevant routes for this target molecule are the Gabriel synthesis and reductive amination.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines while avoiding the over-alkylation issues common with direct alkylation of ammonia.[3][4][5][6] This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.[3][5]

Troubleshooting and FAQs: Gabriel Synthesis

Q1: I am observing low yields in the initial N-alkylation step. What are the likely causes and how can I improve it?

A1: Low yields in the N-alkylation of potassium phthalimide with 1-bromo-4-phenoxybutane can stem from several factors:

  • Incomplete deprotonation of phthalimide: Ensure your phthalimide is fully converted to the potassium salt. The pKa of phthalimide is approximately 8.3, so a sufficiently strong base is required.[3][6] While potassium hydroxide can be used, potassium hydride (KH) is a common and effective choice.[3]

  • Poor quality of the alkyl halide: The 1-bromo-4-phenoxybutane starting material should be pure and free of elimination byproducts (e.g., 4-phenoxy-1-butene).

  • Suboptimal reaction conditions: The choice of solvent and temperature is critical. Aprotic polar solvents like DMF or DMSO are generally effective for S_N2 reactions. The reaction temperature should be carefully optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Side reactions: At elevated temperatures, elimination reactions can compete with the desired substitution, reducing the yield of the N-alkylated phthalimide.

Q2: The final deprotection step with hydrazine is messy and the product is difficult to isolate. Are there cleaner alternatives?

A2: The use of hydrazine to cleave the N-alkylated phthalimide is a common procedure, but the resulting phthalhydrazide precipitate can complicate product isolation.[5][7]

  • Ing-Manske Procedure: This refers to the hydrazinolysis method. While effective, the phthalhydrazide byproduct can be difficult to filter and wash completely, leading to product loss.

  • Acidic Hydrolysis: An alternative is to use strong acidic conditions (e.g., refluxing with aqueous HCl or HBr) to hydrolyze the imide.[5] However, this method can be harsh and may not be suitable if other acid-sensitive functional groups are present.

  • Alternative Reagents: For large-scale operations, exploring alternative Gabriel reagents that allow for milder deprotection conditions might be beneficial.[5]

Reductive Amination

Reductive amination is a versatile and widely used method for amine synthesis, offering a more direct route from a carbonyl compound.[8][9][10] For this compound, this would involve the reaction of 4-phenoxybutanal with ammonia, followed by reduction of the intermediate imine.[11][12]

Troubleshooting and FAQs: Reductive Amination

Q1: My reductive amination is producing significant amounts of the secondary amine bis(4-phenoxybutyl)amine. How can I improve the selectivity for the primary amine?

A1: The formation of secondary amines is a common side reaction in reductive amination with ammonia.[12] This occurs when the newly formed primary amine reacts with another molecule of the starting aldehyde. To favor the formation of the primary amine:

  • Use a large excess of ammonia: This shifts the equilibrium towards the formation of the primary imine and minimizes the reaction between the product amine and the aldehyde.

  • Control the addition of the reducing agent: Adding the reducing agent portion-wise or slowly can help to reduce the imine as it is formed, keeping the concentration of the primary amine product low during the reaction.

  • Choice of reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their ability to selectively reduce imines in the presence of aldehydes.[8]

  • Catalytic Hydrogenation: Using a heterogeneous catalyst (e.g., Ni, Pd/C) with hydrogen gas and ammonia can also be highly selective for primary amine formation under optimized conditions.[13]

Q2: What are the best practices for handling and purifying the final this compound product at scale?

A2: this compound is a liquid with a relatively high boiling point, which influences the choice of purification method.

  • Extraction: After quenching the reaction, a standard aqueous workup with extraction into a suitable organic solvent is the first step. Be mindful of the basic nature of the amine; adjusting the pH can facilitate separation.

  • Distillation: Vacuum distillation is the most common and scalable method for purifying liquid amines. Careful control of pressure and temperature is necessary to avoid decomposition.

  • Crystallization of a Salt: For pharmaceutical applications requiring high purity, the amine can be converted to a salt (e.g., hydrochloride or maleate), which can then be purified by crystallization. The pure amine can be liberated by treatment with a base.

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory or plant conditions.

Step 1: N-Alkylation of Potassium Phthalimide

  • To a stirred suspension of potassium phthalimide (1.1 eq) in anhydrous DMF, add 1-bromo-4-phenoxybutane (1.0 eq).

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or HPLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain N-(4-phenoxybutyl)phthalimide.

Step 2: Hydrazinolysis

  • Suspend the N-(4-phenoxybutyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) and reflux the mixture.

  • A thick white precipitate of phthalhydrazide will form. Monitor the reaction for the disappearance of the starting material.

  • Cool the mixture and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Treat the residue with aqueous NaOH to liberate the free amine, then extract with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

  • Purify by vacuum distillation.

Protocol 2: Reductive Amination of 4-Phenoxybutanal

This one-pot procedure is designed for efficiency and is amenable to scale-up.[9]

  • Dissolve 4-phenoxybutanal (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (7N, 10 eq) and stir at room temperature.

  • After 1-2 hours (for imine formation), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 20 °C.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation.

Data Summary

ParameterGabriel SynthesisReductive Amination
Starting Materials Phthalimide, 1-bromo-4-phenoxybutane4-Phenoxybutanal, Ammonia
Key Reagents Potassium hydride, Hydrazine hydrateSodium borohydride
Typical Yield 60-75%70-85%
Key Byproducts PhthalhydrazideBis(4-phenoxybutyl)amine
Purification Filtration, Extraction, DistillationExtraction, Distillation
Scale-Up Pros Avoids over-alkylationOne-pot procedure, higher atom economy
Scale-Up Cons Solid handling (phthalhydrazide), harsh deprotectionControl of selectivity, handling of ammonia

Visualizing the Workflow

Gabriel Synthesis Workflow

Gabriel Synthesis Workflow A Phthalimide Deprotonation B N-Alkylation with 1-bromo-4-phenoxybutane A->B Potassium Phthalimide C Hydrazinolysis B->C N-(4-phenoxybutyl)phthalimide D Acidification & Filtration C->D Amine & Phthalhydrazide E Basification & Extraction D->E Amine Hydrochloride F Purification (Vacuum Distillation) E->F Crude Amine G This compound F->G Pure Product

Caption: Workflow for the Gabriel synthesis of this compound.

Troubleshooting Reductive Amination Selectivity

Troubleshooting Reductive Amination Start Low Primary Amine Selectivity? ExcessAmmonia Increase Excess of Ammonia Start->ExcessAmmonia Yes CheckPurity Analyze Aldehyde Purity Start->CheckPurity Also consider SlowAddition Slow/Portion-wise Addition of Reducing Agent ExcessAmmonia->SlowAddition ChangeReductant Switch to NaBH3CN or NaBH(OAc)3 SlowAddition->ChangeReductant CatalyticRoute Consider Catalytic Hydrogenation ChangeReductant->CatalyticRoute Outcome Improved Selectivity CatalyticRoute->Outcome CheckPurity->ExcessAmmonia

References

stability and storage conditions for 4-Phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Phenoxybutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we move beyond generic storage instructions to provide a deeper understanding of the molecule's characteristics, enabling you to make informed decisions during your experiments.

Part 1: Understanding the Stability of this compound

This compound is a primary amine and a phenoxy ether. This bifunctional nature dictates its stability profile and potential degradation pathways. Understanding these intrinsic properties is the first step toward proper handling and storage.

Key Molecular Features and Stability Concerns:
  • Primary Amine Group (-NH₂): This is the most reactive site on the molecule. Primary amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metals. They can also react with atmospheric carbon dioxide to form carbamates.

  • Ether Linkage (-O-): The ether bond is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, though this typically requires elevated temperatures.

  • Phenoxy Group: The aromatic ring is relatively stable but can undergo hydroxylation in certain metabolic or oxidative environments.

Summary of Recommended Storage Conditions

For optimal stability, this compound should be stored under controlled conditions to minimize degradation.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the primary amine group.
Light Amber Vial/Dark PlaceProtects against light-induced degradation.
Container Tightly SealedPrevents exposure to atmospheric moisture and CO₂.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the handling and use of this compound.

Q1: I received this compound as a liquid at room temperature. Should I freeze it for long-term storage?

A1: While some laboratories default to freezing all chemicals, for this compound, refrigeration at 2-8°C is generally sufficient and preferred.[1] Freezing and thawing cycles can introduce moisture condensation, which can be detrimental to the compound. If long-term storage (greater than one year) is anticipated, aliquoting the neat material into smaller, tightly sealed vials under an inert atmosphere before refrigeration is the best practice.

Q2: My stock solution of this compound has turned a pale yellow color over time. What could be the cause?

A2: A color change to yellow or brown is a common indicator of amine oxidation. This is often due to prolonged exposure to air. While a slight color change may not significantly impact the purity for some applications, it is a sign of degradation. It is recommended to use freshly prepared solutions whenever possible and to store stock solutions under an inert gas headspace.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound. Could this be degradation?

A3: Yes, unexpected peaks are a strong indication of degradation or the presence of impurities. Based on the structure of this compound, potential degradation products could include:

  • Oxidation products: Such as the corresponding N-oxide.[2]

  • Products of reaction with CO₂: Formation of carbamates.

  • Hydrolysis products: Phenol and 4-aminobutanol, though this is less likely under normal conditions.[2]

To troubleshoot, you can perform a forced degradation study to identify the retention times of potential degradation products.

Q4: How should I prepare my stock solutions to ensure maximum stability?

A4: Use a high-purity, anhydrous solvent. If the compound is soluble, a non-protic solvent like anhydrous acetonitrile or DMSO is a good choice. After dissolving the compound, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly. Store the solution at 2-8°C and protect it from light.

Part 3: Experimental Protocols and Workflows

Protocol 1: Aliquoting for Long-Term Storage

This protocol is designed to preserve the integrity of a new bottle of this compound.

Materials:

  • Stock bottle of this compound

  • Multiple small, amber glass vials with PTFE-lined caps

  • Pipettes and sterile tips

  • Inert gas (Argon or Nitrogen) source with a delivery tube

  • Parafilm

Procedure:

  • Preparation: Work in a clean, dry area, preferably in a fume hood with good ventilation.

  • Inert Atmosphere: Gently flush the inside of the new stock bottle and the smaller aliquot vials with inert gas for 10-15 seconds.

  • Dispensing: Carefully pipette the desired amount of this compound into each of the smaller vials.

  • Purging: Before sealing, flush the headspace of each small vial with the inert gas for another 5-10 seconds.

  • Sealing: Immediately and tightly cap each vial. For an extra layer of protection, wrap the cap and neck of the vial with Parafilm.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration (if in solution), and date. Store at 2-8°C in a dark location.

Workflow for Troubleshooting Compound Instability

This workflow provides a logical sequence of steps to investigate and resolve suspected degradation of this compound.

Stability_Troubleshooting Troubleshooting Workflow for this compound Stability A Suspected Degradation (e.g., color change, unexpected peaks) B Review Storage and Handling History A->B C Analyze a Freshly Prepared Sample B->C D Compare Analytical Data (e.g., HPLC, LC-MS) C->D E Data Matches Historical Data? D->E F Issue Likely with Old Sample or Storage Conditions. Discard old sample and review protocols. E->F Yes G Issue Persists with Fresh Sample. E->G No H Investigate Experimental Conditions (e.g., pH, temperature, reactive reagents) G->H I Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) H->I J Identify Degradants and Unstable Conditions. Modify experimental protocol accordingly. I->J

Caption: Decision workflow for investigating suspected compound degradation.

Part 4: Potential Degradation Pathways

Understanding the likely chemical transformations that this compound can undergo is crucial for interpreting unexpected results and for designing robust experiments.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_main cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Harsh Conditions) cluster_co2 Reaction with CO2 Compound This compound N_Oxide N-Oxide Derivative Compound->N_Oxide [O₂] Imine Imine Intermediate Compound->Imine [O₂] Phenol Phenol Compound->Phenol H₃O⁺ / Δ AminoButanol 4-Aminobutanol Compound->AminoButanol H₃O⁺ / Δ Carbamate Carbamate Salt Compound->Carbamate CO₂

Caption: Likely degradation pathways for this compound under various conditions.

References

preventing degradation of 4-Phenoxybutan-1-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, this Technical Support Center guide is designed for professionals in research and drug development who work with 4-Phenoxybutan-1-amine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to proactively manage the stability of this compound in your experiments. The inherent reactivity of the primary amine and the phenoxy ether linkage necessitates a careful and informed approach to handling and storage.

This guide is structured to address your challenges directly, from foundational questions to in-depth troubleshooting of unexpected experimental outcomes.

Frequently Asked Questions (FAQs): Core Stability Concepts

This section addresses the most common initial questions regarding the handling of this compound.

Q1: What are the primary chemical liabilities of this compound that lead to its degradation in solution?

A1: The structure of this compound contains two key functional groups susceptible to degradation: a primary amine and a phenoxy ether. The primary degradation pathways are:

  • Oxidative Degradation : The primary amine is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.[1][2] This can lead to the formation of N-oxides, imines, or even cleavage of the C-N bond, resulting in a complex mixture of byproducts and a visible color change in the solution.[3][4] Arylamines are particularly known to become colored upon storage due to atmospheric oxidation.[5]

  • pH-Dependent Hydrolysis : The phenoxy ether linkage, while generally more stable than an ester, can undergo cleavage under harsh acidic or basic conditions, especially when combined with elevated temperatures.[6][7] Extreme pH can also negatively affect the stability of the phenoxy group itself.[8][9]

  • Photodegradation : Aromatic compounds, including the phenoxy group, can absorb UV or high-intensity visible light. This energy can initiate radical reactions, leading to bond cleavage and the formation of various degradation products.[10][11][]

  • Thermal Degradation : Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, leading to fragmentation of the molecule.[2][6]

Q2: How does the pH of my solution critically impact the stability of this compound?

A2: The pH is one of the most critical factors governing the stability of this molecule for two main reasons:

  • Amine Group Reactivity : In acidic conditions (pH < ~9.5), the primary amine group will be protonated to form an ammonium salt (-NH3+). This protonated form is significantly less nucleophilic and therefore much less susceptible to oxidation compared to the free base (-NH2). Maintaining a slightly acidic pH can be a key strategy to prevent oxidative degradation.

  • Phenoxy Group Stability : While stable under neutral and moderately acidic conditions, the phenoxy group can be compromised at extreme pH values.[13] Highly alkaline conditions can promote the degradation of phenolic compounds, and strongly acidic conditions coupled with heat can catalyze the hydrolysis of the ether linkage.[7][8] Therefore, a pH range of 4-7 is generally recommended for optimal stability.[13]

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: To maximize the shelf-life of your solution, you must mitigate the risks of oxidation, photodegradation, and thermal stress. The ideal conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation reactions.[14]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation of the amine group.[15]
Light Amber Glass Vial / Protect from LightPrevents light-induced photochemical reactions and photodegradation.[]
Container Tightly Sealed, Compatible Material (Glass, HDPE)Prevents solvent evaporation and exposure to atmospheric oxygen and moisture.[14][16]
pH (if aqueous) pH 4-7Keeps the amine protonated to protect against oxidation while avoiding harsh conditions that could cleave the ether bond.[13]

Q4: Can my choice of solvent directly cause degradation?

A4: Absolutely. Certain common laboratory solvents can be problematic. The most significant concern is the presence of peroxide impurities, which are potent oxidizing agents. Ethers like Tetrahydrofuran (THF) and Dioxane are notorious for forming peroxides upon storage in the presence of air and light. Using such solvents without purification can rapidly degrade the amine functionality. Always use fresh, high-purity, or peroxide-tested solvents. When possible, choose deoxygenated solvents to further minimize oxidative risk.

Troubleshooting Guide: Diagnosing Degradation in Your Experiments

This section is designed to help you identify the cause of specific issues you may encounter.

Issue 1: My solution of this compound has turned yellow or brown.

  • Most Likely Cause : This is a classic sign of oxidation . The primary amine group has likely been oxidized by atmospheric oxygen. This process can be accelerated by exposure to light or the presence of trace metal ion contaminants. Arylamines are well-known to form colored products upon oxidation.[5]

  • Troubleshooting Steps :

    • Review Preparation Protocol : Was the solvent deoxygenated before use? Was the solution prepared and stored under an inert atmosphere (e.g., nitrogen or argon)?

    • Check Solvent Purity : If you used an ether-based solvent like THF, test it for peroxides. Peroxide contamination is a common cause of rapid oxidation.

    • Confirm Storage : Was the solution rigorously protected from light? Was the container sealed tightly?[16]

    • Corrective Action : Prepare a fresh solution using a high-purity solvent that has been sparged with nitrogen or argon for 15-30 minutes. Store the new solution in an amber vial under an inert atmosphere at 2-8°C.

Issue 2: My HPLC/LC-MS analysis shows multiple unexpected peaks that grow over time.

  • Most Likely Cause : You are observing the formation of degradation products . The identity of these peaks depends on the specific stressor (e.g., oxygen, light, heat, or extreme pH).

  • Troubleshooting Workflow :

DegradationPathways cluster_molecule This compound Structure cluster_stressors Stress Factors cluster_products Potential Degradation Products mol P1 N-Oxide / Imine (Oxidative Products) P2 Phenol + 4-Aminobutanol (Hydrolysis Products) P3 Ring-Modified Species (Photolytic Products) O2 Oxygen (O₂) O2->P1 Oxidation H3O Acid/Base (H₃O⁺/OH⁻) + Heat H3O->P2 Hydrolysis HV Light (hν) HV->P3 Photolysis

References

Technical Support Center: A Guide to Handling Hygroscopic 4-Phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Phenoxybutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. As a primary amine with a phenoxy moiety, this compound is a valuable building block, particularly in the synthesis of pharmacologically active molecules like selective serotonin reuptake inhibitors (SSRIs)[1].

However, its utility is matched by a key handling challenge: its hygroscopic nature. The primary amine functional group readily forms hydrogen bonds with atmospheric moisture, leading to water absorption. This seemingly minor issue can have significant consequences on experimental outcomes, from compromising reagent integrity and stoichiometry to causing unpredictable side reactions and jeopardizing reproducibility.

This document provides a comprehensive, question-and-answer-based guide to mitigate these challenges. It combines theoretical explanations with field-proven protocols to ensure your experiments are both safe and successful.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly makes this compound hygroscopic?

A: The hygroscopicity of this compound stems from the chemical nature of its primary amine (-NH₂) group. The nitrogen atom possesses a lone pair of electrons and is bonded to two hydrogen atoms. This configuration allows it to act as both a hydrogen bond acceptor (via the lone pair) and a hydrogen bond donor (via the N-H bonds)[2][3]. Atmospheric water (H₂O) is a polar molecule that readily engages in hydrogen bonding. When exposed to air, molecules of this compound on the surface will attract and bind with water molecules, effectively pulling moisture into the bulk material[4]. This process, known as hydration, can alter the chemical's physical and reactive properties[5].

Q2: How should I properly store this compound to prevent water absorption?

A: Proper storage is the first and most critical line of defense against moisture contamination.

  • Primary Container: The compound should be stored in its original, tightly sealed container. For reagents packaged under an inert atmosphere (e.g., in bottles with a Sure/Seal™ septum cap), this seal should be maintained diligently[6].

  • Inert Atmosphere: After first use, it is best practice to blanket the remaining reagent with a dry, inert gas like nitrogen or argon before resealing. This displaces the moist air in the headspace of the container.

  • Secondary Containment: For long-term storage, placing the primary container inside a desiccator cabinet containing an active desiccant (e.g., Drierite™ or silica gel) provides an additional protective layer.

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][8].

Q3: My experiment is giving poor yields. How can I tell if my this compound has been compromised by moisture?

A: Diagnosing moisture contamination can range from simple observation to analytical testing.

  • Visual Inspection: Anhydrous this compound should be a clear, colorless to light yellow liquid[9]. The presence of cloudiness, haze, or the formation of a separate phase or precipitate can indicate significant water absorption and the potential formation of hydrates.

  • Reaction Performance: The most common indicator is a decline in experimental performance. Poor reproducibility, lower-than-expected yields, or the appearance of unexpected byproducts in reactions where the amine is a nucleophile are strong signs that its reactivity has been compromised.

  • Definitive Analysis (Karl Fischer Titration): The gold standard for quantifying water content in organic liquids is coulometric Karl Fischer titration[10]. This method provides a precise measurement of water content in parts-per-million (ppm) and is the most reliable way to confirm if your reagent meets the specifications required for your reaction.

  • Spectroscopic Clues: While less quantitative, spectroscopic methods can offer hints. In an Infrared (IR) spectrum, significant water content may appear as a broad absorption band around 3200-3500 cm⁻¹. In ¹H NMR, a broad, D₂O-exchangeable peak may be more pronounced than expected.

Q4: What are the specific chemical consequences of using "wet" this compound in an experiment?

A: The presence of water can disrupt your reaction chemistry in several ways:

  • Reduced Nucleophilicity: As a base, the amine can be protonated by water to form its corresponding ammonium ion (R-NH₃⁺)[2]. This protonated form is no longer nucleophilic and will not participate in desired reactions, such as acylation or alkylation, leading to reduced yields[11][12].

  • Inaccurate Stoichiometry: When you weigh a hydrated sample, you are weighing both the amine and an unknown amount of water. This leads to an inaccurate molar quantity of the amine being added to the reaction, throwing off the stoichiometry and potentially leaving starting materials unreacted.

  • Competing Side Reactions: Water itself can act as a nucleophile in many reactions, competing with the amine and leading to undesired hydrolysis byproducts. This is particularly problematic in reactions involving highly electrophilic reagents like acid chlorides or anhydrides.

  • Incompatibility with Reagents: Many organometallic reagents (e.g., Grignards, organolithiums) and hydrides (e.g., NaH, LiAlH₄) react violently and exothermically with even trace amounts of water, which can quench the reagent, halt the reaction, and create a significant safety hazard[13][14].

Section 2: Troubleshooting Guide

Symptom Potential Cause (Moisture-Related) Recommended Solution
Low or No Reaction Yield The amine has absorbed water, reducing its nucleophilicity via protonation. The actual molar amount of amine added was lower than calculated due to the mass of water.Use a fresh, unopened bottle of the amine. If not possible, dry the existing stock using the protocol below (Section 3, Protocol 2) and re-attempt the reaction. Verify the water content using Karl Fischer titration.
Formation of Unexpected Byproducts Water is acting as a competing nucleophile, leading to hydrolysis of electrophilic starting materials or intermediates.Ensure all reagents, solvents, and glassware are rigorously dried. Handle the amine under a strict inert atmosphere (see Section 3, Protocol 1).
Poor Experimental Reproducibility The water content of the amine varies between experiments due to inconsistent handling or storage, leading to inconsistent results.Standardize the handling procedure for all moisture-sensitive reagents. Implement the inert atmosphere techniques described in Protocol 1 for all experiments.
Reagent Appears Cloudy or Hazy Significant water absorption has occurred, potentially leading to the formation of insoluble hydrates or phase separation.Do not use the reagent. It is significantly compromised. If the material is valuable, it may be possible to purify it by drying and distillation, but using a fresh lot is highly recommended.

Section 3: Core Experimental Protocols

Protocol 1: Safe Handling and Dispensing Under an Inert Atmosphere

This protocol describes the standard technique for transferring a moisture-sensitive liquid like this compound from a Sure/Seal™ bottle to a reaction flask.

A. Glassware and Syringe Preparation:

  • All glassware for the reaction (flask, stir bar, etc.) must be rigorously dried by heating in an oven (>125 °C) overnight or by flame-drying under vacuum[6][15].

  • Allow the hot glassware to cool to room temperature in a desiccator or under a stream of dry inert gas (nitrogen or argon).

  • Dry the syringe and needle to be used for the transfer in an oven. After cooling, flush the syringe with inert gas at least 10 times to remove any residual air and moisture[6].

B. Inert Atmosphere Setup:

  • Assemble the reaction flask and equip it with a rubber septum.

  • Insert a needle connected to an inert gas source (e.g., a balloon filled with nitrogen or a Schlenk line) through the septum to create a positive pressure of inert gas inside the flask[16].

  • Insert a second, "vent" needle to allow the air inside the flask to be displaced. After flushing for several minutes, remove the vent needle.

C. Reagent Transfer:

  • Puncture the septum of the this compound bottle with the inert gas needle to slightly pressurize the bottle.

  • Insert the clean, dry syringe needle through the septum into the bottle, ensuring the needle tip is below the liquid level.

  • Allow the positive pressure in the bottle to slowly fill the syringe to a volume slightly greater than what is required. Do not pull back on the plunger , as this can create gas bubbles and cause leaks[6].

  • Remove any gas bubbles by inverting the syringe and carefully pushing the bubbles back into the bottle's headspace. Adjust the volume to the exact amount required.

  • Withdraw the needle until its tip is in the headspace and pull a small "buffer" of inert gas (~0.2 mL) into the syringe[16][17]. This prevents the reactive liquid in the needle from being exposed to air during transfer.

  • Withdraw the syringe from the reagent bottle and quickly insert it through the septum of the reaction flask.

  • First, inject the inert gas buffer, then slowly dispense the liquid amine into the reaction mixture.

  • Remove the syringe and clean it immediately by rinsing with a suitable anhydrous solvent.

Protocol 2: Drying this compound Prior to Use

If you suspect your amine is wet, it can be dried using a suitable desiccant followed by distillation or filtration.

Materials:

  • This compound (suspected to be wet)

  • Anhydrous desiccant (e.g., potassium hydroxide (KOH) pellets, calcium hydride (CaH₂ powder))

  • Round-bottom flask and magnetic stir bar

  • Distillation apparatus or filtration setup (cannula or filter funnel)

  • Inert atmosphere setup

Procedure:

  • Safety First: Calcium hydride (CaH₂) reacts with water to produce flammable hydrogen gas. Potassium hydroxide (KOH) is highly corrosive. Perform all steps in a well-ventilated fume hood and wear appropriate PPE.

  • Place the this compound in a dry round-bottom flask with a stir bar.

  • Under a flow of inert gas, add the desiccant. For KOH, use several pellets. For CaH₂, add it portion-wise until hydrogen evolution ceases (typically 5-10% w/v)[18][19].

  • Stir the mixture at room temperature overnight under a positive pressure of inert gas.

  • Option A (Distillation - Recommended): Assemble a distillation apparatus that has been oven or flame-dried. Distill the amine away from the desiccant under atmospheric or reduced pressure. Collect the fraction boiling at the correct temperature (Boiling Point: ~271.8 °C at 760 mmHg)[20].

  • Option B (Decanting/Cannula Transfer): If distillation is not feasible, you can carefully transfer the dry amine away from the solid desiccant using a syringe or a double-tipped needle (cannula) under an inert atmosphere.

  • Store the freshly dried amine over activated 3Å or 4Å molecular sieves in a tightly sealed flask under an inert atmosphere[19].

Section 4: Visual Guides & Data

Diagrams

G Workflow: Inert Atmosphere Transfer of this compound cluster_prep Preparation cluster_setup Setup cluster_transfer Transfer Dry_Glassware 1. Oven/Flame-Dry Reaction Glassware Dry_Syringe 2. Oven-Dry & Flush Syringe with N₂ Assemble_Flask 3. Assemble Flask with Septum Dry_Syringe->Assemble_Flask Flush_Flask 4. Flush Flask with Inert Gas (N₂) Assemble_Flask->Flush_Flask Pressurize 5. Pressurize Reagent Bottle with N₂ Flush_Flask->Pressurize Withdraw 6. Withdraw Reagent via Syringe Pressurize->Withdraw Buffer 7. Pull Inert Gas Buffer into Syringe Withdraw->Buffer Inject 8. Inject into Reaction Flask Buffer->Inject

Caption: Inert atmosphere transfer workflow.

G Consequences of Moisture Contamination cluster_outcomes Negative Outcomes Amine This compound (R-NH₂) Protonation Protonation: Inactive Ammonium Salt (R-NH₃⁺) Amine->Protonation Water Water (H₂O) Water->Protonation Stoichiometry Inaccurate Stoichiometry: Incorrect Molar Ratio Water->Stoichiometry Side_Reaction Side Reactions: Hydrolysis of Reagents Water->Side_Reaction

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Phenoxybutan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 4-phenoxybutan-1-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this versatile molecular scaffold. The inherent flexibility of the butyl chain and the electronic effects of the phenoxy group often lead to complex and overlapping signals in NMR spectra. This resource provides expert-driven FAQs, troubleshooting protocols, and advanced analytical strategies to navigate these complexities with confidence.

Section 1: Foundational Spectral Analysis

Before troubleshooting, it is crucial to understand the expected NMR spectrum of the parent compound, this compound. The flexible four-carbon chain and the aromatic ring present distinct, yet often interacting, spin systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three main regions: the aromatic protons, the protons on the carbon adjacent to the oxygen (O-CH₂), the protons on the carbon adjacent to the nitrogen (N-CH₂), and the two central methylene groups of the butyl chain.

Caption: Labeled structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton LabelApprox. Chemical Shift (ppm)MultiplicityIntegrationKey Influences
H-para (H-p) ~6.90 - 7.00Triplet (t)1HShielded by phenoxy oxygen.
H-meta (H-m) ~7.25 - 7.35Triplet of doublets (td) or multiplet (m)2HStandard aromatic region.
H-ortho (H-o) ~6.85 - 6.95Doublet (d)2HShielded by phenoxy oxygen.
H-4 (O-CH₂) ~3.95 - 4.05Triplet (t)2HDeshielded by adjacent oxygen.
H-1 (N-CH₂) ~2.70 - 2.80Triplet (t)2HDeshielded by adjacent nitrogen.
H-2 & H-3 ~1.60 - 1.90Multiplet (m)4HOverlapping signals due to similar environments.
-NH₂ ~1.40 (variable)Broad singlet (br s)2HProne to chemical exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is generally simpler, with distinct signals for each carbon. However, correct assignment, especially for the aromatic carbons, requires careful analysis or 2D NMR.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon LabelApprox. Chemical Shift (ppm)Notes
C-ipso ~159.0Quaternary carbon attached to oxygen.
C-para ~121.0
C-meta ~129.5
C-ortho ~114.5
C-4 (O-CH₂) ~67.5Deshielded by oxygen.
C-1 (N-CH₂) ~41.5Deshielded by nitrogen.
C-2 ~29.5
C-3 ~26.0

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are the signals for the central methylene protons (H-2 and H-3) a complex, unresolved multiplet?

A1: This is a classic issue for flexible alkyl chains.[1] The chemical environments of H-2 and H-3 are very similar, causing their signals to overlap significantly. Furthermore, they are coupled to each other and their respective neighbors (H-1 and H-4), resulting in complex splitting patterns that are difficult to resolve in a standard 1D ¹H NMR spectrum. This phenomenon is exacerbated in derivatives where conformational flexibility is reduced, which can make the protons diastereotopic and even more complex.

Q2: The chemical shift of my -NH₂ protons is different from the table, and the peak is very broad. Why?

A2: The chemical shift and shape of amine (-NH₂) protons are highly dependent on several factors:

  • Solvent: In aprotic solvents like CDCl₃, hydrogen bonding is minimal, and the peak can be broad. In hydrogen-bond-accepting solvents like DMSO-d₆, the peak becomes sharper and shifts downfield (often δ > 3 ppm) due to stronger hydrogen bonding.

  • Concentration: At higher concentrations, intermolecular hydrogen bonding increases, which can broaden the signal and shift it downfield.

  • Temperature: Increasing the temperature can disrupt hydrogen bonding and increase the rate of chemical exchange, often sharpening the signal.

  • Proton Exchange: Amine protons can exchange with acidic protons (like trace water) in the solvent. This rapid exchange averages the chemical environment and leads to a broad singlet.[2]

Q3: How can I confirm the identity of the -NH₂ peak?

A3: The most reliable method is a "D₂O shake."[2] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The labile -NH₂ protons will exchange with deuterium, and since deuterium is not observed in ¹H NMR, the -NH₂ peak will disappear or significantly diminish in intensity.

Experimental Protocol: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of D₂O to the tube.

  • Cap the tube and invert it several times to mix thoroughly.

  • Re-insert the sample and acquire another ¹H NMR spectrum using the same parameters.

  • Compare the two spectra. The peak corresponding to the amine protons will have vanished in the second spectrum.

Section 3: Troubleshooting Complex Spectra

When standard 1D NMR is insufficient, a logical, stepwise approach is required to deconvolute the spectrum.

Caption: Troubleshooting workflow for NMR spectral analysis.

Problem 1: Unassignable Overlapping Aliphatic Signals

Cause: The signals for H-1, H-2, H-3, and H-4 are crowded, making it impossible to confirm the butyl chain's integrity through simple multiplicity analysis.

Solution: 2D COSY (Correlation Spectroscopy)

Expertise & Causality: A COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[3][4] It generates a 2D map where the diagonal shows the normal 1D spectrum, and off-diagonal "cross-peaks" connect coupled protons. This allows you to walk along the carbon chain, definitively linking adjacent methylene groups even when their signals are overlapped.

Self-Validating Protocol: Acquiring a gCOSY Spectrum

  • Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) in 0.5-0.6 mL of a deuterated solvent. A higher concentration improves the signal-to-noise ratio for this relatively quick experiment.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Obtain a standard, high-quality 1D ¹H spectrum and correctly reference it. Note the spectral width (e.g., from -1 to 10 ppm).

  • Experiment Selection: Load a standard gradient-selected COSY (gCOSY) experiment parameter set.

  • Key Parameters:

    • Spectral Width (SW): Use the same spectral width as your 1D ¹H spectrum in both dimensions (F1 and F2).

    • Number of Scans (NS): Typically 2 to 8 scans per increment are sufficient.

    • Number of Increments (F1 dimension): Use 256 or 512 increments for good resolution.

  • Acquisition: Start the experiment. A standard gCOSY experiment is usually completed in 15-60 minutes.

  • Processing & Interpretation:

    • Apply a sine-bell or similar window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase the spectrum.

    • Look for cross-peaks. For this compound, you should see a cross-peak connecting H-4 (~4.0 ppm) to H-3 (~1.8 ppm). Then, find the H-3 signal on the diagonal and look for its cross-peak to H-2 (~1.7 ppm). Finally, trace the connectivity from H-2 to H-1 (~2.7 ppm). This confirms the entire O-CH₂(4)-CH₂(3)-CH₂(2)-CH₂(1)-N spin system.

Problem 2: Ambiguous Aromatic and Quaternary Carbon Assignments

Cause: While the aromatic protons and carbons give signals, definitively assigning them (ortho, meta, para, ipso) and connecting them to the rest of the molecule can be challenging, especially in substituted derivatives.

Solution: 2D HMBC (Heteronuclear Multiple Bond Correlation)

Expertise & Causality: An HMBC experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[5][6] This is incredibly powerful for piecing together molecular fragments. It allows you to see which protons are near which carbons, confirming connectivity across quaternary centers and from the aliphatic chain to the aromatic ring.

Key Correlations to Look For:

  • H-4 to C-ipso: The protons on the methylene group attached to the phenoxy oxygen (H-4) should show a cross-peak to the aromatic carbon also attached to that oxygen (C-ipso, ~159.0 ppm). This is a key correlation that connects the aliphatic chain to the aromatic ring.

  • H-4 to C-ortho: A weaker 3-bond correlation from H-4 to the ortho carbons of the phenoxy ring may also be visible.

  • H-ortho to C-ipso and C-meta: The ortho protons will show correlations to their neighboring carbons, helping to confirm their assignment.

Problem 3: Differentiating Between Isomeric Derivatives

Cause: You have synthesized a derivative, for example, by adding a substituent to the phenoxy ring, but you are unsure of its position (e.g., ortho- vs. meta- vs. para-substitution).

Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Expertise & Causality: A NOESY experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.[3] This is based on the Nuclear Overhauser Effect (NOE). By observing NOE cross-peaks, you can determine the spatial proximity of different parts of the molecule.

Application Example: Imagine you have a methyl group on the phenoxy ring.

  • If the methyl group is ortho: The methyl protons should show a strong NOE cross-peak to the H-4 (O-CH₂) protons of the butyl chain, as they are spatially close.

  • If the methyl group is meta or para: No such NOE cross-peak between the methyl protons and the H-4 protons would be expected, as they are too far apart.

Caption: Spatial proximity detected by NOESY.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Phenoxybutan-1-amine: An In-Depth Analysis for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the efficient and scalable synthesis of key intermediates is paramount. 4-Phenoxybutan-1-amine, a versatile building block, is no exception. Its unique structural motif, featuring a phenoxy group separated from a primary amine by a flexible butyl chain, makes it a valuable precursor for a range of target molecules. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an objective analysis of their respective merits and limitations, supported by detailed experimental protocols and comparative data to empower researchers in making informed strategic decisions.

This document moves beyond a simple recitation of methods, delving into the mechanistic underpinnings and practical considerations of each pathway. We will explore five principal routes: the classical Williamson ether synthesis, the direct reductive amination of a carbonyl precursor, the robust Gabriel synthesis for primary amines, the Hofmann rearrangement for chain-shortened amines, and the reduction of a nitrile intermediate. Each route will be dissected to reveal its strengths in terms of yield, atom economy, scalability, and the purity of the final product.

I. Williamson Ether Synthesis: A Classic Approach to Ether Linkage Formation

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] In the context of this compound synthesis, this route typically involves the reaction of a phenoxide with a 4-halobutylamine derivative. A crucial consideration for the synthesis of a primary amine is the protection of the amine functionality to prevent unwanted side reactions, such as N-alkylation.

Mechanistic Principle: The reaction proceeds via an SN2 mechanism, where the nucleophilic phenoxide ion displaces a halide from an electrophilic alkyl chain. The choice of base, solvent, and protecting group for the amine are critical parameters that significantly influence the reaction's efficiency.

Experimental Protocol: Two-Step Synthesis via N-Protected Intermediate

Step 1: Synthesis of N-(4-bromobutyl)phthalimide

A common strategy involves the use of a phthalimide protecting group, which also serves as the nitrogen source in the subsequent Gabriel synthesis.

  • Reactants: 1,4-dibromobutane, potassium phthalimide.

  • Procedure: A mixture of 1,4-dibromobutane (in excess) and potassium phthalimide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is heated. The excess dibromobutane is used to minimize the formation of the bis-substituted product. After the reaction is complete, the excess 1,4-dibromobutane is removed under reduced pressure, and the crude N-(4-bromobutyl)phthalimide is purified.

Step 2: Williamson Ether Synthesis and Deprotection

  • Reactants: Phenol, N-(4-bromobutyl)phthalimide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., DMF or acetonitrile).

  • Procedure: Phenol is deprotonated by the base to form the potassium phenoxide in situ. N-(4-bromobutyl)phthalimide is then added, and the mixture is heated to effect the SN2 displacement of the bromide. The resulting N-(4-phenoxybutyl)phthalimide is then deprotected, typically using hydrazine hydrate (the Ing-Manske procedure), to yield the desired this compound.[2]

Causality of Experimental Choices: The use of a polar aprotic solvent like DMF accelerates the SN2 reaction by solvating the potassium cation, leaving the phthalimide anion more nucleophilic.[3] The phthalimide group is an excellent choice for amine protection as it is robust and can be cleaved under conditions that do not affect the ether linkage.[4]

II. Reductive Amination: A Direct and Atom-Economical Route

Reductive amination offers a more convergent approach, directly forming the C-N bond from a carbonyl compound and an amine source.[5] For the synthesis of this compound, this involves the reaction of 4-phenoxybutanal with ammonia, followed by in-situ reduction of the resulting imine.

Mechanistic Principle: The reaction proceeds through the formation of an intermediate imine (or iminium ion under acidic conditions), which is then reduced by a hydride source.[6] The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.

Experimental Protocol: One-Pot Synthesis from 4-Phenoxybutanal
  • Reactants: 4-phenoxybutanal, ammonia (in a suitable solvent like methanol or as ammonium acetate), and a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)).

  • Procedure: 4-Phenoxybutanal is dissolved in a suitable solvent, typically methanol. A source of ammonia, such as a solution of ammonia in methanol or ammonium acetate, is added. The pH is often adjusted to a mildly acidic range (pH 6-7) to facilitate imine formation without protonating the ammonia, rendering it non-nucleophilic.[6] A selective reducing agent like NaBH₃CN is then added. The reaction is stirred at room temperature until completion. Work-up involves quenching the excess reducing agent, followed by extraction and purification of the primary amine.

Causality of Experimental Choices: Sodium cyanoborohydride is a preferred reducing agent because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion.[7] This selectivity minimizes the reduction of the starting aldehyde to the corresponding alcohol, a common side reaction with stronger reducing agents like sodium borohydride.[8]

III. Gabriel Synthesis: A Robust Method for Primary Amine Synthesis

The Gabriel synthesis is a highly reliable method for the preparation of primary amines, avoiding the overalkylation issues often encountered with direct alkylation of ammonia.[2] This route is particularly advantageous when a clean primary amine is the desired product.

Mechanistic Principle: The method utilizes the phthalimide anion as a surrogate for the ammonia anion. The acidic N-H proton of phthalimide is readily removed by a base, and the resulting nucleophilic anion displaces a halide from a suitable alkyl halide. Subsequent cleavage of the N-alkylphthalimide yields the primary amine.[4]

Experimental Protocol: Two-Step Synthesis from 4-Phenoxybutyl Bromide

Step 1: Synthesis of 4-Phenoxybutyl Bromide

  • Reactants: Phenol, 1,4-dibromobutane, and a base (e.g., potassium carbonate).

  • Procedure: This is a Williamson ether synthesis where phenol is reacted with an excess of 1,4-dibromobutane to favor the mono-alkylation product. The reaction is typically carried out in a polar aprotic solvent.

Step 2: Gabriel Synthesis and Deprotection

  • Reactants: 4-phenoxybutyl bromide, potassium phthalimide, and hydrazine hydrate.

  • Procedure: 4-Phenoxybutyl bromide is reacted with potassium phthalimide in a solvent like DMF. After the N-alkylation is complete, the resulting N-(4-phenoxybutyl)phthalimide is cleaved using hydrazine hydrate in a refluxing solvent like ethanol. This liberates the free primary amine and forms a stable phthalhydrazide precipitate, which can be removed by filtration.[2]

Causality of Experimental Choices: The use of hydrazine for the cleavage of the phthalimide is known as the Ing-Manske procedure and is generally milder than acidic or basic hydrolysis, which could potentially cleave the ether linkage.[2]

IV. Hofmann Rearrangement: A Route with Carbon Chain Shortening

The Hofmann rearrangement provides a pathway to primary amines with one less carbon atom than the starting amide.[9] This route would be applicable if 4-phenoxypentanamide were a readily available starting material.

Mechanistic Principle: The reaction involves the treatment of a primary amide with bromine and a strong base to form an isocyanate intermediate. This intermediate is then hydrolyzed to the primary amine, with the loss of the carbonyl carbon as carbon dioxide.[10]

Hypothetical Experimental Protocol: From 4-Phenoxybutanamide
  • Reactants: 4-phenoxybutanamide, bromine, and sodium hydroxide.

  • Procedure: A solution of sodium hydroxide in water is cooled, and bromine is added to form sodium hypobromite in situ. 4-Phenoxybutanamide is then added, and the mixture is heated. The reaction proceeds through the formation of an N-bromoamide, followed by rearrangement to an isocyanate, which is then hydrolyzed in the basic solution to yield this compound.

Causality of Experimental Choices: The key step is the migration of the alkyl group from the carbonyl carbon to the nitrogen, which is facilitated by the departure of the bromide ion from the N-bromoamide intermediate. The subsequent hydrolysis of the isocyanate is a facile process in the aqueous basic medium.[11]

V. Reduction of 4-Phenoxybutyronitrile: A Two-Step Approach from a Halide

This route involves the conversion of a 4-phenoxybutyl halide to the corresponding nitrile, followed by reduction to the primary amine. This method effectively adds a carbon atom to the alkyl chain before amination.

Mechanistic Principle: The nitrile group can be readily reduced to a primary amine by various reducing agents, including lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol: Two-Step Synthesis from 4-Phenoxybutyl Bromide

Step 1: Synthesis of 4-Phenoxybutyronitrile

  • Reactants: 4-phenoxybutyl bromide, sodium cyanide.

  • Procedure: 4-Phenoxybutyl bromide is reacted with sodium cyanide in a polar aprotic solvent like DMSO or DMF to facilitate the SN2 displacement of the bromide by the cyanide ion.

Step 2: Reduction of the Nitrile

  • Reactants: 4-phenoxybutyronitrile and a reducing agent (e.g., LiAlH₄ in THF or H₂ with a Raney Nickel catalyst).

  • Procedure with LiAlH₄: The nitrile is added to a suspension of LiAlH₄ in an anhydrous ether solvent like THF. The reaction is typically exothermic and requires careful temperature control. After the reduction is complete, the reaction is carefully quenched with water and aqueous base to decompose the excess hydride and precipitate the aluminum salts.[12]

  • Procedure with Catalytic Hydrogenation: The nitrile is dissolved in a suitable solvent (e.g., ethanol or methanol containing ammonia to suppress secondary amine formation) and hydrogenated under pressure in the presence of a catalyst such as Raney Nickel.[13][14]

Causality of Experimental Choices: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile group to a primary amine.[15] Catalytic hydrogenation with Raney Nickel is a common industrial method for nitrile reduction and is often preferred for its scalability and avoidance of reactive metal hydrides.[14] The addition of ammonia during hydrogenation helps to minimize the formation of secondary amine byproducts by reacting with the intermediate imine.[16]

Comparative Analysis of Synthesis Routes

Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Williamson Ether Synthesis (via protected amine) Phenol, 4-halobutylamine derivative (protected)Base (e.g., K₂CO₃), Deprotecting agent (e.g., Hydrazine)Good to ExcellentWell-established, reliable, good for complex phenols.Multi-step, requires protection/deprotection.
Reductive Amination 4-Phenoxybutanal, AmmoniaSelective reducing agent (e.g., NaBH₃CN)Good to ExcellentOne-pot reaction, atom-economical, direct.[17]Requires synthesis of the aldehyde precursor, potential for side reactions if reducing agent is not selective.[8]
Gabriel Synthesis 4-Phenoxybutyl halide, Potassium phthalimideHydrazine hydrateGood to ExcellentHigh purity of primary amine, avoids over-alkylation.Multi-step, phthalhydrazide byproduct can be difficult to remove completely.[2]
Hofmann Rearrangement 4-PhenoxybutanamideBromine, Strong base (e.g., NaOH)Moderate to GoodUtilizes a different class of starting material.Loss of a carbon atom, harsh reaction conditions, potential for side reactions.[10]
Nitrile Reduction 4-Phenoxybutyl halide, Cyanide sourceReducing agent (e.g., LiAlH₄ or H₂/Raney Ni)Good to ExcellentGood for chain extension, can use catalytic methods.Use of toxic cyanide, requires handling of pyrophoric LiAlH₄ or high-pressure hydrogenation.[12]

Visualization of Synthetic Workflows

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis phenol Phenol intermediate N-Protected this compound phenol->intermediate Williamson Ether Synthesis halobutylamine Protected 4-Halobutylamine halobutylamine->intermediate base Base (e.g., K2CO3) base->intermediate deprotection Deprotection (e.g., Hydrazine) product This compound deprotection->product intermediate->product

Caption: Williamson Ether Synthesis of this compound.

Reductive Amination Workflow

Reductive_Amination aldehyde 4-Phenoxybutanal product This compound aldehyde->product Reductive Amination ammonia Ammonia ammonia->product reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product

Caption: Reductive Amination for this compound Synthesis.

Gabriel Synthesis Workflow

Gabriel_Synthesis halide 4-Phenoxybutyl Halide intermediate N-(4-Phenoxybutyl)phthalimide halide->intermediate N-Alkylation phthalimide Potassium Phthalimide phthalimide->intermediate hydrazine Hydrazine Hydrate product This compound hydrazine->product intermediate->product Cleavage

Caption: Gabriel Synthesis of this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon several factors, including the scale of the synthesis, the availability and cost of starting materials, and the specific purity requirements of the final product.

  • For laboratory-scale synthesis requiring high purity , the Gabriel synthesis is often the method of choice due to its reliability in producing clean primary amines without over-alkylation byproducts.

  • For large-scale industrial production , reductive amination and the reduction of 4-phenoxybutyronitrile via catalytic hydrogenation are highly attractive due to their atom economy and the use of more cost-effective and manageable reagents.

  • The Williamson ether synthesis remains a robust and versatile option, particularly when a variety of substituted phenols are to be used, though the need for amine protection adds to the step count.

  • The Hofmann rearrangement is a more specialized route and would likely only be considered if the corresponding amide is a readily available or easily synthesized precursor.

Ultimately, the selection of a synthetic strategy should be guided by a thorough evaluation of these factors, alongside in-house expertise and available equipment. This guide serves as a foundational document to aid in this critical decision-making process, fostering efficiency and innovation in the synthesis of this valuable chemical intermediate.

References

A Comparative Benchmarking Guide to 4-Phenoxybutan-1-amine Derivatives in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of anti-inflammatory therapeutics, the identification of novel scaffolds with promising activity and favorable safety profiles is a paramount objective. This guide provides an in-depth characterization of 4-phenoxybutan-1-amine derivatives, a class of compounds with emerging potential in inflammation research. Through a comparative analysis supported by experimental data, we will explore their synthesis, characterization, and performance against established anti-inflammatory agents. This document is intended to serve as a practical resource, offering both strategic insights and detailed methodologies to accelerate research and development in this area.

Introduction: The Rationale for Exploring this compound Derivatives

Inflammation is a fundamental biological process that, when dysregulated, underpins a wide array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary strategy in anti-inflammatory drug development has been the targeting of the cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their long-term use is often limited by gastrointestinal and cardiovascular side effects stemming from the non-selective inhibition of both COX-1 and COX-2 isoforms.

The this compound scaffold presents a versatile platform for the design of novel anti-inflammatory agents. The phenoxy group can be readily modified to enhance binding affinity and selectivity for specific targets, while the primary amine serves as a key functional handle for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. This guide will focus on N-acylated derivatives of this compound, exploring how modifications at the amine terminus influence their biological activity.

Comparative Performance Analysis: this compound Derivatives vs. Standard NSAIDs

To contextualize the potential of this compound derivatives, we present a comparative analysis of a representative N-acylated derivative, N-(4-phenoxybutyl)acetamide (PBA-1) , against the non-selective COX inhibitor, Indomethacin, and the selective COX-2 inhibitor, Celecoxib.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
PBA-1 (Hypothetical) 10.20.520.4
Indomethacin 0.10.90.11
Celecoxib 150.04375

Note: The data for PBA-1 is hypothetical and presented for illustrative purposes to guide future experimental work. Data for Indomethacin and Celecoxib are derived from published literature.

The hypothetical data for PBA-1 suggests a preferential inhibition of COX-2 over COX-1, a desirable characteristic for reducing gastrointestinal side effects. While not as selective as Celecoxib, the balanced profile of PBA-1 warrants further investigation into its in vivo efficacy and safety.

Experimental Protocols: Synthesis and Characterization

A robust and reproducible synthetic route is crucial for the exploration of structure-activity relationships (SAR). The following section details the synthesis and characterization of N-acylated this compound derivatives.

General Synthesis of N-Acyl-4-phenoxybutan-1-amine Derivatives

The synthesis of N-acylated this compound derivatives is typically achieved through a straightforward acylation reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-PBA This compound Solvent Dichloromethane (DCM) 4-PBA->Solvent Dissolve Acyl_Chloride Acyl Chloride / Anhydride Acyl_Chloride->Solvent Add dropwise Wash Aqueous Wash Solvent->Wash Reaction Mixture Base Triethylamine (TEA) Base->Solvent Add Temperature 0 °C to Room Temp Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Acyl-4-phenoxybutan-1-amine Purify->Product Inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Cell_Membrane->PLA2 Stimulus (e.g., Cytokines) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ COX1->PGH2 COX2->PGH2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_COX2 PBA_Derivatives This compound Derivatives PBA_Derivatives->COX2 Inhibition NSAIDs Non-selective NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Comparative Biological Activity of 4-Phenoxybutan-1-amine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the 4-Phenoxybutan-1-amine Scaffold

The this compound scaffold represents a versatile yet underexplored chemical framework in medicinal chemistry. While the broader class of aryloxyalkylamines has demonstrated a wide range of biological activities, including neuroprotective effects, potassium channel inhibition, and myeloperoxidase inhibition, a systematic investigation into the structure-activity relationships (SAR) of this compound analogs has been notably absent in publicly available literature. This guide aims to synthesize the existing, albeit fragmented, knowledge on related compounds to provide a forward-looking perspective on the potential therapeutic applications of this scaffold and to propose a strategic approach for its systematic evaluation.

The core structure, consisting of a phenoxy group linked by a four-carbon alkyl chain to a primary amine, offers multiple points for chemical modification. These include substitution on the aromatic ring, alteration of the butyl linker, and derivatization of the terminal amine. Such modifications can profoundly influence the compound's physicochemical properties, such as lipophilicity and basicity, thereby modulating its pharmacokinetic profile and interaction with biological targets. Drawing parallels from structurally related molecules, it is plausible to hypothesize that this compound analogs could exhibit significant activity as modulators of central nervous system (CNS) targets, such as monoamine transporters and G-protein coupled receptors (GPCRs).

This guide will delve into the potential biological activities of this compound analogs by examining SAR data from related chemical series. It will also outline a comprehensive experimental workflow for the synthesis and biological evaluation of a focused library of these compounds, providing researchers with a validated roadmap for future investigations.

Hypothesized Biological Targets and Structure-Activity Relationship Insights from Related Scaffolds

Based on the pharmacological profiles of structurally similar aryloxyalkylamines, the most promising areas for investigating the biological activity of this compound analogs are in the modulation of monoamine transporters (such as those for dopamine, serotonin, and norepinephrine) and serotonin (5-HT) and dopamine (D) receptors.

Monoamine Transporter Inhibition: A Potential for Antidepressant and CNS-Stimulant Activity

The general structure of this compound shares features with known monoamine reuptake inhibitors. The phenoxy ring can engage in aromatic interactions within the transporter binding pocket, while the protonated amine can form a critical salt bridge.

Key SAR Insights from Related Transporter Inhibitors:

  • Aromatic Substitution: In many series of monoamine transporter inhibitors, substitution on the aromatic ring with small, lipophilic, and electron-withdrawing groups can enhance potency and selectivity. For instance, halogenation (e.g., fluoro, chloro) at the para-position of the phenyl ring often increases affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).

  • Alkyl Linker: The length and rigidity of the alkyl chain are critical. A four-carbon linker, as in the this compound scaffold, provides a degree of flexibility that can allow for optimal positioning within the binding site of various transporters. Shortening, lengthening, or introducing conformational constraints (e.g., cyclopropane rings) would be expected to significantly alter the activity and selectivity profile.

  • Amine Substitution: N-alkylation can modulate selectivity. In many transporter ligands, N-methylation or N-ethylation can shift the selectivity profile between DAT, SERT, and the norepinephrine transporter (NET). Unsubstituted primary amines, as in the parent scaffold, often exhibit a preference for catecholamine transporters (DAT and NET).

Serotonin and Dopamine Receptor Modulation: Potential for Antipsychotic and Anxiolytic Effects

Aryloxyalkylamines are a well-established class of ligands for serotonin and dopamine receptors. The phenoxy moiety can act as a key pharmacophoric element, interacting with aromatic residues in the receptor binding pocket.

Key SAR Insights from Related Receptor Ligands:

  • Phenoxy Ring Substitution: Substituents on the phenoxy ring can dramatically influence receptor affinity and functional activity (agonist, antagonist, or inverse agonist). For example, in some series of 5-HT2A receptor ligands, methoxy or chloro substituents at the ortho- or para-positions of the phenoxy ring are crucial for high affinity.

  • Nature of the Amine: The basicity and steric bulk around the nitrogen atom are critical determinants of receptor interaction. Primary amines can participate in key hydrogen bonding interactions. Conversion to secondary or tertiary amines, or incorporation into a heterocyclic ring system (e.g., piperidine, piperazine), would significantly alter the receptor binding profile and selectivity across different receptor subtypes.

Proposed Experimental Workflow for Systematic Evaluation

To unlock the therapeutic potential of the this compound scaffold, a systematic approach to synthesis and biological screening is essential. The following workflow is proposed as a robust and self-validating system for a comprehensive investigation.

Diagram of the Proposed Research Workflow

workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Design of Analog Library (Substitutions on Phenoxy Ring, Alkyl Chain, and Amine) synthesis Parallel Synthesis of Analogs start->synthesis Rational Design purification Purification and Structural Characterization (HPLC, NMR, MS) synthesis->purification Crude Products primary_binding Primary Screening: Radioligand Binding Assays (DAT, SERT, NET, 5-HT & D Receptors) purification->primary_binding Pure Compounds functional_assays Secondary Screening: Functional Assays (e.g., Monoamine Uptake, Calcium Flux) primary_binding->functional_assays Active Hits in_vitro_adme In Vitro ADME Profiling (Metabolic Stability, Permeability) functional_assays->in_vitro_adme Confirmed Hits sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_adme->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection Data-driven Decisions lead_selection->start Iterative Design

Caption: A proposed workflow for the systematic design, synthesis, and biological evaluation of this compound analogs.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound analogs.

General Synthetic Procedure for this compound Analogs

Causality: This procedure utilizes a standard Williamson ether synthesis followed by a Gabriel synthesis or reduction of a corresponding nitrile or azide, which are reliable and high-yielding methods for preparing primary amines.

Step-by-Step Protocol:

  • Synthesis of 4-phenoxybutyl bromide:

    • To a solution of the desired substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add potassium carbonate (1.5 eq.).

    • Add 1,4-dibromobutane (1.2 eq.) and a catalytic amount of potassium iodide.

    • Reflux the mixture for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 4-phenoxybutyl bromide intermediate.

  • Synthesis of this compound:

    • Method A (Gabriel Synthesis):

      • To a solution of the 4-phenoxybutyl bromide intermediate (1.0 eq.) in DMF, add potassium phthalimide (1.1 eq.).

      • Heat the mixture at 80-100 °C for 4-6 hours.

      • Cool the reaction and pour it into water. Collect the precipitate by filtration.

      • Treat the phthalimide intermediate with hydrazine hydrate (1.5 eq.) in ethanol and reflux for 2-4 hours.

      • After cooling, acidify with HCl and filter to remove the phthalhydrazide byproduct.

      • Make the filtrate basic with NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane).

      • Dry the organic layer over sodium sulfate, filter, and concentrate to afford the desired primary amine.

    • Method B (Azide Reduction):

      • To a solution of the 4-phenoxybutyl bromide intermediate (1.0 eq.) in DMSO, add sodium azide (1.5 eq.).

      • Heat the mixture at 60-80 °C for 2-4 hours.

      • Cool the reaction and dilute with water. Extract the azide intermediate with ethyl acetate.

      • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

      • Dissolve the crude azide in THF/water and add triphenylphosphine (1.2 eq.). Stir at room temperature overnight.

      • Concentrate the reaction mixture and purify by column chromatography to obtain the amine.

Protocol for Radioligand Binding Assays

Causality: This protocol allows for the determination of the affinity of the synthesized analogs for specific monoamine transporters and receptors, providing the initial biological activity data.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Use commercially available cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), norepinephrine transporter (hNET), or various serotonin and dopamine receptor subtypes.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and the test compound at various concentrations.

    • For non-specific binding determination, include wells with a high concentration of a known non-labeled ligand.

    • Incubate the plates at a specific temperature (e.g., room temperature or 37 °C) for a defined period to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki values for each compound using non-linear regression analysis.

Data Presentation

All quantitative data from the biological assays should be summarized in a clear and concise table to facilitate comparison between the analogs.

Table 1: Hypothetical Biological Activity Data for this compound Analogs

Compound IDRKi (nM) vs. hDATKi (nM) vs. hSERTKi (nM) vs. hNET
1a H125850250
1b 4-F80350180
1c 4-Cl75280165
1d 4-CH₃150920300
1e 2-F2001100450

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound analogs is currently lacking in the scientific literature, the analysis of structurally related compounds strongly suggests their potential as modulators of key CNS targets. The proposed systematic workflow for synthesis and screening provides a clear path forward for elucidating the structure-activity relationships within this chemical series. The initial focus on monoamine transporters and serotonin/dopamine receptors is a logical starting point, with the potential to identify novel lead compounds for the treatment of a range of neurological and psychiatric disorders. Future studies should also explore the in vivo efficacy and pharmacokinetic profiles of the most promising analogs to validate their therapeutic potential. This guide serves as a call to action for the medicinal chemistry community to explore this promising, yet overlooked, chemical scaffold.

alternative linkers to 4-Phenoxybutan-1-amine in antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Advanced Linker Technologies in Antibody-Drug Conjugates: A Comparative Analysis of Alternatives to 4-Phenoxybutan-1-amine

Abstract

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, selectivity, and overall therapeutic index. While simple alkyl-aryl ether spacers like this compound can provide a basic connection between the antibody and payload, the evolution of ADC technology has led to the development of sophisticated linker systems designed for conditional payload release and enhanced performance. This guide provides a comprehensive comparison of modern linker technologies, moving beyond simple spacers to explore the strategic advantages of cleavable and non-cleavable systems. We will delve into the mechanisms, experimental validation, and comparative performance of protease-sensitive, pH-sensitive, and glutathione-sensitive cleavable linkers, as well as highly stable non-cleavable linkers. This document is intended for researchers, chemists, and drug development professionals seeking to optimize ADC design by making informed decisions on linker selection, supported by detailed experimental protocols and comparative data.

The Central Role of the Linker in ADC Design

An antibody-drug conjugate is a tripartite molecule composed of a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[1] The linker's role is far from passive; it must be robust enough to remain intact while the ADC is in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity.[2][] Conversely, it must be designed to efficiently release the payload once the ADC has reached its target tumor cell.[] This dual requirement is the central challenge in linker design.

Simple spacers, such as the this compound structure, represent a foundational approach to linking. This molecule provides a hydrocarbon chain with an ether and an amine, suggesting a role as a stable, likely non-cleavable component within a larger linker construct. While its stability is a key feature, it lacks a specific, triggerable release mechanism. Modern ADC development has largely shifted towards "smart" linkers that respond to the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells.[4]

The Modern ADC Linker Landscape: A Tale of Two Strategies

Contemporary ADC linkers are broadly classified into two main categories: cleavable and non-cleavable.[][6][7] The choice between these strategies is a critical decision in ADC design, directly impacting the mechanism of action, efficacy, and safety profile.[][8]

  • Cleavable Linkers: These are designed to be selectively cleaved by specific triggers present in the target cell or tumor microenvironment, such as low pH, high concentrations of reducing agents, or specific enzymes.[2][9] This allows for the release of an unmodified or near-unmodified payload, which can often diffuse into neighboring cancer cells, creating a "bystander effect."[9]

  • Non-Cleavable Linkers: These linkers do not have a specific chemical trigger for cleavage.[7] The payload is released only after the entire ADC is internalized and the antibody backbone is degraded by lysosomal proteases.[8][9] This results in the payload being released with the linker and an attached amino acid residue still attached. This strategy offers superior plasma stability but generally limits the bystander effect.[7][9]

G cluster_0 ADC Linker Strategies cluster_1 Cleavable Linkers cluster_2 Non-Cleavable Linkers ADC_Linkers ADC Linkers Cleavable Cleavable ADC_Linkers->Cleavable NonCleavable Non-Cleavable ADC_Linkers->NonCleavable Protease Protease-Sensitive (e.g., Val-Cit) Cleavable->Protease pH pH-Sensitive (e.g., Hydrazone) Cleavable->pH Redox Redox-Sensitive (e.g., Disulfide) Cleavable->Redox Thioether Thioether (e.g., SMCC) NonCleavable->Thioether

Figure 1: High-level classification of modern ADC linkers.

Cleavable Linkers: Precision Release Through Environmental Triggers

More than 80% of clinically approved ADCs utilize cleavable linkers, highlighting their success in achieving a wide therapeutic window.[7][]

Protease-Cleavable Linkers

This class of linkers is designed to be substrates for proteases, like cathepsin B, that are overexpressed in the lysosomes of tumor cells.[]

  • Mechanism of Action: The most common motif is the dipeptide valine-citrulline (Val-Cit).[9][12] This sequence is remarkably stable in human plasma but is efficiently cleaved by lysosomal cathepsin B following ADC internalization.[13][] The cleavage often occurs upstream of a self-immolative spacer, such as p-aminobenzyl alcohol (PABC), which subsequently fragments to release the unmodified payload.[][][15]

  • Advantages: This approach offers high plasma stability and a well-defined intracellular release mechanism.[13][15]

  • Considerations: Despite its popularity, the Val-Cit linker can exhibit suboptimal stability in vivo, particularly in rodent models, due to cleavage by extracellular carboxylesterases, which can lead to premature payload release and associated toxicities.[12] This has prompted research into alternative peptide sequences like Gly-Gly-Phe-Gly, used in Enhertu, or tripeptide linkers to improve stability.[12][16]

G ADC ADC-Val-Cit-PABC-Payload Lysosome Internalization into Lysosome ADC->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Peptide Bond Cleavage CathepsinB->Cleavage Intermediate ADC-Val + HO-PABC-Payload Cleavage->Intermediate Releases SelfImmolation 1,6-Elimination (Self-Immolation) Intermediate->SelfImmolation Payload Free Payload SelfImmolation->Payload

Figure 2: Release mechanism of a protease-cleavable Val-Cit-PABC linker.
pH-Sensitive (Acid-Labile) Linkers

These linkers exploit the pH gradient between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH ~4.8).[9][]

  • Mechanism of Action: Hydrazone linkers are the most common example.[] They maintain relative stability at neutral pH but undergo rapid hydrolysis under acidic conditions to release the payload.[9][][18] The rate of hydrolysis can be tuned by modifying the electronic properties of the linker structure.[18][19]

  • Advantages: This strategy leverages a universal biological trigger associated with cellular uptake.[]

  • Considerations: A significant drawback of early hydrazone linkers was their insufficient stability in circulation, leading to premature drug release and off-target toxicity.[7] Newer designs, such as silyl ether-based linkers, have been developed to improve plasma stability while retaining acid sensitivity.[7]

Glutathione-Sensitive (Reducible) Linkers

This approach leverages the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.

  • Mechanism of Action: These linkers incorporate a disulfide bond, which is stable in the oxidizing environment of the bloodstream.[20] Upon internalization, the linker is exposed to the cytoplasm, which has a much higher concentration of reducing agents, primarily glutathione (GSH) (1-10 mM).[8][] This potent reducing environment rapidly cleaves the disulfide bond, releasing the thiol-containing payload.[9][]

  • Advantages: Disulfide linkers generally exhibit better circulation stability than hydrazones and provide a distinct release mechanism from protease-cleavable linkers.[20]

  • Considerations: The rate of cleavage can be modulated by introducing steric hindrance around the disulfide bond. Adding methyl groups adjacent to the bond, for example, can enhance serum stability.[]

Non-Cleavable Linkers: The Stability-First Approach

Non-cleavable linkers provide the highest degree of stability in circulation, as they lack a specific chemical trigger for release.[22]

  • Mechanism of Action: ADCs with non-cleavable linkers must be internalized and trafficked to the lysosome. There, complete proteolytic degradation of the antibody itself liberates the payload, which remains covalently attached to the linker and a single amino acid (typically lysine or cysteine) from the antibody.[6][9] A common example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which forms a stable thioether bond.[7][9]

  • Advantages: This strategy offers maximum stability, minimizing the risk of off-target toxicity from prematurely released payload.[9][22]

  • Considerations: The primary limitation is that the released drug-linker-amino acid complex must retain its cytotoxic activity.[6] Furthermore, because the released species is typically charged, it cannot readily diffuse across cell membranes, largely precluding a bystander killing effect.[6][7]

Comparative Performance of Linker Technologies

The selection of a linker is a multi-parameter optimization problem. The table below summarizes the key characteristics of the discussed linker classes.

Linker ClassRelease TriggerRelease LocationCirculation StabilityBystander Effect PotentialKey Example (Approved ADC)
Protease-Cleavable Lysosomal Proteases (e.g., Cathepsin B)LysosomeGood to HighHighBrentuximab vedotin (Val-Cit)
pH-Sensitive Low pH (Acid Hydrolysis)Endosome/LysosomeModerate to GoodHighGemtuzumab ozogamicin (Hydrazone)
Glutathione-Sensitive High Glutathione ConcentrationCytoplasmGoodHighMaytansinoid ADCs (Disulfide)
Non-Cleavable Full Antibody DegradationLysosomeVery HighLow to NoneAdo-trastuzumab emtansine (Thioether)

Essential Experimental Protocols for Linker Evaluation

Validating the performance of an ADC linker requires a suite of robust in vitro assays. These protocols provide a self-validating system to assess stability, mechanism, and efficacy.

General ADC Synthesis and Characterization
  • Rationale: To produce and purify the ADC and confirm key quality attributes like drug-to-antibody ratio (DAR) and aggregation.

  • Protocol:

    • Antibody Preparation: If conjugating to cysteines, partially reduce the antibody's interchain disulfides using a mild reducing agent like TCEP or DTT. Purify the reduced antibody via size-exclusion chromatography (SEC).

    • Conjugation: Dissolve the linker-payload in an organic co-solvent (e.g., DMSO). Add the linker-payload solution to the prepared antibody solution at a specific molar excess. Allow the reaction to proceed at a controlled temperature (e.g., 4°C or 25°C) for a defined period (e.g., 1-4 hours).

    • Purification: Quench the reaction with an excess of a capping agent (e.g., N-acetylcysteine). Purify the resulting ADC from unreacted linker-payload and other impurities using SEC or tangential flow filtration.

    • Characterization:

      • Determine the average DAR and drug distribution using Hydrophobic Interaction Chromatography (HIC-HPLC).[23]

      • Assess the percentage of aggregation using Size Exclusion Chromatography (SEC-HPLC).[24]

      • Confirm the identity and mass of the light and heavy chains via Liquid Chromatography-Mass Spectrometry (LC-MS).[24]

In Vitro Plasma/Serum Stability Assay
  • Rationale: To determine the stability of the linker in a physiologically relevant matrix and quantify premature payload release.

  • Protocol:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human or mouse serum/plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Analyze the samples to quantify the amount of released payload, typically using LC-MS/MS or affinity capture followed by HPLC analysis.

    • Calculate the half-life (t₁/₂) of the ADC linker in plasma.

In Vitro Cytotoxicity Assay
  • Rationale: To measure the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.[25]

  • Protocol:

    • Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

    • Treat the cells with the prepared dilutions and incubate for a period relevant to the payload's mechanism (e.g., 72-120 hours).[24]

    • Measure cell viability using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).[24][25]

    • Plot the dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound. A large difference in IC₅₀ between antigen-positive and antigen-negative cells indicates target-specific killing.

ADC Lysosomal Catabolism Assay
  • Rationale: To confirm that the payload is released from the ADC in a simulated lysosomal environment, particularly for protease-cleavable and non-cleavable linkers.[24]

  • Protocol:

    • Incubate the ADC (e.g., at 0.5 µM) with purified human liver lysosomal extracts at 37°C.[24]

    • The incubation buffer should be acidic (e.g., pH 5.0) to mimic lysosomal conditions and contain a reducing agent like DTT to ensure protease activity.[24]

    • Collect samples at different time points (e.g., 0, 2, 4, 24 hours).

    • Analyze the samples by LC-MS to identify and quantify the released payload and any catabolites.

    • This confirms the expected cleavage pattern (e.g., release of unmodified payload for a Val-Cit-PABC linker vs. payload-linker-amino acid for a non-cleavable linker).

G cluster_workflow ADC Linker Evaluation Workflow Synthesis 1. ADC Synthesis & Purification Characterization 2. Physicochemical Characterization (DAR, Aggregation) Synthesis->Characterization Stability 3. Plasma Stability Assay (Measure premature release) Characterization->Stability Efficacy 4. In Vitro Cytotoxicity Assay (Measure IC50 on cell lines) Characterization->Efficacy Mechanism 5. Lysosomal Catabolism Assay (Confirm release mechanism) Characterization->Mechanism Decision Candidate Selection Stability->Decision Efficacy->Decision Mechanism->Decision

Figure 3: A streamlined workflow for the experimental evaluation of ADC linkers.

Conclusion and Future Perspectives

The linker is a linchpin in the design of a successful antibody-drug conjugate. Moving beyond simple, stable spacers like this compound to intelligently designed, conditionally cleavable or highly stable non-cleavable linkers is paramount to widening the therapeutic window. Protease-cleavable linkers, particularly dipeptide-based systems, remain the industry standard due to their balance of stability and efficient intracellular release. However, pH- and glutathione-sensitive linkers offer valuable alternative release mechanisms that can be tailored to specific payloads and targets. Non-cleavable linkers provide a superior stability profile that is advantageous for highly potent payloads where minimizing off-target release is the highest priority.

The future of linker technology will likely involve the development of novel cleavage triggers, such as linkers sensitive to tumor-specific enzymes beyond cathepsins, and multi-faceted linkers that can respond to more than one stimulus. The continued refinement of linker chemistry, guided by rigorous experimental validation as outlined in this guide, will be essential in creating the next generation of safer and more effective antibody-drug conjugates.

References

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of 4-Phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of pharmaceutical research and fine chemical synthesis, the absolute certainty of a starting material's identity and purity is non-negotiable. The slightest deviation can compromise reaction yields, introduce unforeseen impurities, and ultimately derail a development timeline. This guide provides an in-depth, objective comparison of 4-Phenoxybutan-1-amine from different suppliers, grounded in fundamental spectroscopic techniques. We will move beyond simple data presentation to explain the causality behind experimental choices, empowering researchers to not only interpret but also validate the quality of critical reagents.

Introduction: The Imperative of In-House Quality Verification

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents. While commercial suppliers provide a certificate of analysis (CoA), it is a fundamental tenet of Good Manufacturing Practice (GMP) that end-users perform independent verification.[1][2] A CoA reflects a single batch at a specific point in time and may not account for degradation during transport or storage. Furthermore, subtle differences in synthetic routes between suppliers can lead to characteristic impurity profiles that may impact downstream applications.

This guide establishes a robust, multi-technique spectroscopic workflow for the identity, purity, and comparative analysis of this compound. We will employ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to build a comprehensive chemical fingerprint of the material.

Experimental Design & Methodologies

The choice of analytical techniques is predicated on their ability to provide orthogonal, complementary information about the molecule's structure and purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by probing the chemical environment of each hydrogen and carbon atom. It is exceptionally sensitive to subtle structural variations and is a powerful tool for identifying and quantifying impurities.

  • FT-IR Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[3] It serves as a rapid and effective identity check.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Separates the primary compound from any impurities and provides a highly accurate mass measurement, confirming the molecular weight.[4][5]

Overall Analytical Workflow

The following diagram outlines the logical flow for receiving, testing, and qualifying a new batch of this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation & Decision A Receive Sample from Supplier B Log Sample & CoA A->B C Prepare Samples for Analysis (NMR, IR, LC-MS) B->C D ¹H & ¹³C NMR Analysis C->D Distribute Aliquots E FT-IR Analysis C->E Distribute Aliquots F LC-MS Analysis C->F Distribute Aliquots G Compare Data vs. Reference Standard & Specifications D->G Aggregate Data E->G Aggregate Data F->G Aggregate Data H Assess Purity & Impurity Profile G->H I Decision: Accept or Reject Batch H->I J Release for Use I->J Pass K Quarantine & Contact Supplier I->K Fail

Caption: A comprehensive workflow for the quality control of incoming chemical reagents.

Detailed Experimental Protocols

The following are self-validating protocols designed for the robust analysis of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte peaks.

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (increase for dilute samples).

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more (as ¹³C has a much lower natural abundance).

  • Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Integrate all peaks and assign them to the corresponding protons in the molecule.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy [8]

  • Sample Preparation (Attenuated Total Reflectance - ATR): The ATR technique is chosen for its simplicity and lack of sample preparation.[9]

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[10] Run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small drop of the neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to the corresponding functional group vibrations.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) [11][12]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a 50:50 mixture of LC-MS grade water and acetonitrile with 0.1% formic acid. The acid is added to promote protonation for positive ion mode mass spectrometry.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode. ESI is a soft ionization technique suitable for small molecules.[13]

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Extract the total ion chromatogram (TIC) to assess purity. Obtain the mass spectrum for the main peak and determine the mass of the protonated molecule [M+H]⁺.

Comparative Spectroscopic Analysis

For this guide, we will compare a certified Reference Standard of this compound against hypothetical data from two different commercial suppliers, Supplier A and Supplier B .

Chemical Structure and Atom Numbering

For clarity in data interpretation, the following structure and numbering scheme will be used.

Caption: Structure of this compound with atom numbering for NMR assignments.

Data Summary Table
Parameter Reference Standard Supplier A Supplier B Interpretation of Deviations
¹H NMR (CDCl₃)
δ H1 (~2.8 ppm)2.81 (t, 2H)2.81 (t, 2H)2.81 (t, 2H)Consistent across all samples.
δ H4 (~4.0 ppm)4.00 (t, 2H)4.00 (t, 2H)4.00 (t, 2H)Consistent across all samples.
δ H6, H10 (~6.9 ppm)6.93 (d, 2H)6.93 (d, 2H)6.93 (d, 2H)Consistent across all samples.
δ H7, H9 (~7.3 ppm)7.29 (t, 2H)7.29 (t, 2H)7.29 (t, 2H)Consistent across all samples.
δ H8 (~6.9 ppm)6.90 (t, 1H)6.90 (t, 1H)6.90 (t, 1H)Consistent across all samples.
Impurity PeaksNone observedNone observedδ 2.1 ppm (s, 3H)Supplier B shows a singlet at 2.1 ppm, characteristic of an acetone impurity.
¹³C NMR (CDCl₃)
C1, C2, C3, C441.5, 29.8, 26.5, 67.541.5, 29.8, 26.5, 67.541.5, 29.8, 26.5, 67.5Main carbon signals are consistent.
C5-C10 (Aromatic)159.0, 114.5, 129.5, 120.8159.0, 114.5, 129.5, 120.8159.0, 114.5, 129.5, 120.8Aromatic carbon signals are consistent.
Impurity PeaksNone observedNone observedδ 30.8, 206.7Supplier B shows peaks consistent with acetone.
FT-IR (cm⁻¹)
N-H Stretch3380, 3300 (doublet)3381, 3302 (doublet)3380, 3301 (doublet)Characteristic primary amine stretch present in all.
C-H (sp³) Stretch2945, 28652946, 28652945, 2866Aliphatic C-H stretches are consistent.
C-O (Aryl Ether)~1245 (strong)~1245 (strong)~1244 (strong)Aryl ether C-O stretch is a key fingerprint feature.
Impurity BandNone observedNone observed~1715 (weak)Supplier B shows a weak C=O stretch, corroborating the acetone impurity.
LC-MS
Retention Time3.52 min3.51 min3.52 minMain peak retention time is consistent.
Purity (TIC)>99.5%99.2%97.5%Supplier B has lower purity. Supplier A has a minor unknown impurity.
Mass [M+H]⁺166.1226166.1225166.1226Correct mass for C₁₀H₁₅NO (Calc: 166.1232) confirmed in all samples. [14]
Impurity Peak (RT)None observed2.85 min (0.8%)1.55 min (2.5%)Supplier A has a late-eluting impurity. Supplier B's early-eluting peak is consistent with acetone.

Discussion and Recommendations

The comparative analysis reveals critical differences between the materials provided by the suppliers.

  • Identity Confirmation: All three samples (Reference Standard, Supplier A, and Supplier B) are confirmed to be this compound. The core data from ¹H NMR, ¹³C NMR, FT-IR, and the accurate mass measurement from LC-MS are in excellent agreement with the expected structure. The characteristic doublet of the N-H stretch in the IR spectrum and the distinct aromatic and aliphatic signals in the NMR spectra provide a confident structural fingerprint.

  • Purity Assessment:

    • Reference Standard: As expected, this material is of high purity (>99.5%) with no detectable impurities by any of the analytical methods employed.

    • Supplier A: This material is of high purity (99.2%), but the LC-MS data reveals a minor, unidentified impurity at a retention time of 2.85 minutes. While the level is low, this impurity would need to be identified and characterized if the material were to be used in a regulated GMP process.[15]

    • Supplier B: This material shows significantly lower purity (97.5%). The combined data from ¹H NMR, ¹³C NMR, FT-IR, and LC-MS unequivocally identify the major impurity as acetone. The presence of a volatile solvent like acetone suggests an incomplete final purification or drying step in the manufacturing process.

  • Causality and Field Insights: The presence of a simple solvent like acetone (Supplier B) is a common issue and often points to process control variability. While easily removed in a lab setting, its presence in a purchased starting material is a red flag regarding the supplier's quality control procedures. The unknown impurity from Supplier A is more concerning. It is not a simple solvent, and its structural elucidation would be necessary to assess its potential reactivity in subsequent chemical steps.

Conclusion and Final Recommendations

Based on this comprehensive spectroscopic comparison:

  • Supplier A provides material of acceptable purity for many research applications. However, for cGMP or pivotal late-stage development, the 0.8% unknown impurity would require further investigation.

  • Supplier B's material is not recommended for use without purification due to the significant acetone content. The presence of such a basic impurity raises concerns about the overall quality and consistency of their manufacturing process.

This guide underscores the principle that trust, but verify, is paramount when sourcing chemical reagents. Establishing a multi-technique analytical workflow is not merely a quality control checkbox; it is a critical risk mitigation strategy that ensures the integrity and reproducibility of scientific research and drug development. Researchers are strongly encouraged to adopt similar in-house validation protocols to maintain full control over the quality of their starting materials.

References

A Comparative Guide to the Purity Assessment of Commercially Available 4-Phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the purity of a chemical reagent is not a trivial detail; it is the bedrock upon which reliable, reproducible data is built. 4-Phenoxybutan-1-amine, a versatile intermediate in chemical synthesis, is no exception. The presence of unidentified or unquantified impurities can lead to ambiguous biological results, failed syntheses, and costly project delays. This guide provides a comprehensive framework for assessing the purity of commercially sourced this compound, empowering scientists to qualify their reagents with confidence.

We will explore a multi-modal analytical strategy, explaining the causality behind experimental choices and providing field-proven protocols. This approach ensures that the purity profile of the material is understood, not just assumed.

Part 1: The Synthetic Landscape and Potential Impurities

To anticipate potential impurities, one must first understand the likely synthetic origin of this compound. A common and cost-effective route involves a two-step process:

  • Williamson Ether Synthesis: Sodium phenoxide is reacted with a 4-halobutyronitrile (e.g., 4-chlorobutyronitrile) to form 4-phenoxybutyronitrile.

  • Nitrile Reduction: The resulting nitrile is then reduced to the primary amine, often using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

From this synthetic pathway, we can predict several classes of process-related impurities that may be present in the final product.[1][]

  • Starting Materials: Unreacted phenol, 4-halobutyronitrile, or 4-phenoxybutyronitrile.

  • By-products: Formation of 1,4-diphenoxybutane if the halo-intermediate reacts with a second equivalent of phenoxide.[3]

  • Reagents & Solvents: Residual catalysts or solvents used in the manufacturing process.[1][4]

  • Degradation Products: The amine functionality can be susceptible to oxidation over time, leading to the formation of various degradation products.[]

Understanding these potential contaminants is crucial as it informs the selection of appropriate analytical techniques capable of resolving and detecting them.

Part 2: A Multi-Modal Analytical Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods. Here, we detail three critical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The process of qualifying a commercial batch of this compound should follow a structured workflow to ensure all potential impurities are investigated systematically.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation & Reporting Sample Receive Commercial This compound Prep Prepare Stock Solutions (e.g., in Methanol/ACN) Sample->Prep HPLC HPLC-UV Analysis (Non-volatile impurities) Prep->HPLC Inject aliquot GCMS GC-MS Analysis (Volatile impurities) Prep->GCMS Inject aliquot (may require derivatization) qNMR qNMR Analysis (Absolute Purity Assay) Prep->qNMR Prepare sample with internal standard Interpret Correlate Data from All Techniques HPLC->Interpret GCMS->Interpret qNMR->Interpret Report Assign Final Purity Value & Impurity Profile Interpret->Report

Caption: A systematic workflow for the comprehensive purity assessment of this compound.

HPLC is the workhorse for analyzing non-volatile organic impurities.[5] For this compound, a reverse-phase method is ideal, separating compounds based on their hydrophobicity. The phenoxy group provides a strong chromophore for sensitive UV detection.[6]

Causality Behind Experimental Choices:

  • C18 Column: A C18 stationary phase provides excellent retention and separation for the moderately non-polar analyte and related impurities.

  • Acidified Mobile Phase: Primary amines can exhibit poor peak shape on silica-based columns due to interaction with residual silanol groups.[6] Using a mobile phase with a low concentration of an acid (e.g., formic or trifluoroacetic acid) protonates the amine, minimizing this interaction and resulting in sharper, more symmetrical peaks.[6][7]

  • Gradient Elution: A gradient program, starting with a high aqueous content and increasing the organic solvent (acetonitrile), is essential. This ensures that polar impurities (like residual phenol) are resolved at the beginning of the run, while more non-polar by-products (like 1,4-diphenoxybutane) are eluted effectively at the end.[7]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.[6]

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-17 min: Hold at 5% A, 95% B

    • 17.1-20 min: Return to 95% A, 5% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 270 nm.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

GC-MS is indispensable for identifying volatile and semi-volatile impurities that might not be detected by HPLC, such as residual solvents or low molecular weight by-products.[8][9] Primary amines can be challenging to analyze directly by GC due to their polarity, which can cause peak tailing.[10][11] Derivatization is often employed to improve chromatographic performance.

Causality Behind Experimental Choices:

  • Derivatization: Reacting the amine with a reagent like trifluoroacetic anhydride (TFAA) converts the polar -NH₂ group into a less polar, more volatile trifluoroacetamide.[10] This significantly improves peak shape and reduces column interaction.

  • HP-5MS Column: A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose choice suitable for a wide range of analytes, including the derivatized amine and potential non-polar impurities.[12]

  • Mass Spectrometry Detection: MS provides not only quantification but also structural information based on the fragmentation pattern of the eluting compounds, enabling positive identification of impurities.[13]

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization: In a 2 mL vial, dissolve ~1 mg of the sample in 200 µL of ethyl acetate. Add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before analysis.

  • Instrumentation: Standard GC-MS system.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

  • MS Transfer Line Temp: 280 °C.

  • MS Ion Source Temp: 230 °C.

  • Scan Range: m/z 40-500.

While chromatographic methods provide relative purity (area %), qNMR is a powerful primary method that can determine the absolute purity (mass fraction) of a substance without needing a reference standard of the analyte itself.[14][15][16] The technique relies on comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass.[17][18]

Causality Behind Experimental Choices:

  • Internal Standard Selection: A good internal standard must be stable, non-volatile, have high purity, and possess sharp NMR signals that do not overlap with any signals from the analyte or impurities.[15] For this compound, a standard like dimethyl sulfone or maleic anhydride is suitable.

  • Relaxation Delay (d1): To ensure accurate quantification, the nuclei must fully relax back to their equilibrium state between pulses. A long relaxation delay (typically 5 times the longest T₁ relaxation time of any proton being integrated) is critical for accurate signal integration.[15]

  • Signal Selection: Choose well-resolved, distinct signals for both the analyte and the internal standard for integration. For this compound, the aromatic protons on the phenoxy group are often good candidates.

Experimental Protocol: ¹H-qNMR Analysis

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (~10-20 mg) of the this compound sample into an NMR tube using a microbalance.

    • Accurately weigh (~5-10 mg) of a certified internal standard (e.g., dimethyl sulfone, 99.5%+ purity) into the same NMR tube.

    • Record the exact masses of both the sample and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the contents completely.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Number of Scans (ns): ≥ 16 (for good signal-to-noise).

    • Relaxation Delay (d1): ≥ 30 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte (Int_Analyte) and a signal from the internal standard (Int_Std).

    • Record the number of protons corresponding to each integrated signal (N_Analyte and N_Std).

  • Purity Calculation: Use the following formula:

    Purity (%w/w) = (Int_Analyte / Int_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Sample) * Purity_Std

    Where: MW = Molecular Weight, m = mass, Purity_Std = Purity of the internal standard.

Part 3: Comparative Data Analysis - A Case Study

To illustrate the importance of this multi-modal approach, consider the hypothetical purity data for this compound sourced from three different commercial vendors.

Parameter Vendor A Vendor B Vendor C
Stated Purity (on label) 98%>99% (by GC)98%
HPLC Purity (Area %) 98.5%99.6%96.1%
Identified Impurities (HPLC)Unreacted Nitrile (0.8%)None >0.1%1,4-Diphenoxybutane (3.2%)
GC-MS Volatiles Toluene (0.2%)None DetectedToluene (0.15%)
¹H-qNMR Purity (%w/w) 98.1%99.4%95.8%
Water Content (Karl Fischer) 0.1%0.2%0.3%

Interpretation of Results:

  • Vendor A: The results across all platforms are consistent with the stated purity. The main impurity is a process-related starting material (the nitrile), and there is a trace amount of residual solvent. This material is likely suitable for most standard research applications.

  • Vendor B: This sample appears to be of very high quality. The HPLC and qNMR results are in close agreement, and no significant impurities were detected by any method. The slightly lower qNMR value compared to the HPLC area% is typical, as qNMR accounts for non-UV active impurities and water. This would be the preferred source for sensitive applications.

  • Vendor C: This sample highlights a significant discrepancy. While the label states 98% purity, both HPLC and qNMR show it to be closer to 96%. The major impurity is the 1,4-diphenoxybutane by-product, which has a similar chromophore and thus gives a strong HPLC response. Relying solely on the label or a single technique would be misleading and could compromise subsequent experiments.

Part 4: Conclusion and Recommendations

The purity of chemical reagents is a critical variable that must be controlled. For this compound, a "trust but verify" approach is paramount. The label-stated purity should be considered a preliminary guide, not an absolute fact.

  • Always Qualify New Lots: Never assume a new batch from a supplier is identical to the last. Perform, at a minimum, an HPLC-UV analysis to confirm the purity profile.

  • Employ Orthogonal Methods: For critical applications, such as in late-stage drug development or when generating data for publication, a multi-modal assessment using HPLC, GC-MS, and qNMR is essential for a complete and accurate purity assignment.

  • Understand the Synthesis: Knowledge of the likely synthetic route provides invaluable insight into potential impurities, guiding the development of appropriate analytical methods.

  • Document Everything: Maintain rigorous records of purity assessments for each batch of reagent used. This traceability is fundamental to good scientific practice and is required in regulated environments.[1][19][20]

By implementing this robust analytical strategy, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to Base Selection in 4-Phenoxybutan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and selective synthesis of key intermediates is paramount. 4-Phenoxybutan-1-amine is a valuable building block, and its synthesis, predominantly achieved through Williamson ether synthesis, presents a critical choice point: the selection of the base. This guide provides an in-depth, objective comparison of the performance of various bases in this synthesis, supported by experimental insights and mechanistic reasoning, to empower you to make the most informed decision for your specific research needs.

The Crucial Role of the Base in this compound Synthesis

The synthesis of this compound typically involves the reaction of phenol with a 4-halobutylamine, such as 4-chlorobutylamine. The cornerstone of this transformation is the deprotonation of the weakly acidic phenol to form the much more nucleophilic phenoxide anion. This is where the choice of base becomes a determining factor for reaction efficiency, yield, and purity.

The ideal base should be strong enough to quantitatively deprotonate phenol but not so reactive as to promote undesirable side reactions. The primary competing pathways include elimination reactions of the alkyl halide and, importantly in this specific synthesis, N-alkylation of the amine functionality on the alkylating agent or the product itself.

Comparative Analysis of Common Bases

The following sections provide a detailed comparison of commonly employed bases for the Williamson ether synthesis of this compound. The experimental data presented is based on the synthesis of the closely related N,N-dimethyl-4-phenoxybutan-1-amine, which serves as an excellent proxy for the performance in the synthesis of the primary amine.[1]

Sodium Hydroxide (NaOH)

Sodium hydroxide is a cost-effective and readily available inorganic base. It is often used in phase-transfer catalysis (PTC) systems for Williamson ether synthesis.

  • Performance: In a biphasic system with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), NaOH can provide good yields.[1] The use of an aqueous solution of NaOH necessitates a water-immiscible organic solvent, such as toluene.

  • Mechanistic Insight: The phase-transfer catalyst facilitates the transport of the hydroxide ion into the organic phase to deprotonate the phenol, and subsequently, the phenoxide ion to react with the alkyl halide.

  • Advantages: Low cost and ready availability.

  • Limitations: The presence of water can potentially lead to hydrolysis of the alkyl halide, although this is generally slow. The biphasic nature of the reaction can sometimes lead to mass transfer limitations.

Potassium Carbonate (K₂CO₃)

Potassium carbonate is a moderately strong base that is widely used in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone for Williamson ether synthesis.

  • Performance: K₂CO₃ is a reliable and effective base, often providing high yields of the desired ether.[1] It is a solid base, and the reaction is typically run as a heterogeneous mixture.

  • Mechanistic Insight: In a polar aprotic solvent, the carbonate ion is sufficiently basic to deprotonate phenol. The resulting phenoxide is well-solvated and highly reactive.

  • Advantages: Easy to handle, relatively inexpensive, and generally provides clean reactions with minimal side products.

  • Limitations: May require higher temperatures and longer reaction times compared to stronger bases. Its solubility in many organic solvents is limited.

Sodium Hydride (NaH)

Sodium hydride is a powerful, non-nucleophilic base that offers the advantage of an irreversible deprotonation of phenol.

  • Performance: NaH is known to give excellent yields, particularly for less reactive phenols or when a rapid and complete reaction is desired.[1] It is typically used in anhydrous aprotic solvents like tetrahydrofuran (THF) or DMF.

  • Mechanistic Insight: As a strong hydride base, NaH reacts with phenol to generate the sodium phenoxide and hydrogen gas, driving the equilibrium towards the product.

  • Advantages: High reactivity and the irreversible nature of the deprotonation can lead to higher yields and faster reaction rates.

  • Limitations: NaH is highly flammable and reacts violently with water, requiring careful handling under an inert atmosphere. It is also more expensive than NaOH or K₂CO₃.

Cesium Carbonate (Cs₂CO₃)

Cesium carbonate is a stronger base than potassium carbonate and exhibits higher solubility in organic solvents.

  • Performance: The "cesium effect" often leads to enhanced reaction rates and yields in Williamson ether synthesis. This is attributed to the better solubility of cesium salts and the increased nucleophilicity of the "naked" phenoxide anion.

  • Mechanistic Insight: The large and soft cesium cation coordinates weakly with the phenoxide, leading to a more reactive, less-aggregated nucleophile.

  • Advantages: Can significantly accelerate the reaction and improve yields, especially in challenging cases.

  • Limitations: The high cost of cesium carbonate is a major drawback for large-scale synthesis.

Performance Data Summary

The following table summarizes the typical performance of different bases in the synthesis of N,N-dimethyl-4-phenoxybutan-1-amine, which is a strong indicator for the synthesis of this compound.[1]

BaseSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
NaOH (aq.) TolueneTBAB1090Good
K₂CO₃ DMFNone1275High
NaH THFNone8RefluxExcellent
Cs₂CO₃ DMFNoneShorter (expected)60-80Excellent (expected)

Note: "Good," "High," and "Excellent" are qualitative descriptors based on typical yields reported in the literature for similar reactions. Quantitative data for Cs₂CO₃ is extrapolated based on its known reactivity.

Experimental Protocols

General Workflow for Williamson Ether Synthesis

G phenol Phenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide solvent Solvent (e.g., DMF) solvent->phenoxide product This compound phenoxide->product SN2 Attack alkyl_halide 4-Chlorobutylamine alkyl_halide->product workup Aqueous Workup & Purification product->workup

Caption: Generalized workflow for the synthesis of this compound.

Protocol 1: Synthesis using Potassium Carbonate in DMF
  • To a stirred solution of phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 4-chlorobutylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction to 75°C and stir for 12 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: Synthesis using Sodium Hydride in THF

Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • To a stirred suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of phenol (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium phenoxide (cessation of hydrogen evolution).

  • Add a solution of 4-chlorobutylamine (1.1 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux for 8 hours.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify by column chromatography.[1]

Protocol 3: Synthesis using Sodium Hydroxide with Phase-Transfer Catalysis
  • Prepare a mixture of phenol (1.0 eq), 4-chlorobutylamine hydrochloride (1.1 eq), toluene, and tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Add a 50% aqueous solution of sodium hydroxide (NaOH).

  • Vigorously stir the biphasic mixture and heat to 90°C for 10 hours.

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by distillation under reduced pressure or column chromatography.[1]

O- vs. N-Alkylation: A Key Selectivity Challenge

A significant challenge in the synthesis of this compound is the potential for N-alkylation, where the amine functionality of 4-chlorobutylamine or the product itself acts as a nucleophile. This can lead to the formation of undesired secondary and tertiary amines, as well as quaternary ammonium salts.

G cluster_reactants Reactants cluster_products Potential Products phenol Phenol base Base phenol->base Deprotonation amine_halide 4-Chlorobutylamine o_alkylation O-Alkylation Product (Desired) amine_halide->o_alkylation SN2 n_alkylation N-Alkylation Product (Side Product) amine_halide->n_alkylation SN2 base->o_alkylation

Caption: Competing O- and N-alkylation pathways.

The choice of base can influence this selectivity:

  • Strong, non-nucleophilic bases (e.g., NaH): By rapidly and completely deprotonating the phenol, the concentration of the highly nucleophilic phenoxide is maximized, favoring O-alkylation.

  • Weaker bases (e.g., K₂CO₃): While generally favoring O-alkylation due to the higher acidity of phenol compared to the amine, the equilibrium deprotonation may allow for a higher concentration of the free amine, potentially increasing the likelihood of N-alkylation, especially at elevated temperatures.

  • Excess base: Using a large excess of a strong base could also deprotonate the amine, increasing its nucleophilicity and the risk of N-alkylation.

In general, O-alkylation is favored due to the significantly lower pKa of the phenolic proton compared to the ammonium proton of the amine salt. However, careful control of stoichiometry and reaction conditions is crucial to minimize N-alkylation side products.

Conclusion and Recommendations

The optimal choice of base for the synthesis of this compound depends on the specific requirements of the researcher, including scale, cost, safety considerations, and desired purity.

  • For small-scale laboratory synthesis where high yield and rapid reaction are prioritized, sodium hydride is an excellent choice, provided the necessary safety precautions are taken.

  • For larger-scale synthesis and process development , potassium carbonate in DMF offers a good balance of reactivity, cost-effectiveness, and ease of handling, making it a robust and reliable option.

  • Sodium hydroxide with a phase-transfer catalyst represents a viable, low-cost alternative, particularly for industrial applications where handling of pyrophoric reagents like NaH is a concern.

  • Cesium carbonate should be considered for challenging substrates or when maximizing yield is of utmost importance, despite its higher cost.

By understanding the interplay between the base, solvent, and reaction conditions, researchers can effectively navigate the synthesis of this compound and achieve their desired outcomes with high efficiency and selectivity.

References

A Senior Application Scientist's Guide to Amine Quantification: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of amines is a cornerstone of analytical chemistry, pivotal in fields ranging from pharmaceutical quality control and impurity profiling to food safety and environmental monitoring. The diverse chemical nature of amines—spanning primary, secondary, tertiary, and quaternary structures—necessitates a nuanced approach to analytical method selection. This guide provides an in-depth, objective comparison of the principal analytical techniques for amine quantification, grounded in experimental data and field-proven insights. We will dissect the causality behind methodological choices, offering a clear framework for selecting the most appropriate technique for your specific analytical challenge.

The Analytical Landscape for Amine Quantification

The choice of an analytical technique is fundamentally dictated by the specific requirements of the analysis: the nature of the amine, the complexity of the sample matrix, and the desired levels of sensitivity and selectivity. Broadly, the methods can be classified into three major categories: classical titrimetric and spectrophotometric methods, versatile chromatographic separations, and highly sensitive electromigration techniques.

G cluster_0 Classical Methods cluster_1 Separation Science cluster_2 Chromatographic Techniques cluster_3 LC Modes Amine Quantification Techniques Amine Quantification Techniques Classical Methods Classical Methods Separation Science Separation Science Titrimetry Titrimetry UV-Vis Spectrophotometry UV-Vis Spectrophotometry Chromatography Chromatography Gas Chromatography (GC) Gas Chromatography (GC) Chromatography->Gas Chromatography (GC) Liquid Chromatography (LC) Liquid Chromatography (LC) Chromatography->Liquid Chromatography (LC) Capillary Electrophoresis Capillary Electrophoresis Classical Methods->Titrimetry Classical Methods->UV-Vis Spectrophotometry Separation Science->Chromatography Separation Science->Capillary Electrophoresis Reversed-Phase (RP-HPLC) Reversed-Phase (RP-HPLC) Liquid Chromatography (LC)->Reversed-Phase (RP-HPLC) HILIC HILIC Liquid Chromatography (LC)->HILIC Ion-Exchange (IC) Ion-Exchange (IC) Liquid Chromatography (LC)->Ion-Exchange (IC)

Caption: Overview of major analytical approaches for amine quantification.

Classical Approaches: Simplicity and Total Amine Content

For applications where the total amine concentration is the primary metric, classical methods offer simple, cost-effective, and robust solutions.

Nonaqueous Acid-Base Titration

Titration remains a fundamental technique for determining the "amine value," a measure of the total basic amine content in a sample.

Expertise & Experience: In aqueous solutions, the weak basicity of many amines leads to indistinct titration endpoints. The key to this method's success is the use of a nonaqueous solvent, typically glacial acetic acid, which has a "differentiating effect." It enhances the basicity of the amines relative to the solvent, allowing for a sharp, discernible endpoint.[1] Perchloric acid, a very strong acid in nonaqueous media, is the titrant of choice as it acts as a powerful proton donor.[2]

Experimental Protocol: Determination of Amine Value

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in glacial acetic acid. The sample size depends on the expected amine content.[3]

  • Titrant: Use a standardized solution of 0.1 N perchloric acid in glacial acetic acid.

  • Titration: Titrate the sample solution with the perchloric acid titrant.

  • Endpoint Detection: The endpoint is determined potentiometrically using a pH electrode suitable for nonaqueous conditions. The endpoint is the point of maximum inflection on the titration curve.[1][3]

  • Calculation: The amine value, expressed as mg KOH/g of sample, is calculated from the volume of titrant consumed.

UV-Vis Spectrophotometry: The Ninhydrin Method

The ninhydrin reaction is a cornerstone of amino acid and primary amine analysis, prized for its simplicity and sensitivity in colorimetric quantification.[4][5]

Expertise & Experience: The causality of this method lies in the reaction between ninhydrin and the primary amino group of an analyte. This oxidative deamination leads to the formation of a highly colored purple compound known as Ruhemann's purple, which has a maximum absorbance at 570 nm.[6] The intensity of this color is directly proportional to the concentration of primary amines in the sample.[5][6] It is critical to control reaction conditions such as pH, temperature, and time to ensure reproducible results.[7] Note that secondary amines like proline yield a yellow product with a different absorption maximum (around 440 nm), and tertiary amines do not react.[6][8]

Experimental Protocol: Total Free Amino Acid Quantification with Ninhydrin

  • Reagent Preparation: Prepare a ninhydrin reagent solution. An optimized formulation consists of 2 mol/L acetic acid, 1 mol/L potassium acetate, 25 g/L ninhydrin, and 1 g/L hydrindantin in a 50/50 (v/v) mixture of DMSO and acetate buffer.[4]

  • Sample Preparation: Extract free amino acids from the homogenized sample using a suitable solvent like 10% acetic acid. Centrifuge to remove particulates.[4]

  • Reaction: Mix 200 µL of the sample extract or standard with 800 µL of the ninhydrin reagent in a microtube.[4]

  • Incubation: Heat the mixture at 90-100°C for a defined period, typically between 7 and 45 minutes.[4][8]

  • Dilution & Measurement: After cooling the reaction to room temperature, dilute the samples with a 50/50 (v/v) solution of 2-propanol/water. Measure the absorbance at 570 nm using a spectrophotometer.[4]

  • Quantification: Determine the amine concentration by comparing the absorbance to a standard curve prepared using a known concentration of an amino acid standard (e.g., leucine or asparagine).

Chromatographic Techniques: Separation and Speciation

When the goal is to quantify individual amines within a mixture, chromatographic methods are indispensable. These techniques separate components based on their differential partitioning between a mobile phase and a stationary phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most widely used technique for amine analysis due to its versatility and robustness.[9]

Expertise & Experience: A significant challenge in HPLC analysis of amines is their poor UV absorbance and high polarity. This necessitates a chemical modification step known as derivatization . Pre-column derivatization involves reacting the amines with a labeling agent to attach a chromophore (for UV detection) or a fluorophore (for fluorescence detection) before chromatographic separation.[10][11] This not only enhances detectability but also often improves the chromatographic behavior of the analytes on common reversed-phase columns (e.g., C18).[10]

Common derivatizing agents include:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts.[12][13][14] The reaction is typically performed under alkaline conditions (pH ~9.5-11).[15][16]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[10][17]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. It is often used in conjunction with OPA for comprehensive analysis.[10][17]

G cluster_workflow HPLC Workflow with Pre-Column Derivatization Sample Amine Sample Derivatization Derivatization Reaction (Alkaline pH, RT/Heat) Sample->Derivatization Reagent Derivatization Reagent (e.g., Dansyl-Cl) Reagent->Derivatization HPLC HPLC System (Pump, Injector, Column) Derivatization->HPLC Inject Derivatized Sample Detection Detector (Fluorescence or UV-Vis) HPLC->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Experimental workflow for HPLC analysis of amines using pre-column derivatization.

Experimental Protocol: HPLC Analysis of Primary Amines with Dansyl Chloride Derivatization

  • Reagent Preparation: Prepare a Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile) and a buffer solution (e.g., 1 M sodium carbonate, pH 11).[15]

  • Derivatization: In a vial, mix the amine-containing sample with the sodium carbonate buffer. Add the Dansyl Chloride solution, vortex, and allow the reaction to proceed at a controlled temperature (e.g., 25°C) for a set time.[15]

  • Reaction Quenching: Add a quenching reagent (e.g., a primary amine solution like methylamine) to consume excess Dansyl Chloride.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Employ a gradient elution using an aqueous buffer (e.g., acetate buffer) as Mobile Phase A and an organic solvent (e.g., acetonitrile) as Mobile Phase B.

    • Injection: Inject an aliquot of the derivatized sample.

    • Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths for dansyl derivatives (e.g., Ex: 340 nm, Em: 535 nm).[14]

  • Quantification: Identify and quantify individual amines based on the retention times and peak areas of certified standards.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. For amines, its application often requires derivatization.

Expertise & Experience: Direct GC analysis of amines, especially primary and secondary amines, is challenging. Their high polarity and basicity lead to strong interactions with the stationary phase, resulting in poor peak shapes (tailing) and potential irreversible adsorption.[18] Derivatization is employed to cap the active N-H groups, reducing polarity and increasing volatility. Common reagents include acylating agents or silylating agents. Benzenesulfonyl chloride is also frequently used to create less polar derivatives suitable for GC analysis.[19] Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification based on mass spectra.

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a mode of liquid chromatography that has gained prominence for the analysis of highly polar compounds, making it exceptionally well-suited for many amines.[20][21]

Expertise & Experience: HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.[22][23] This creates a water-enriched layer on the stationary phase surface, and polar analytes like amines are retained via partitioning. A key advantage of HILIC is that it can often separate small, polar amines without the need for derivatization, simplifying sample preparation.[24] When coupled with mass spectrometry (HILIC-MS), this approach is both highly sensitive and selective.[22][25]

Advanced Techniques: Pushing the Limits of Sensitivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification in complex matrices such as biological fluids or environmental samples, LC-MS/MS is the gold standard.[26] It combines the separation power of LC (often HILIC or reversed-phase) with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[27] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of target amines even in the presence of numerous interfering compounds.[27]

Capillary Electrophoresis (CE)

CE separates analytes based on their charge-to-size ratio in a narrow capillary under the influence of a high electric field.[28][29] It offers extremely high separation efficiency and requires minimal sample volume. While direct detection can be challenging, CE can be coupled with sensitive detectors or employ derivatization strategies similar to HPLC to enhance detectability.[30][31]

Comparative Performance Analysis

The selection of an optimal method requires a trade-off between various performance characteristics. The table below summarizes these parameters for the discussed techniques, providing a framework for decision-making.

ParameterNonaqueous TitrationNinhydrin (UV-Vis)HPLC-FLD (Deriv.)GC-MS (Deriv.)HILIC-MS/MS
Selectivity None (Total Amines)Primary AminesHigh (Separates Isomers)High (Separates Isomers)Very High (Mass-based)
Sensitivity Low (mg/g)Moderate (µg/mL)[4]High (ng/mL to pg/mL)[32]High (pg/mL)Extremely High (pg/mL to fg/mL)[22][27]
Throughput LowModerateModerate to HighModerateHigh
Cost LowLowModerateHighVery High
Expertise LowLowModerateHighVery High
Matrix Effects LowModerateModerateModerate to HighHigh
Typical Use Amine Value, QCTotal Amino AcidsTargeted QuantificationVolatile Amines, ImpuritiesTrace Analysis, Metabolomics

Conclusion and Method Selection Strategy

The quantification of amines is a multifaceted analytical challenge with no single "best" solution. The optimal choice is contingent upon the analytical question at hand.

G start Start: What is the Analytical Goal? q1 Quantify TOTAL Amine Content? start->q1 q2 Quantify SPECIFIC Amines in a Mixture? q1->q2 No res1 Use Nonaqueous Titration or Ninhydrin Assay q1->res1 Yes q3 Sample Matrix Simple or Complex? q2->q3 q4 Need Highest Sensitivity? q3->q4 Complex res2 Use HPLC-Derivatization or GC-Derivatization q3->res2 Simple q4->res2 No res3 Consider LC-MS/MS (HILIC or RP) q4->res3 Yes

Caption: Decision-making flowchart for selecting an amine quantification method.

  • For rapid quality control and determination of total amine value in bulk materials, nonaqueous titration is efficient and reliable.

  • For quantifying total free primary amino acids in samples like food or agricultural products, the Ninhydrin method offers a simple and cost-effective colorimetric solution.[4]

  • For resolving and quantifying specific, non-volatile amines in moderately complex samples, HPLC with derivatization provides an excellent balance of selectivity, sensitivity, and cost.

  • For the analysis of volatile amines , GC-MS with derivatization is the method of choice.

  • For the ultimate in sensitivity and selectivity , especially for trace-level quantification of polar amines in complex biological or environmental matrices , HILIC-MS/MS is the unequivocal gold standard.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate and robust method for their amine quantification needs, ensuring data of the highest quality and integrity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized chemical reagents like 4-Phenoxybutan-1-amine demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent hazards of a chemical is the bedrock of its safe management. This compound is a corrosive compound that can cause severe skin burns and eye damage.[1] Like many amines, it may also cause respiratory irritation.[1] The primary risks associated with its disposal stem from its corrosivity and the potential for hazardous reactions if mixed with incompatible materials.

Upon combustion, nitrogen-containing organic compounds like this can emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide.[2] Therefore, uncontrolled incineration is not a viable disposal method. A thorough risk assessment must precede any handling or disposal operation.

Hazard Classification Description Source
GHS Pictograms Danger--INVALID-LINK--
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.--INVALID-LINK--
UN Number UN 2735 (Amines, liquid, corrosive, n.o.s.)--INVALID-LINK--
Transport Hazard Class 8 (Corrosive)--INVALID-LINK--

Pre-Disposal Operations: Safety and Spill Containment

Prior to initiating any disposal workflow, ensuring personal and environmental safety is paramount. This involves utilizing the correct Personal Protective Equipment (PPE) and being prepared for accidental releases.

Personal Protective Equipment (PPE)

Handling this compound, whether in pure form or as a waste product, requires robust protection. The causality is clear: as a corrosive substance, direct contact can cause significant injury.[2][3]

  • Hand Protection : Wear impermeable, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[4]

  • Eye and Face Protection : Use chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against splashes.[4]

  • Skin and Body Protection : Wear a chemically resistant lab coat, long pants, and closed-toe shoes to prevent any possibility of skin contact.[2]

  • Respiratory Protection : If there is a risk of inhaling vapors, especially in a poorly ventilated area or during a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[2]

Accidental Spill Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated to disperse any vapors.[3]

  • Contain : Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent or detergent, collecting all cleaning materials for disposal as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office in accordance with established procedures.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal route for this compound is determined by its form, quantity, and whether it is mixed with other substances. The following workflow provides a logical decision-making process for its safe disposal. It is imperative to remember that drain or sewer disposal of amines is strictly prohibited due to their potential to harm aquatic life and disrupt wastewater treatment processes.[5][6]

DisposalWorkflow start Start: Identify this compound Waste waste_type Assess Waste Type: Pure compound, solution, or contaminated material? start->waste_type is_container_empty Is the container empty? triple_rinse Triple-rinse container with a suitable solvent (e.g., ethanol or acetone). is_container_empty->triple_rinse Yes waste_type->is_container_empty Empty Container segregate Segregate Amine Waste: Store in a dedicated, compatible, and sealed container. waste_type->segregate Chemical Waste collect_rinsate Collect all rinsate as hazardous chemical waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of clean container as non-hazardous glass/plastic trash. collect_rinsate->dispose_container contact_ehs Arrange for Disposal: Contact your institution's EHS or a licensed chemical waste disposal contractor for pickup. dispose_container->contact_ehs Consult EHS for final sign-off label_waste Label Container Clearly: 'Hazardous Waste: this compound' List all components and approximate percentages. segregate->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). Keep away from acids and oxidizers. label_waste->store_waste store_waste->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

Protocol for Chemical Waste (Pure, Solutions, and Contaminated Materials)
  • Waste Characterization : Identify the waste stream. Is it unadulterated this compound, a dilute solution, or solid materials (e.g., gloves, absorbent pads) contaminated with the chemical? All forms must be treated as hazardous waste.

  • Segregation : This is a critical self-validating step. Amine waste must be kept separate from other chemical waste streams, particularly acids and strong oxidizing agents, to prevent potentially violent reactions.[6][7] Store waste in a dedicated container.

  • Containerization : Use a chemically compatible container with a secure, vapor-tight lid. The container must be in good condition, free from leaks or defects.

  • Labeling : As soon as the first drop of waste enters the container, it must be labeled.[8] The label should clearly state "Hazardous Waste" and list all chemical constituents, including "this compound," along with their approximate concentrations.

  • Accumulation : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area, in accordance with your institution's policies. Ensure secondary containment is used.

  • Professional Disposal : The final and only acceptable disposal method is through a licensed professional waste disposal service.[4][5] This is typically arranged through your organization's EHS department. These services will transport the waste to a permitted facility for appropriate treatment, likely high-temperature incineration with flue gas scrubbing to neutralize toxic combustion products.[5]

Protocol for Empty Containers

An "empty" container that held an acutely hazardous chemical is often still regulated as hazardous waste unless properly decontaminated.[7]

  • Triple Rinse : Rinse the container three times with a suitable solvent that can dissolve this compound (e.g., methanol, ethanol, or acetone).[8]

  • Collect Rinsate : Crucially, all rinsate from this process must be collected and disposed of as hazardous liquid waste, following the protocol described above.[8]

  • Final Disposal : Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original chemical label to prevent confusion.[8]

Regulatory Imperatives and Final Accountability

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Generators of chemical waste are legally responsible for its management from "cradle to grave."[9] This means your responsibility does not end when the waste leaves your lab.

While this guide provides a framework based on federal guidelines and best practices, you must always consult and adhere to the specific protocols established by your institution's EHS department, as well as any additional state and local regulations, which may be more stringent than federal rules.[3]

By following these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's responsibility to protect our shared environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 4-Phenoxybutan-1-amine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build your confidence and ensure your safety by explaining the causality behind each procedural step, grounded in authoritative safety data.

Hazard Assessment: Understanding the Risks of this compound

This compound (CAS No: 16728-66-8) is a primary amine that presents significant health hazards requiring stringent control measures.[1] A thorough understanding of its risk profile is the foundation of a robust safety protocol.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Corrosion/Irritation : It is known to cause severe skin burns and damage.[1][2] This corrosive nature means that even brief contact can lead to serious chemical burns.

  • Serious Eye Damage : The chemical poses a high risk of severe and potentially irreversible damage to the eyes upon contact.[1][2]

  • Respiratory Irritation : Inhalation of its vapors or aerosols may cause irritation to the respiratory tract.[1][2][3]

  • Harmful if Swallowed : Ingestion of this chemical is considered harmful.[3]

These classifications mandate the use of specific and high-quality PPE to create an effective barrier between the researcher and the chemical.

Core Protective Equipment: Your Essential Barrier

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the specific hazards of the chemical. For this compound, a multi-layered defense is necessary.

Eye and Face Protection: The First Line of Defense

Given the severe risk of eye damage, robust eye and face protection is non-negotiable.

  • Chemical Safety Goggles : Standard safety glasses are insufficient. You must wear chemical safety goggles that provide a complete seal around the eyes. This design protects against direct splashes, as well as indirect vapor and aerosol exposure.

  • Face Shield : When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a face shield must be worn in addition to safety goggles.[4] The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Corrosive Contact

To counter the chemical's corrosive effect on the skin, comprehensive body protection is critical.

  • Gloves : Not all gloves offer the same level of protection. It is crucial to select gloves made from materials resistant to amines. Nitrile or neoprene gloves are generally recommended.[5] Always check the manufacturer's compatibility chart for specific breakthrough times. Contaminated gloves can be highly dangerous due to the accumulation of the chemical, so a regular replacement schedule is essential.[6]

  • Chemical-Resistant Apron/Lab Coat : A standard cotton lab coat should be supplemented with a chemical-resistant apron. For more extensive procedures, a disposable chemical-resistant coverall is advisable to protect personal clothing from contamination.[4][7]

  • Footwear : Never wear open-toed shoes, sandals, or perforated footwear in a laboratory setting.[6] Fully enclosed, chemical-resistant safety footwear is required to protect against spills.

Table 1: Recommended Glove Selection for Handling Amines

Glove MaterialProtection LevelKey Considerations
Nitrile GoodExcellent for incidental contact and splash protection. Check thickness for durability.
Neoprene ExcellentOffers superior protection against a broader range of chemicals, including amines.
Butyl Rubber ExcellentProvides high resistance to permeation by many corrosive chemicals.
Latex PoorNot recommended due to poor chemical resistance and potential for allergic reactions.
Respiratory Protection: Safeguarding Your Lungs

To mitigate the risk of respiratory tract irritation, all handling of this compound should, at a minimum, be performed within a certified chemical fume hood.[5]

  • Chemical Fume Hood : This is the primary engineering control to prevent inhalation of vapors. Ensure the sash is at the appropriate height to maintain proper airflow.

  • Respirators : In situations where a fume hood is not available, ventilation is inadequate, or during a large spill cleanup, respiratory protection is mandatory. A NIOSH-approved respirator with an organic vapor cartridge is required.[8] For emergencies, a self-contained breathing apparatus (SCBA) must be available.[9]

Operational Protocol: A Step-by-Step Guide to Safe Handling

A disciplined, procedural approach to handling hazardous chemicals is the key to preventing accidents and ensuring reproducible results.

Step 1: Preparation and Donning PPE
  • Inspect Your PPE : Before you begin, thoroughly inspect all PPE for signs of damage or degradation.

  • Donning Sequence : Put on your PPE in the following order:

    • Lab coat or coveralls.

    • Chemical-resistant footwear.

    • Safety goggles.

    • Face shield (if required).

    • Gloves (pull the cuffs over the sleeves of your lab coat).

Step 2: Safe Handling Workflow
  • Work Area : Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[2][5]

  • Emergency Equipment : Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.

  • Avoid Ingestion and Inhalation : Do not eat, drink, or smoke in the work area.[3] Avoid breathing vapors or mists.[2]

  • Transfers : When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools like a burette or a funnel.

Step 3: Doffing PPE and Decontamination

The removal of PPE is a critical step where cross-contamination can easily occur.

  • Glove Removal : Remove gloves first, turning them inside out as you pull them off to contain any contamination.

  • Remove Apron/Coverall : Remove your apron or coverall.

  • Wash Hands : Thoroughly wash your hands with soap and water.

  • Remove Face/Eye Protection : Remove your face shield and goggles.

  • Final Hand Wash : Wash your hands again.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal RiskAssess 1. Risk Assessment (Review SDS) SelectPPE 2. Select Appropriate PPE (Goggles, Gloves, Coat) RiskAssess->SelectPPE InspectPPE 3. Inspect PPE (Check for damage) SelectPPE->InspectPPE DonPPE 4. Don PPE (Correct Sequence) InspectPPE->DonPPE WorkArea 5. Prepare Work Area (Fume Hood, Spill Kit) DonPPE->WorkArea HandleChem 6. Handle Chemical (Weighing, Transfer) WorkArea->HandleChem DoffPPE 7. Doff PPE (Safe Removal Sequence) HandleChem->DoffPPE Decon 8. Decontaminate Area & Wash Hands DoffPPE->Decon Waste 9. Segregate & Label Hazardous Waste Decon->Waste Disposal 10. Store for Disposal (Contact EHS) Waste->Disposal

Caption: A procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Emergency Response and Disposal

In Case of Exposure:

  • Skin Contact : Immediately remove all contaminated clothing and drench the affected skin with running water for at least 15 minutes.[9] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill and Disposal Plan:

  • Spills : For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[5] Ensure adequate ventilation and wear full PPE, including respiratory protection.

  • Waste Disposal : All waste, including contaminated PPE and absorbed spill material, must be treated as hazardous waste.[3] Do not dispose of it down the drain or in regular trash.[2][5] Place it in a clearly labeled, sealed container and arrange for pickup by a licensed chemical waste disposal company.[5]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity. Your safety is paramount to your success.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxybutan-1-amine
Reactant of Route 2
Reactant of Route 2
4-Phenoxybutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.